molecular formula C12H16O4 B1663932 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane CAS No. 2425-41-4

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Cat. No.: B1663932
CAS No.: 2425-41-4
M. Wt: 224.25 g/mol
InChI Key: DHWCGYXHBIWIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxane-5,5-dimethanol, 2-phenyl- (9CI) is a bioactive chemical.

Properties

IUPAC Name

[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWCGYXHBIWIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178947
Record name m-Dioxane-5,5-dimethanol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2425-41-4
Record name 2-Phenyl-1,3-dioxane-5,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono-o-benzylidinepentaerythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2425-41-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Dioxane-5,5-dimethanol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONO-BENZALPENTAERYTHRITOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONO-O-BENZYLIDINEPENTAERYTHRITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KS02OV17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane from Pentaerythritol and Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance in Complex Molecule Synthesis

The synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a strategic intermediate also known as monobenzal pentaerythritol, represents a cornerstone reaction in synthetic organic chemistry. This molecule, bearing two free primary hydroxyl groups and a sterically defined cyclic acetal, serves as a versatile building block for a myriad of complex structures, including dendrimers, specialized polymers, and pharmacologically active compounds. Its utility is particularly pronounced in drug development, where precise control over molecular architecture is paramount. This guide provides a comprehensive exploration of its synthesis, moving beyond mere procedural steps to elucidate the underlying chemical principles, strategic considerations for methodological selection, and robust analytical validation.

The Chemical Transformation: An Overview

The reaction proceeds via an acid-catalyzed acetalization, a reversible reaction between an aldehyde (benzaldehyde) and a diol (pentaerythritol). Pentaerythritol, a tetraol, selectively reacts with one equivalent of benzaldehyde to form a six-membered cyclic acetal, leaving two hydroxyl groups unreacted.[1] The inherent challenge and elegance of this synthesis lie in controlling the reaction to favor the formation of the monoacetal over the diacetal byproduct.

The Core Mechanism: Acid-Catalyzed Acetal Formation

The formation of the 1,3-dioxane ring is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group. The mechanism can be dissected into several discrete, reversible steps:

  • Protonation of the Carbonyl Oxygen : The acid catalyst (e.g., H⁺ from HCl) protonates the carbonyl oxygen of benzaldehyde. This crucial step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]

  • Nucleophilic Attack by Pentaerythritol : A hydroxyl group from pentaerythritol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.[4]

  • Deprotonation : A base (such as water or another alcohol molecule) removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal.

  • Protonation of the Hemiacetal Hydroxyl Group : The newly formed hydroxyl group on the former carbonyl carbon is protonated by the acid catalyst, converting it into a good leaving group (water).[2]

  • Formation of a Resonance-Stabilized Carbocation : The departure of a water molecule leads to the formation of a resonance-stabilized carbocation.

  • Intramolecular Cyclization : A second hydroxyl group from the same pentaerythritol molecule attacks the carbocation in an intramolecular fashion, forming the six-membered dioxane ring.[3]

  • Final Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.

dot digraph "Acetal_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Acetal_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Acid-catalyzed mechanism for cyclic acetal formation.

Methodological Approaches and Strategic Selection

Several protocols for the synthesis of this compound have been reported, each with distinct advantages and considerations. The choice of method depends on factors such as desired yield, purity requirements, available equipment, and environmental considerations.

Comparative Analysis of Synthetic Protocols
Parameter Method A: Aqueous HCl Method B: Iodine in DMF
Catalyst Concentrated Hydrochloric AcidIodine on Activated Carbon
Solvent WaterN,N-Dimethylformamide (DMF)
Temperature 35 °C80-90 °C
Reaction Time ~1 hour~5 hours
Work-up Filtration of precipitated productFiltration, solvent evaporation, liquid-liquid extraction
Pros Environmentally benign solvent, simple work-up, good yields due to product insolubility.[1]High yield (reported up to 80%).[5]
Cons Requires careful control of temperature to maintain solubility of pentaerythritol.Use of a high-boiling organic solvent, more complex work-up, higher temperature.
Reference Chemistry Online[1]PubMed Central[5]

Causality Behind Experimental Choices:

  • Aqueous HCl Method: This method leverages Le Chatelier's principle in a unique way. While acetal formation is a dehydration reaction, performing it in water is counterintuitive.[1] However, the success of this method hinges on the low solubility of the product in the aqueous medium.[1] As the product forms, it precipitates out of the solution, effectively removing it from the equilibrium and driving the reaction to completion.[1][6] This makes it an elegant and green approach. The use of a strong Brønsted acid like HCl ensures efficient protonation of the benzaldehyde.

  • Iodine in DMF Method: Iodine, in this context, likely acts as a mild Lewis acid catalyst. The use of an organic solvent like DMF allows for higher reaction temperatures, which can increase the reaction rate. This method may be preferable when dealing with substrates that have poor solubility in water. The more complex work-up is a trade-off for potentially higher yields and applicability to a broader range of substrates.

Controlling Selectivity: Monoacetal vs. Diacetal Formation

The primary potential side product is the dibenzal acetal, where two molecules of benzaldehyde react with all four hydroxyl groups of pentaerythritol. The formation of the desired monoacetal is favored by:

  • Stoichiometry: Using a close to 1:1 molar ratio of pentaerythritol to benzaldehyde is critical.[6] An excess of benzaldehyde would inevitably lead to a higher proportion of the diacetal.

  • Reaction Conditions: The precipitation of the monoacetal in the aqueous method effectively prevents its further reaction to the diacetal, as the solid-state product is less available for reaction.[1]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with expected outcomes and points of critical control.

Protocol A: Aqueous Synthesis with HCl Catalyst

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Pentaerythritol136.151.8 g~13 mmol
Benzaldehyde106.121.4 mL (1.46 g)~14 mmol
Concentrated HCl36.462 drops (~0.1 mL)Catalytic
Water18.0226 mLSolvent
Toluene92.14~12 mLRecrystallization

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, combine pentaerythritol (1.8 g) and water (26 mL).[1]

  • Gently warm the mixture to 35 °C in a water bath with stirring to dissolve the pentaerythritol.[1]

  • Once the pentaerythritol has dissolved, add 2 drops of concentrated HCl, followed by benzaldehyde (1.4 mL).[1]

  • Maintain the temperature at 35 °C and stir for 1 hour. A solid precipitate will form during this time.[1]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water (1 mL).[1]

  • Air-dry the crude product on the filter.

  • Purification: Recrystallize the crude solid from approximately 12 mL of hot toluene to yield a colorless solid.[1]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry.

  • Characterization: Determine the melting point of the purified product. The expected melting point is in the range of 135-137 °C.[1]

Protocol B: Iodine-Catalyzed Synthesis in DMF

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Pentaerythritol136.154.0 g~30 mmol
Benzaldehyde106.1230 mL (31.3 g)~295 mmol
Iodine on Activated Carbon-0.5 gCatalytic
DMF73.0920 mLSolvent
Diethyl Ether74.12~50 mLExtraction
5% Aq. Sodium Bicarbonate--Washing
Sodium Sulfate (anhydrous)142.04-Drying
Ethyl Acetate88.11-Recrystallization

Procedure:

  • In a suitable reaction flask, combine pentaerythritol (4.0 g) and DMF (20 mL) and heat to 80 °C.[5]

  • Add the iodine on activated carbon catalyst (0.5 g) and benzaldehyde (30 mL).[5]

  • Heat the solution at 80-90 °C for 5 hours.[5]

  • Filter the hot solution to remove the catalyst.

  • Remove the DMF by evaporation under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash the solution with 5% aqueous sodium bicarbonate.[5]

  • Dry the diethyl ether layer over anhydrous sodium sulfate.[5]

  • Remove the solvent by evaporation to yield the crude solid product.

  • Purification: Recrystallize the solid from ethyl acetate.[5]

  • Characterization: Determine the melting point. A yield of approximately 80% has been reported for this method.[5]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: General experimental workflow for the synthesis.

Analytical Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Melting Point

A sharp melting point in the range of 135-137 °C is a strong indicator of purity.[1]

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include:

    • A singlet for the acetal proton (-O-CH(Ph)-O-).

    • Signals for the aromatic protons of the phenyl group.

    • Distinct signals for the axial and equatorial protons of the CH₂ groups within the dioxane ring.

    • Signals for the CH₂ groups of the hydroxymethyl substituents.

    • A signal for the hydroxyl protons, which may be broad and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon environments in the molecule. Key signals include:

    • A signal for the acetal carbon (-O-C(Ph)-O-).

    • Signals for the aromatic carbons.

    • A signal for the quaternary carbon of the pentaerythritol core.

    • Signals for the CH₂ carbons of the dioxane ring and the hydroxymethyl groups.

  • FTIR Spectroscopy: The infrared spectrum is useful for identifying key functional groups.

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

    • C-H stretching bands for the aromatic and aliphatic protons.

    • Characteristic C-O stretching bands for the acetal and alcohol functionalities in the fingerprint region.

    • The absence of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ from benzaldehyde confirms the completion of the reaction.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product (C₁₂H₁₆O₄, MW = 224.25 g/mol ).[5]

Safety and Handling

  • Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. It is a combustible liquid.[7][8][9]

  • Pentaerythritol: Generally considered to be of low hazard. May cause mild irritation upon contact with eyes or skin.[10]

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Organic Solvents (Toluene, DMF, Ethyl Acetate, Diethyl Ether): Flammable and should be handled in a well-ventilated fume hood away from ignition sources.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a fundamentally important transformation that provides access to a valuable bifunctional building block. By understanding the underlying mechanistic principles and the strategic implications of different methodological choices, researchers can reliably and efficiently produce this key intermediate. The aqueous-based synthesis stands out as a particularly elegant and environmentally conscious approach, demonstrating how fundamental principles of physical organic chemistry can be leveraged to drive a reaction to completion under unconventional conditions. Rigorous analytical characterization remains the cornerstone of ensuring the quality and suitability of the synthesized material for subsequent applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS No. 2425-41-4), a versatile chemical intermediate. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields, offering not only a compilation of data but also insights into the experimental context and practical implications of these properties.

Introduction: A Molecule of Interest

This compound, also known as benzaldehyde monopentaerythritol acetal, is a heterocyclic compound with a rigid dioxane core and two primary hydroxyl groups. Its unique structural features, combining a hydrophobic phenyl group with hydrophilic hydroxyl functionalities, make it a compound of interest in various applications, including as a precursor in organic synthesis.[1] Understanding its physicochemical properties is paramount for its effective utilization in research and development, enabling informed decisions on reaction conditions, formulation strategies, and analytical method development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties dictate its behavior in various chemical and biological systems.

Structural and General Properties
PropertyValueSource(s)
Chemical Formula C₁₂H₁₆O₄[1][2][3]
Molecular Weight 224.25 g/mol [1][3]
Appearance White to almost white crystalline powder[3]
CAS Number 2425-41-4[2][3]

The molecule possesses a chair conformation for the 1,3-dioxane ring, with the 2-phenyl substituent occupying an equatorial position. This steric arrangement is a key determinant of its reactivity and interaction with other molecules.[1]

Thermal Properties

The thermal behavior of a compound is critical for determining appropriate storage and handling conditions, as well as for designing synthetic routes that involve heating.

PropertyValueSource(s)
Melting Point 133-137 °C[4]
Boiling Point 391 °C at 760 mmHg
Flash Point 190.3 °C
Solubility and Partitioning Behavior

Solubility is a critical parameter influencing a compound's bioavailability and its suitability for various formulation and reaction media. The partitioning behavior, described by the octanol-water partition coefficient (LogP), provides insight into its lipophilicity.

PropertyValueSource(s)
LogP 0.703
Solubility Insoluble in the aqueous reaction medium of its synthesis. Recrystallized from toluene and ethyl acetate.[1]

The positive LogP value suggests a slight preference for lipophilic environments. While quantitative solubility data in a range of solvents is not extensively documented, its synthesis procedure indicates insolubility in water and solubility in organic solvents like toluene and ethyl acetate.[1] The presence of two hydroxyl groups, however, imparts some degree of polarity to the molecule.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of the compound.

Crystal Structure

Single-crystal X-ray diffraction studies have confirmed the molecular structure of this compound. The key findings are:

  • Crystal System: Orthorhombic[1]

  • Space Group: C222₁

  • Conformation: The 1,3-dioxane ring adopts a chair conformation.[1]

  • Substituent Position: The phenyl group at the C2 position is in an equatorial orientation.[1]

These structural details are crucial for understanding the molecule's stereochemistry and its interactions in a crystalline state.

Spectroscopic Analysis

While readily available spectra with detailed peak assignments are limited in the public domain, spectroscopic data for this compound exists and is crucial for its characterization. Researchers should expect to see characteristic signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the dioxane ring and hydroxymethyl groups, and the methine proton of the acetal in the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly show distinct signals for the aromatic, dioxane, and hydroxymethyl carbons. The IR spectrum would be characterized by O-H stretching vibrations from the hydroxyl groups and C-O stretching from the acetal and alcohol functionalities.

Chemical Stability and Reactivity

The stability of this compound is largely governed by the acetal functional group.

  • pH Stability: Acetals are known to be stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the dioxane ring to yield pentaerythritol and benzaldehyde. The kinetics of this hydrolysis would be dependent on the pH and temperature.

  • Reactivity: The two primary hydroxyl groups are available for further chemical transformations, such as esterification, etherification, or conversion to other functional groups. This makes this compound a useful diol building block in polymer chemistry and organic synthesis.

Experimental Protocols

The following section outlines generalized experimental protocols relevant to the characterization of this compound.

Synthesis of this compound

This protocol is based on the acid-catalyzed acetalization of pentaerythritol with benzaldehyde.

Materials:

  • Pentaerythritol

  • Benzaldehyde

  • Concentrated Hydrochloric Acid

  • Water

  • Toluene for recrystallization

Procedure:

  • Dissolve pentaerythritol in water with gentle heating.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Slowly add benzaldehyde to the reaction mixture with stirring.

  • Continue stirring at a slightly elevated temperature to allow for the precipitation of the product.

  • Isolate the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as toluene, to obtain pure this compound.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Pentaerythritol Pentaerythritol Reaction Acetalization Reaction Pentaerythritol->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Solvent Water Solvent->Reaction Catalyst HCl (cat.) Catalyst->Reaction Temperature Gentle Heating Temperature->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Toluene) Filtration->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

References

A Technical Guide to the Solid-State Structure of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties, reactivity, and potential for application in fields such as materials science and pharmacology. This guide provides a comprehensive technical overview of the crystal structure of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a heterocyclic compound that serves as a valuable synthetic intermediate. We will detail the synthesis and crystallization protocols necessary for structural analysis, provide a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD), and present a thorough analysis of the determined molecular and supramolecular architecture. The causality behind key experimental choices is explained to provide field-proven insights for researchers engaged in structural chemistry.

Introduction and Significance

This compound (also known as 2-Phenyl-1,3-dioxane-5,5-dimethanol or Monobenzalpentaerythritol) is a key organic compound built on a six-membered dioxane ring[1]. This structure is derived from the acid-catalyzed acetalization of pentaerythritol with benzaldehyde. The presence of two primary hydroxyl groups offers reactive sites for further chemical modification, making it a versatile building block in organic synthesis[2][3].

Derivatives of the 1,3-dioxane scaffold are of significant interest in medicinal chemistry and drug development. They have been investigated for a range of biological activities, including their potential as modulators to overcome multidrug resistance (MDR) in cancer therapy[4][5]. The stereochemistry and conformational rigidity of the dioxane ring are critical for its interaction with biological targets[6]. Therefore, a definitive understanding of its solid-state structure is paramount for rational drug design and the development of novel functional materials. This guide elucidates the precise atomic arrangement of the title compound, providing a foundational dataset for future research.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to determining a crystal structure begins with the synthesis of the pure compound followed by the growth of high-quality single crystals. The protocol described here is based on the successful synthesis reported in the crystallographic literature[7].

Synthesis Protocol

The synthesis involves the formation of an acetal from pentaerythritol (2,2-Bis(hydroxymethyl)-1,3-propanediol) and benzaldehyde.

Methodology:

  • Reactant Preparation: In a suitable reaction flask, heat 2,2-Bis(hydroxymethyl)-1,3-propanediol (4.0 g, 30 mmol) in dimethylformamide (DMF, 20 ml) to 353 K (80 °C) with stirring to achieve dissolution.

  • Catalyst and Reagent Addition: Add a catalytic amount of iodine (0.5 g) and benzaldehyde (30 ml) to the heated solution.

  • Reaction: Maintain the reaction temperature between 353–363 K (80-90 °C) for 5 hours. The solution should remain clear.

  • Work-up: Filter the solution while hot to remove any insoluble impurities. Remove the DMF solvent by evaporation under reduced pressure.

  • Purification: Dissolve the resulting residue in diethyl ether (50 ml) and wash the solution with 5% aqueous sodium bicarbonate to neutralize any remaining acid. Dry the ether layer over anhydrous sodium sulfate.

  • Isolation: Remove the diethyl ether by evaporation to yield the solid product.

  • Expert Insight: The choice of iodine as a catalyst is a mild and effective alternative to strong mineral acids, often leading to cleaner reactions and simpler purification. The aqueous bicarbonate wash is a critical step to remove the catalyst and prevent potential acid-catalyzed degradation during solvent removal.

Crystallization Protocol

Obtaining crystals suitable for SC-XRD is often the most challenging step[8]. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. For this compound, recrystallization from ethyl acetate was successful[7].

Methodology: Slow Evaporation

  • Dissolution: Dissolve the crude solid product in a minimum amount of hot ethyl acetate. The goal is to create a saturated solution.

  • Filtration: Filter the hot solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the container with a lid or parafilm pierced with a few small holes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the container in a vibration-free environment at room temperature. Over several hours to days, as the solvent evaporates, the concentration of the solute will slowly increase beyond its saturation point, promoting the growth of well-ordered single crystals.

  • Expert Insight: The rate of evaporation is a critical parameter. If it is too fast, a polycrystalline powder will crash out of solution. If it is too slow, nucleation may not occur. The number and size of the holes in the covering can be adjusted to optimize this rate. The ideal crystal for SC-XRD should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension[9].

The overall workflow from synthesis to data collection is illustrated below.

Synthesis_to_Diffraction_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Reactants Pentaerythritol + Benzaldehyde Reaction Acid-Catalyzed Acetalization (Iodine, DMF, 80-90°C) Reactants->Reaction Workup Purification (Extraction & Wash) Reaction->Workup Product Crude Solid Product Workup->Product Dissolve Dissolve in Hot Ethyl Acetate Product->Dissolve Evaporate Slow Evaporation Dissolve->Evaporate Crystals Single Crystals Form Evaporate->Crystals Mount Mount Crystal on Diffractometer Crystals->Mount Collect Data Collection (X-ray Exposure) Mount->Collect Solve Structure Solution & Refinement Collect->Solve

Caption: Workflow from synthesis to structure solution.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution[10]. It relies on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique pattern that can be mathematically decoded to reveal the arrangement of atoms[9][11].

Step-by-Step Experimental Workflow
  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope. It is mounted on a thin glass fiber or a loop and placed on a goniometer head in the diffractometer[12]. For the title compound, a crystal of size 0.46 × 0.42 × 0.21 mm was used[7].

  • Data Collection: The mounted crystal is cooled to reduce thermal motion of the atoms, which results in a sharper diffraction pattern. The data for this compound was collected at 173 K (-100 °C)[7]. The crystal is then exposed to a monochromatic X-ray beam (Mo Kα radiation in this case) and rotated through various angles. A detector records the positions and intensities of the thousands of diffracted X-ray reflections[10].

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the space group. The unit cell is the smallest repeating unit of the crystal lattice. Computational software is then used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor; a lower R-factor indicates a better fit[7].

Analysis of the Crystal Structure

The SC-XRD analysis of this compound provides precise details of its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Crystallographic Data Summary

The key crystallographic parameters determined for the title compound are summarized in the table below[7].

ParameterValue
Chemical FormulaC₁₂H₁₆O₄
Molecular Weight224.25 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)6.2654 (4)
b (Å)10.4593 (6)
c (Å)34.5285 (19)
Volume (ų)2262.7 (2)
Z (Molecules per unit cell)8
Temperature (K)173 (2)
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor [I>2σ(I)]0.066
Data SourceLuo et al. (2008)[7]
Molecular Geometry and Conformation

The analysis confirms the expected molecular structure. Key findings include:

  • Dioxane Ring Conformation: The 1,3-dioxane ring adopts a stable chair conformation . This is the lowest energy conformation for six-membered rings, minimizing steric and torsional strain.

  • Substituent Positions: The bulky phenyl group at the C2 position occupies an equatorial position . This minimizes steric hindrance with the rest of the ring, a common feature in substituted cyclohexanes and related heterocycles. The two hydroxymethyl groups at the C5 position are also positioned to reduce steric clash[7][13].

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, molecules do not exist in isolation. They pack together to form a stable crystal lattice, driven by intermolecular forces. For this compound, hydrogen bonding is the dominant interaction.

The hydroxyl groups (-OH) act as hydrogen bond donors, while the oxygen atoms of adjacent molecules act as acceptors. Specifically, an O—H···O hydrogen bond links adjacent molecules together[7]. This interaction creates infinite one-dimensional chains running through the crystal lattice, a key feature of its supramolecular architecture.

H_Bonding cluster_chain 1D Supramolecular Chain mol1 Molecule A ...-C-CH₂-O₄-H... mol2 Molecule B ...O₃-... mol1:s->mol2:n O-H···O Hydrogen Bond mol3 Molecule C ...-C-CH₂-O₄-H... mol2:s->mol3:n O-H···O Hydrogen Bond

Caption: Intermolecular hydrogen bonding network.

Conclusion

This guide has detailed the synthesis, crystallization, and definitive solid-state structure of this compound as determined by single-crystal X-ray diffraction. The analysis confirms a chair conformation for the dioxane ring with an equatorial phenyl substituent. The crystal packing is primarily directed by O—H···O hydrogen bonds, which assemble the molecules into one-dimensional chains. This structural data provides an essential foundation for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the compound's properties and facilitating the design of new derivatives with tailored functions.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental NMR principles with structural analysis to offer a detailed interpretation of the molecule's spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Introduction: The Structural Elucidation Challenge

This compound, also known as O,O'-Benzylidenepentaerythritol, is a cyclic acetal formed from the reaction of benzaldehyde and pentaerythritol.[1] Its rigid 1,3-dioxane core, substituted with a bulky phenyl group and two reactive hydroxymethyl groups, makes it a valuable precursor in organic synthesis.[2] Accurate structural confirmation is paramount for its application, and NMR spectroscopy stands as the definitive tool for this purpose.

X-ray crystallography studies have confirmed that the 1,3-dioxane ring adopts a stable chair conformation, with the large phenyl substituent occupying an equatorial position to minimize steric hindrance.[3][4] This fixed conformation is a critical factor that governs the chemical environment of each proton and carbon, leading to a distinct and predictable NMR spectrum. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra based on this known stereochemistry.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Due to the molecule's symmetry, several protons are chemically equivalent. A plane of symmetry passing through C2, the phenyl group, and C5 simplifies the spectrum.

Key Predicted Resonances:

  • Phenyl Protons (H-Ar): The five protons of the phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.30-7.50 ppm . Protons closer to the dioxane ring (ortho positions) may be slightly deshielded compared to the meta and para protons.

  • Benzylic Proton (H-2): The single proton at the C2 position (the acetal proton) is attached to a carbon bonded to two oxygen atoms and a phenyl ring. This environment causes significant deshielding, leading to a predicted chemical shift of approximately δ 5.50 ppm . It will appear as a singlet as it has no adjacent protons to couple with.

  • Dioxane Ring Protons (H-4/H-6): The four protons on the C4 and C6 carbons of the dioxane ring are diastereotopic. The two axial protons are in a different chemical environment from the two equatorial protons. Due to symmetry, the two axial protons are equivalent to each other, as are the two equatorial protons.

    • Axial Protons (H-4ax/H-6ax): These protons typically appear upfield compared to their equatorial counterparts. They are expected to resonate around δ 3.7-3.9 ppm .

    • Equatorial Protons (H-4eq/H-6eq): These protons are generally deshielded relative to the axial ones and are predicted to appear around δ 4.1-4.3 ppm . Each of these signals should appear as a doublet, resulting from geminal coupling to the other proton on the same carbon.

  • Hydroxymethyl Protons (-CH₂OH): The four protons of the two equivalent hydroxymethyl groups are expected to appear as a singlet or a closely spaced multiplet around δ 3.6-3.8 ppm . The exact appearance can depend on the solvent and the rate of exchange of the hydroxyl protons.

  • Hydroxyl Protons (-OH): The two hydroxyl protons will appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can typically be expected in the range of δ 2.0-4.0 ppm .

Table 1: Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (Ar-H)7.30 - 7.50Multiplet5H
Benzylic (H-2)~ 5.50Singlet1H
Dioxane Equatorial (H-4eq, H-6eq)~ 4.1 - 4.3Doublet2H
Dioxane Axial (H-4ax, H-6ax)~ 3.7 - 3.9Doublet2H
Hydroxymethyl (-CH₂OH)~ 3.6 - 3.8Singlet4H
Hydroxyl (-OH)Variable (2.0 - 4.0)Broad Singlet2H

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The molecular symmetry reduces the number of expected signals from the 12 total carbons.

Key Predicted Resonances:

  • Phenyl Carbons (C-Ar): The phenyl ring will show four distinct signals:

    • Quaternary Carbon (C-ipso): The carbon directly attached to the dioxane ring is expected around δ 138-140 ppm .

    • Ortho, Meta, and Para Carbons: These will appear in the typical aromatic range of δ 126-130 ppm .

  • Benzylic Carbon (C-2): The acetal carbon, bonded to two oxygens, is significantly deshielded and predicted to be in the δ 101-104 ppm range. This is a characteristic chemical shift for the acetal carbon in a 1,3-dioxane ring.[5]

  • Dioxane Ring Carbons (C-4/C-6): Due to symmetry, these two carbons are equivalent and will produce a single signal. Being bonded to an oxygen atom, they are expected to resonate around δ 65-70 ppm .

  • Quaternary Carbon (C-5): This central sp³-hybridized carbon is bonded to four other carbons. Its chemical shift is predicted to be in the δ 35-40 ppm range.

  • Hydroxymethyl Carbons (-CH₂OH): The two equivalent hydroxymethyl carbons will give a single signal, typically around δ 60-65 ppm .

Table 2: Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl (C-ipso)138 - 140
Phenyl (C-o, C-m, C-p)126 - 130
Benzylic Acetal (C-2)101 - 104
Dioxane (C-4, C-6)65 - 70
Quaternary (C-5)35 - 40
Hydroxymethyl (-CH₂OH)60 - 65

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocols described below represent a self-validating system designed to ensure spectral accuracy and reproducibility.

NMR Sample Preparation

Causality: The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade the magnetic field homogeneity and broaden NMR signals.[6] The choice of deuterated solvent is critical to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1]

Protocol:

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, sometimes allowing for the observation of coupling to the -OH protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Gently swirl or sonicate the vial to ensure the sample is fully dissolved. A clear, particle-free solution is required.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Transfer: Transfer the clear solution to the NMR tube. The final sample height should be approximately 4-5 cm.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is thoroughly mixed.

Diagram 1: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer mix 4. Cap, Label, and Mix transfer->mix acquire 5. Acquire NMR Data mix->acquire process 6. Process and Analyze Spectrum acquire->process

Caption: Workflow for preparing a small molecule sample for NMR analysis.

NMR Data Acquisition

Causality: Acquisition parameters must be chosen to ensure that all nuclei have sufficient time to relax between pulses for accurate signal integration (quantitation) and to achieve adequate signal-to-noise and resolution.[3]

Protocol for a 500 MHz Spectrometer:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

    • Pulse Angle: A 30-45 degree flip angle is a good compromise between signal intensity and ensuring slower relaxing protons are not saturated.[3]

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.[4]

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H spectra.

    • Number of Scans (NS): 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker systems).

    • Pulse Angle: A 30-degree flip angle is recommended to avoid saturating the slow-relaxing quaternary carbons.[3]

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): A longer delay of 2-5 seconds is crucial to allow for the complete relaxation of quaternary carbons (like C-5 and C-ipso), which have longer T₁ relaxation times.

    • Number of Scans (NS): A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

Advanced Structural Verification

For unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable. They reveal correlations between nuclei, confirming the molecular structure and the assignments made from 1D spectra.

Diagram 2: Key 2D NMR Correlation Logic

G H2 H-2 (~5.5 ppm) C2 C-2 (~102 ppm) H2->C2 HSQC C46 C-4, C-6 (~68 ppm) H2->C46 HMBC C_Ar Ar-C (~128 ppm) H2->C_Ar HMBC H46 H-4, H-6 (~3.7-4.3 ppm) H46->C2 HMBC H46->C46 HSQC C5 C-5 (~38 ppm) H46->C5 HMBC H_CH2OH -CH₂OH (~3.7 ppm) H_CH2OH->C46 HMBC H_CH2OH->C5 HMBC C_CH2OH -CH₂OH (~63 ppm) H_CH2OH->C_CH2OH HSQC H_Ar Ar-H (~7.4 ppm) H_Ar->C_Ar HSQC

Caption: Expected correlations in 2D NMR (HSQC/HMBC) for structural validation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignments for C-2/H-2, C-4,6/H-4,6, the hydroxymethyl groups, and the phenyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations that would lock in the structure include:

    • The benzylic proton (H-2) to the dioxane carbons (C-4/C-6) and the aromatic carbons.

    • The dioxane protons (H-4/H-6) to the benzylic carbon (C-2) and the central quaternary carbon (C-5).

    • The hydroxymethyl protons (-CH₂OH) to the quaternary carbon (C-5).

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and directly reflect its rigid, chair-like conformation. The chemical shifts and coupling patterns, predicted based on established principles and data from similar structures, provide a unique spectroscopic fingerprint. By employing the rigorous experimental protocols detailed in this guide, researchers can confidently acquire high-quality data for structural verification and purity assessment. The synergistic use of 1D and 2D NMR techniques provides an unambiguous and powerful method for the complete structural elucidation of this important synthetic building block.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a molecule of interest in organic synthesis and material science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies applicable to this compound. We will explore various ionization techniques, including Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing the underlying principles and practical considerations for each. The guide will delve into sample preparation, derivatization strategies to enhance ionization efficiency, and the interpretation of mass spectra, including predictable fragmentation pathways. Our focus is on providing not just procedural steps but the scientific rationale behind them, ensuring a robust and reproducible analytical approach.

Introduction to this compound

This compound, also known as O,O'-Benzylidenepentaerythritol, is a cyclic acetal derived from the reaction of benzaldehyde and pentaerythritol.[4][5] Its structure, featuring a rigid 1,3-dioxane ring with two primary hydroxyl groups, makes it a versatile building block in polymer chemistry and as a precursor in various organic syntheses.[1][3] The molecular formula is C₁₂H₁₆O₄ with a molecular weight of 224.26 g/mol .[1][6] Accurate characterization and quantification of this molecule are crucial for quality control in its synthesis and for understanding its behavior in subsequent applications. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₆O₄[1][6]
Molecular Weight224.26 g/mol [1][6]
AppearanceWhite to almost white crystalline powder[6][7]
Melting Point133-137 °C[4][5]
CAS Number2425-41-4[5][6]

Strategic Approach to Mass Spectrometric Analysis

The analytical strategy for this compound must consider its unique chemical features: a moderately polar diol with a nonpolar phenyl group and a cyclic acetal structure. This dual nature influences the choice of ionization source and chromatographic method.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Analyte Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization LC_MS LC-ESI-MS/MS Derivatization->LC_MS Soft Ionization GC_MS GC-EI-MS Derivatization->GC_MS Volatilization MS_Spectrum Mass Spectrum LC_MS->MS_Spectrum GC_MS->MS_Spectrum Fragmentation Fragmentation Analysis MS_Spectrum->Fragmentation Quantification Quantification Fragmentation->Quantification

Caption: General workflow for the mass spectrometric analysis of this compound.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules.[8] Given the presence of two hydroxyl groups, this compound can be analyzed using ESI.

Rationale and Experimental Choices

The hydroxyl groups can be protonated or deprotonated, allowing for detection in both positive and negative ion modes. However, the ionization efficiency of diols in ESI can sometimes be low.[9] To overcome this, derivatization can be employed.

Enhancing Ionization Efficiency through Derivatization

A well-established method to improve the detection of diols is through the formation of cyclic esters with boronic acids.[9][10][11] This not only increases the signal intensity but also provides structural confirmation.

Protocol 1: Derivatization with Phenylboronic Acid for LC-ESI-MS Analysis

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of phenylboronic acid in methanol.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

  • Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of the phenylboronic acid stock solution. Vortex the mixture for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 15 minutes. The reaction forms a stable cyclic boronate ester.

  • LC-MS Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system.

Expected Mass Spectra and Fragmentation

In positive ion mode ESI-MS, the native compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 225.2. Adducts with sodium [M+Na]⁺ at m/z 247.2 and potassium [M+K]⁺ at m/z 263.1 are also likely to be observed. The derivatized compound will form a protonated boronate ester [M+C₆H₅B(OH)₂-2H₂O+H]⁺.

Tandem mass spectrometry (MS/MS) of the protonated molecule will provide structural information. The fragmentation is likely to initiate from the protonated site.

ESI_Fragmentation cluster_frags Predicted Fragments Parent [M+H]⁺ m/z 225.2 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 207.2 Parent->Frag1 -H₂O Frag2 Loss of CH₂O [M+H-CH₂O]⁺ m/z 195.2 Parent->Frag2 -CH₂O Frag3 Loss of Benzaldehyde [M+H-C₇H₆O]⁺ m/z 119.1 Parent->Frag3 -C₇H₆O Frag4 Phenyl Cation [C₆H₅]⁺ m/z 77.1 Frag3->Frag4 Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical technique.[12] this compound has a relatively high boiling point, but it can be analyzed by GC-MS, often requiring derivatization to increase its volatility and thermal stability.

The Necessity of Derivatization for GC-MS

The presence of polar hydroxyl groups can lead to poor peak shape and thermal degradation in the GC inlet and column. Silylation is a common derivatization technique for polyols, replacing the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups.[13]

Protocol 2: Silylation for GC-MS Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound into a vial.

  • Drying: Ensure the sample is anhydrous, as moisture will react with the silylating agent. This can be achieved by co-evaporation with an anhydrous solvent like pyridine or by drying under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Injection: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Interpreting GC-MS Data: Fragmentation Patterns

In GC-MS, electron ionization (EI) is typically used, which is a high-energy ionization technique that results in extensive fragmentation.[14][15] The mass spectrum will show a molecular ion peak (for the derivatized compound) and numerous fragment ions that are characteristic of the molecule's structure.

The fragmentation of cyclic acetals under EI conditions often involves the cleavage of the C-O bonds within the dioxane ring and subsequent loss of neutral molecules.[16]

Table 2: Predicted Key Fragment Ions in the EI-MS of TMS-derivatized this compound

m/zProposed Fragment IdentitySignificance
M-15[M-CH₃]⁺Loss of a methyl group from a TMS moiety, characteristic of silylated compounds.
103[CH₂=O-Si(CH₃)₃]⁺A common fragment for TMS-derivatized primary alcohols.
77[C₆H₅]⁺Phenyl cation, indicative of the phenyl substituent.
73[(CH₃)₃Si]⁺The trimethylsilyl cation, a hallmark of silylated compounds.

Method Validation and Quality Control

A self-validating system is essential for trustworthy results. The analytical methods described should be validated according to established guidelines, assessing parameters such as:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Internal standards should be used for quantification to correct for variations in sample preparation and instrument response. For this analyte, a structurally similar compound not present in the sample, or a stable isotope-labeled version of the analyte, would be ideal.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both LC-ESI-MS and GC-EI-MS. The choice of method depends on the analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and the desired structural information. Derivatization is a key step in enhancing the performance of both techniques for this diol-containing molecule. A thorough understanding of the potential fragmentation pathways is crucial for accurate spectral interpretation and structural confirmation. By following the principles and protocols outlined in this guide, researchers can develop robust and reliable methods for the analysis of this important chemical compound.

References

Thermal Stability and Decomposition of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a key intermediate derived from the reaction of pentaerythritol and benzaldehyde, serves as a versatile building block in polymer chemistry and organic synthesis. Its utility in applications requiring thermal processing necessitates a thorough understanding of its stability and decomposition profile. This technical guide provides a comprehensive analysis of the thermal properties of this compound. We will delve into the fundamental principles governing the stability of the 1,3-dioxane ring system, propose potential thermal decomposition pathways based on mechanistic principles and computational studies of related structures, and present detailed, field-proven experimental protocols for characterizing its thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to equip researchers, chemists, and material scientists with the foundational knowledge and practical methodologies required to confidently assess and utilize this compound in thermally demanding applications.

Introduction and Physicochemical Properties

This compound (also known as O,O'-Benzylidenepentaerythritol) is a crystalline solid synthesized via the acid-catalyzed acetalization of pentaerythritol with benzaldehyde.[1][2] The formation of the cyclic acetal protects two of the four hydroxyl groups of pentaerythritol, leaving two primary hydroxyl groups available for further functionalization.

Structurally, the central 1,3-dioxane ring adopts a stable chair conformation, with the bulky phenyl substituent occupying an equatorial position to minimize steric hindrance.[3][4] This conformation is a key determinant of its stability. The molecule's structure is further stabilized by intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2425-41-4[5][6][7]
Molecular Formula C₁₂H₁₆O₄[3][7]
Molecular Weight 224.25 g/mol [3][7]
Appearance White to off-white crystalline powder[6]
Melting Point 133 - 137 °C[1][6][8]
Boiling Point 216 °C (lit.)[5]
Structure Orthorhombic crystal system[3]

Fundamentals of 1,3-Dioxane Ring Stability

The thermal stability of this compound is intrinsically linked to the chemical nature of the acetal functional group.

  • General Acetal Stability : Acetals are known to be highly stable under neutral and basic conditions, making them excellent protecting groups in organic synthesis.[9][10] However, they are susceptible to hydrolysis back to the parent aldehyde and diol under acidic conditions.[11][12] The mechanism involves protonation of one of the acetal oxygens, followed by the loss of an alcohol moiety to form a resonance-stabilized carbocation, which is then attacked by water.[11] While thermal decomposition is distinct from acid hydrolysis, the inherent strength of the C-O bonds in the absence of a catalyst provides significant thermal stability.

  • Structural Considerations : The six-membered 1,3-dioxane ring is generally more stable than its five-membered 1,3-dioxolane counterpart, particularly in acidic media.[13] This enhanced stability is attributed to the reduced ring strain in the chair conformation of the dioxane system. The equatorial positioning of the phenyl group in the title compound further contributes to its thermodynamic stability.[3]

Predicted Thermal Decomposition Pathways

Direct experimental studies on the thermal decomposition of this compound are not extensively reported in the literature. However, by leveraging computational studies on related 1,3-dioxane derivatives and fundamental chemical principles, we can propose plausible decomposition mechanisms. A computational study on 5-nitro-5-R-1,3-dioxane compounds identified a decomposition pathway involving a cyclic transition state.[14][15]

Adapting this framework, a likely pathway for the thermal decomposition of this compound could initiate with a retro-Prins-type fragmentation or a concerted ring-opening mechanism. The primary hydroxyl groups may also participate in intramolecular reactions at elevated temperatures.

Two plausible initial decomposition steps are proposed:

  • Reversion to Precursors : The most straightforward thermal decomposition pathway is the reversion of the acetal to its starting materials: pentaerythritol and benzaldehyde. This process is essentially the reverse of the synthesis reaction.

  • Ring Fragmentation : A more complex pathway may involve homolytic cleavage of the C-O bonds within the dioxane ring, leading to the formation of radical intermediates. This could be followed by a cascade of reactions, including hydrogen abstraction and elimination, to produce a variety of smaller, volatile fragments such as formaldehyde, and various phenyl-containing species.

The diagram below illustrates a hypothetical decomposition workflow, beginning with the intact molecule and branching into potential fragmentation routes.

G cluster_0 Thermal Input (Δ) cluster_1 Pathway A: Retro-Acetalization cluster_2 Pathway B: Ring Fragmentation Compound This compound Benzaldehyde Benzaldehyde Compound->Benzaldehyde Reversion Pentaerythritol Pentaerythritol Compound->Pentaerythritol Reversion Intermediates Radical Intermediates / Ring-Opened Species Compound->Intermediates Fragmentation Fragments Volatile Fragments (e.g., Formaldehyde, Styrene, etc.) Intermediates->Fragments Char Char Residue Intermediates->Char

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Analysis

To empirically determine the thermal stability and decomposition profile, a systematic workflow employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. Coupling the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) provides invaluable data for identifying evolved gas products.

G cluster_workflow Thermal Analysis Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_evolved_gas Evolved Gas Analysis (TGA-MS/FTIR) Start Sample Preparation (5-10 mg) TGA Heat from 25°C to 600°C @ 10°C/min (N₂ Atmosphere) Start->TGA DSC Heat-Cool-Heat Cycle (-50°C to 200°C) @ 10°C/min Start->DSC TGA_Data Mass Loss vs. Temperature (T_onset, T_max) TGA->TGA_Data EGA Identify Gas Fragments During TGA Ramp TGA->EGA Coupled DSC_Data Heat Flow vs. Temperature (T_g, T_m, T_c) DSC->DSC_Data EGA_Data Fragment Identity vs. Temperature EGA->EGA_Data

Caption: Recommended experimental workflow for comprehensive thermal characterization.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization and to quantify these mass losses.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Identify the temperature of maximum decomposition rate (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step and the final char yield at 600°C.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Weigh 3-7 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • First Heat: Equilibrate at 25°C, then ramp to 150°C (above the literature melting point) at 10°C/min. This removes the sample's prior thermal history.

      • Cool: Cool the sample from 150°C to -50°C at 10°C/min.

      • Second Heat: Ramp from -50°C to 200°C at 10°C/min. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature.

    • Identify the melting temperature (T_m) as the peak of the endothermic melting event.

    • Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.

    • Observe any other endothermic (decomposition) or exothermic (crystallization) events.

Summary of Expected Data and Interpretation

Based on the compound's structure and the proposed experimental plan, the following outcomes can be anticipated.

Table 2: Anticipated Thermal Analysis Data

Analysis TechniqueParameterExpected Observation/ValueInterpretation
DSC Melting Point (T_m)~135 °CCorresponds to the phase transition from solid to liquid.[1][6]
Enthalpy of Fusion (ΔH_f)To be determinedIndicates the energy required to melt the crystalline structure.
TGA (N₂) Onset of Decomposition (T_onset)> 200 °CThe temperature at which the dioxane ring or its substituents begin to thermally break down.
Mass Loss Step 1To be determinedCould correspond to the loss of benzaldehyde (MW: 106.12) or other initial fragments.
Mass Loss Step 2To be determinedFurther fragmentation of the pentaerythritol backbone.
Char Yield @ 600°CLow to moderateAromatic compounds can contribute to char formation at high temperatures.
TGA-MS Evolved Gas Fragmentsm/z = 106, 30, 18Tentative assignment to benzaldehyde, formaldehyde, and water, respectively.

Conclusion and Authoritative Grounding

This guide provides a robust framework for understanding and evaluating the thermal stability of this compound. While its stable, chair-conformation dioxane ring imparts considerable stability, thermal decomposition is expected to occur at temperatures exceeding its melting point, likely proceeding through retro-acetalization or complex ring fragmentation pathways. The detailed TGA and DSC protocols outlined herein represent a self-validating system for empirical characterization. By following this comprehensive approach, researchers can obtain reliable data to predict the compound's behavior in high-temperature applications, ensuring both process safety and product integrity.

References

A Comprehensive Technical Guide to the Solubility of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a key intermediate in various organic syntheses. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes like recrystallization, and formulation development. This document synthesizes theoretical principles with available experimental observations to offer a predictive and practical overview of its behavior in a range of common organic solvents. A detailed, step-by-step protocol for the experimental determination of solubility is also provided, empowering researchers to generate precise quantitative data.

Introduction to this compound

This compound (CAS No. 2425-41-4) is a white crystalline solid with a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.26 g/mol .[1][2] Structurally, it is a cyclic acetal formed from the reaction of pentaerythritol and benzaldehyde.[3] The molecule possesses a unique combination of structural features: a rigid 1,3-dioxane ring, a nonpolar phenyl group, and two primary hydroxyl groups. This amphiphilic nature dictates its solubility profile and, consequently, its application. The compound serves as a valuable precursor in organic synthesis and has been investigated for its potential insecticidal and anti-foaming properties.[4][5]

The chair conformation of the 1,3-dioxane ring with the phenyl group in an equatorial position influences its crystalline packing and interactions with solvent molecules.[4] The two hydroxyl groups are capable of acting as hydrogen bond donors and acceptors, a critical factor for its solubility in protic solvents.

The Theoretical Framework of Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[6][7] The dissolution process involves overcoming two sets of intermolecular forces: those between the solute molecules in the crystal lattice (lattice energy) and those between the solvent molecules. In return, new intermolecular forces are formed between the solute and solvent molecules.

For this compound, the key factors influencing its solubility are:

  • Hydrogen Bonding: The two -CH₂OH groups are the most significant contributors to the molecule's polarity. They can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and hydrogen bond-accepting aprotic solvents (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The ether linkages in the dioxane ring and the hydroxyl groups contribute to the molecule's overall dipole moment, allowing for favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: The nonpolar phenyl group and the hydrocarbon backbone interact via weaker London dispersion forces, promoting solubility in nonpolar or weakly polar solvents (e.g., toluene, diethyl ether).

A successful dissolution occurs when the energy released from the new solute-solvent interactions is sufficient to compensate for the energy required to break the solute-solute and solvent-solvent interactions.

Solubility Profile in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale and Supporting Evidence
Polar Protic WaterSparingly SolubleThe two hydroxyl groups allow for some water solubility, but the large, nonpolar phenyl and dioxane backbone limits it. Synthesis often occurs in water, with the product precipitating out, confirming its low solubility.[3] A related compound, benzaldehyde glyceryl acetal, is described as slightly soluble in water.[8]
Methanol, EthanolSolubleThe alkyl alcohols can act as both hydrogen bond donors and acceptors, readily solvating the hydroxyl groups of the solute. Miscibility in ethanol has been reported.[8]
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Moderately SolubleThese solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Recrystallization from ethyl acetate is a common purification method, indicating good solubility at elevated temperatures and lower solubility at room temperature.[4][5]
Dimethylformamide (DMF)SolubleDMF is a highly polar aprotic solvent that is an excellent solvent for many organic compounds. Its use as a reaction solvent for the synthesis of this compound suggests good solubility.[4]
Dimethyl Sulfoxide (DMSO)SolubleSimilar to DMF, DMSO is a strong hydrogen bond acceptor and should effectively dissolve the compound.
Nonpolar Aromatic Toluene, BenzeneModerately Soluble (Increased with Heat)The phenyl group on the solute interacts favorably with aromatic solvents via π-π stacking. Toluene is frequently used as a recrystallization solvent, which confirms that solubility is significant at higher temperatures.[3][9]
Ethers Diethyl Ether (Et₂O), Tetrahydrofuran (THF)Moderately SolubleThese solvents are weakly polar and can act as hydrogen bond acceptors for the solute's hydroxyl groups. Dissolution in diethyl ether is mentioned in purification workups.[4][5]
Nonpolar Aliphatic Hexane, CyclohexaneInsoluble to Sparingly SolubleThe lack of polarity and inability to form strong interactions with the hydroxyl groups make these poor solvents for this compound.
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have a moderate dipole moment and can solvate the molecule, but are not expected to be as effective as more polar options.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique.[10]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (>98% purity)[1]

  • Solvent of choice (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the mass of the collected saturated solution.

    • Allow the solvent to evaporate and weigh the remaining solid residue.

    • Alternatively, and more accurately, dilute the collected saturated solution by a known factor and analyze its concentration using a pre-calibrated HPLC or GC method.

  • Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add Excess Solid to Vials B 2. Add Precise Volume of Solvent A->B Dispense C 3. Seal and Shake at Constant Temperature (24-48h) B->C Load Shaker D 4. Settle Undissolved Solid (≥2h) C->D Achieve Equilibrium E 5. Filter Supernatant (0.45 µm Syringe Filter) D->E Careful Sampling F 6. Quantify Solute (Gravimetric or HPLC/GC) E->F Dilute/Analyze G 7. Calculate Solubility (g/100mL or mol/L) F->G Compute Result

Caption: Workflow for determining equilibrium solubility.

Conclusion

The solubility of this compound is a nuanced interplay of its polar hydroxyl groups and its largely nonpolar core. It exhibits good solubility in polar solvents, particularly those capable of hydrogen bonding like alcohols and DMF. Its solubility in nonpolar aromatic solvents like toluene is moderate and significantly temperature-dependent, a property well-exploited for its purification by recrystallization. Conversely, it is largely insoluble in aliphatic hydrocarbons and only sparingly soluble in water. For researchers and drug development professionals, this solubility profile provides a strong foundation for solvent selection in synthesis, purification, and formulation, while the provided experimental protocol offers a clear path to generating the precise quantitative data needed for process optimization and modeling.

References

Conformational Landscape of the 1,3-Dioxane Ring: A Technical Guide with a Focus on C12H16O4 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3-dioxane scaffold is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1][2] The precise three-dimensional arrangement of substituents on this heterocyclic ring system dictates the molecule's overall shape, polarity, and, consequently, its interaction with biological targets.[1] An in-depth understanding of the conformational preferences of the 1,3-dioxane ring is therefore not merely an academic exercise but a critical prerequisite for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive exploration of the principles governing the conformational analysis of substituted 1,3-dioxanes, with a specific focus on isomers of the molecular formula C12H16O4. We will dissect the intricate balance of steric, electronic, and stereoelectronic forces, detail robust experimental and computational protocols for their elucidation, and present a self-validating workflow for achieving a complete and reliable conformational picture.

Foundational Principles of 1,3-Dioxane Conformation

The conformational behavior of the 1,3-dioxane ring is analogous to that of cyclohexane, but with critical distinctions arising from the introduction of two oxygen atoms at the 1- and 3-positions. These heteroatoms alter bond lengths, bond angles, and the electronic landscape of the ring, leading to unique conformational properties.

The Dominant Chair Conformation and Ring Inversion

Like cyclohexane, the 1,3-dioxane ring overwhelmingly adopts a chair conformation to minimize both torsional strain (eclipsing interactions) and angle strain.[1][2] This chair form is not static; it can undergo a dynamic process of ring inversion, or "flipping," which interconverts two distinct chair conformers. This process proceeds through higher-energy, more flexible intermediates, such as the twist-boat and boat conformations.[1][3] For a substituted 1,3-dioxane, the two chair forms are often energetically non-equivalent. The equilibrium will heavily favor the conformer that places bulky substituents in the less sterically hindered equatorial positions and minimizes other destabilizing interactions.

// Bidirectional arrow for equilibrium C1 -> C2 [dir=both, constraint=false, color="#4285F4", style=dashed, label=" Ring Inversion\nEquilibrium (ΔG°)"];

{rank=same; C1; C2;} {rank=same; TB1; B; TB2;} } केंदot Caption: Ring inversion pathway for a substituted 1,3-dioxane.

Critical Stereoelectronic Factors

The presence of oxygen atoms introduces powerful stereoelectronic effects that can override simple steric considerations.

The most significant of these is the anomeric effect , which describes the thermodynamic preference for an electronegative substituent at the anomeric C2 position to occupy the axial orientation, despite potential steric clashes.[2] This counterintuitive preference is rationalized by a stabilizing hyperconjugative interaction where a lone pair (n) from an endocyclic oxygen atom donates electron density into the antibonding orbital (σ) of the axial C2-substituent bond (n_O → σ_C-X).[4][5] This orbital overlap is geometrically optimal when the substituent is axial, leading to a lower overall energy for that conformer.

Further stereoelectronic interactions can influence the ring's geometry. For instance, the "homoanomeric effect" involves a through-space interaction between an oxygen lone pair and the σ* orbital of a C-H bond at the C5 position (n_p → σ*_C(5)-H_eq), which can affect bond lengths and coupling constants.[6][7][8]

Steric Considerations: The Drive for Equatorial Placement

In the absence of overriding stereoelectronic effects (i.e., for substituents at C4, C5, and C6), steric hindrance is the dominant factor. Substituents prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions .[2] An axial substituent experiences steric repulsion with the axial protons (or other substituents) at the other "up" or "down" positions on the same side of the ring. The energetic cost of placing a substituent in the axial position is quantified by its conformational free energy, or "A-value." For a C12H16O4 isomer with, for example, a bulky phenyl or tert-butyl group, the A-value would be very large, effectively locking the conformation with that group in an equatorial position.[9]

Methodologies for Conformational Determination

A definitive conformational assignment requires a multi-pronged approach, synergistically combining techniques that probe the molecule's structure in solution, in the solid state, and in silico.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

Causality: NMR spectroscopy is the most powerful tool for determining molecular conformation in solution, the medium most relevant to biological activity and chemical reactivity. It provides data on through-bond and through-space relationships between atoms, allowing for a detailed reconstruction of the dominant molecular geometry.

  • Sample Preparation: Dissolve 5-10 mg of the C12H16O4 sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure adequate digital resolution to resolve coupling patterns accurately.

  • Analysis:

    • Identify the signals corresponding to the protons on the 1,3-dioxane ring.

    • Measure the vicinal (three-bond) coupling constants (³J_HH) between adjacent protons.

    • Interpretation (The Karplus Relationship): The magnitude of ³J_HH is dependent on the dihedral angle between the coupled protons.

      • A large coupling constant (³J ≈ 10-13 Hz ) is indicative of an anti-periplanar relationship (180°), characteristic of an axial-axial interaction.

      • Small coupling constants (³J ≈ 2-5 Hz ) are indicative of syn-clinal (gauche) relationships (~60°), characteristic of axial-equatorial or equatorial-equatorial interactions.[2]

    • This analysis provides unambiguous evidence for the relative orientation of protons and, by extension, the substituents attached to the ring.

  • Sample Preparation: As above. The sample must be free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY (or ROESY for larger molecules) spectrum. The choice of mixing time is critical and should be optimized to observe key correlations without spin diffusion (typically 300-800 ms).

  • Analysis:

    • NOE cross-peaks indicate that two protons are close in space (< 5 Å).

    • Interpretation: Look for key correlations that define the chair conformation. For example, a cross-peak between an axial proton at C4 and an axial proton at C6 confirms their 1,3-diaxial relationship. A correlation between a substituent's proton and an axial ring proton confirms the substituent's axial orientation. The absence of such correlations, coupled with correlations to equatorial protons, confirms an equatorial orientation.[2]

Single-Crystal X-ray Diffraction: The Solid-State Benchmark

Causality: X-ray crystallography provides an exact, high-resolution map of atomic positions within a single crystal, yielding a definitive picture of the molecular conformation in the solid state.[10] This serves as an invaluable benchmark, though one must be cautious as crystal packing forces can sometimes favor a minor solution-state conformer.

  • Crystal Growth: Grow single crystals of the C12H16O4 compound of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion and collect diffraction data.

  • Structure Solution & Refinement: Process the diffraction data and solve the phase problem to obtain an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters until the model best fits the experimental data.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the 1,3-dioxane ring.

Computational Chemistry: Mapping the Energetic Landscape

Causality: Computational methods allow for the exploration of the entire potential energy surface of a molecule.[11][12] This is crucial for calculating the relative stabilities of all possible conformers (chair, twist, boat) and the energy barriers between them, providing a thermodynamic and kinetic context that experimental methods alone cannot capture.[3][13]

  • Initial Structure Generation: Build an initial 3D model of the C12H16O4 isomer using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic search to identify all low-energy conformers.[14] For a 1,3-dioxane ring, this involves exploring the chair, twist-boat, and boat forms.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).[15]

    • Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (enthalpy and Gibbs free energy).

  • Analysis: Compare the relative Gibbs free energies (ΔG) of the conformers to predict their equilibrium populations at a given temperature. The structure with the lowest ΔG is the most stable and should correspond to the experimentally observed conformer.

G

Data Summary and Interpretation

For any given C12H16O4 isomer, the following tables provide a template for summarizing and comparing the key data obtained from the methodologies described above.

Table 1: Key ¹H NMR Parameters for Conformational Assignment

Proton Pair (e.g., H4a-H5a)Dihedral Angle (Expected)Predicted ³J_HH (Hz)Observed ³J_HH (Hz)Key NOE CorrelationsAssignment
H_ax - H_ax~180°10 - 13ValueH4a ↔ H6aAxial
H_ax - H_eq~60°2 - 5ValueH4a ↔ H5eAxial/Equatorial
H_eq - H_eq~60°2 - 5ValueH4e ↔ H5eEquatorial

Table 2: Calculated Relative Energies of Conformers

ConformerOptimization MethodRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (%)
Chair (Substituent Eq.)DFT B3LYP/6-31G(d,p)0.000.00>99
Chair (Substituent Ax.)DFT B3LYP/6-31G(d,p)Value > 3.0Value > 3.0<1
Twist-BoatDFT B3LYP/6-31G(d,p)~5.5~5.5<0.1

Implications for Drug Development

The conformation of the 1,3-dioxane ring is not a trivial detail; it is fundamental to its function in a medicinal chemistry context.

  • Pharmacophore Presentation: A rigidified chair conformation precisely orients substituents in three-dimensional space. This fixed geometry can ensure that key pharmacophoric elements (e.g., hydrogen bond donors/acceptors, aromatic rings) are presented to a biological target in the optimal arrangement for high-affinity binding.[16]

  • Reduced Entropic Penalty: By locking the molecule into a single, low-energy conformation, the entropic cost of binding to a receptor is minimized. The molecule does not need to "freeze" into an active conformation upon binding, which can lead to a significant improvement in binding affinity (lower K_i or IC_50 values).

  • Modulation of Physicochemical Properties: The overall molecular shape determined by the ring's conformation influences properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for a successful drug candidate.

Conclusion

The conformational analysis of the 1,3-dioxane ring in molecules such as C12H16O4 isomers is a multifaceted challenge that requires the intelligent application of complementary analytical techniques. While the chair form is the predominant conformation, its precise geometry and the orientation of its substituents are dictated by a subtle interplay between powerful stereoelectronic effects, such as the anomeric effect, and classical steric demands. A self-validating system, wherein the solution-state data from advanced NMR spectroscopy is corroborated by in silico computational modeling and, where possible, benchmarked against solid-state X-ray diffraction data, provides the highest level of confidence. For researchers in drug development, mastering this analysis is essential for designing molecules with optimized potency, selectivity, and pharmacokinetic profiles.

References

Methodological & Application

Application Note & Detailed Protocols: The Benzylidene Acetal as a Robust Protecting Group for 1,2- and 1,3-Diols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high fidelity. Among the various strategies for the protection of diols, the formation of benzylidene acetals stands out as a reliable, efficient, and versatile method, particularly for 1,2- and 1,3-diols. This guide provides an in-depth exploration of the benzylidene acetal protecting group, detailing its mechanism of formation, strategic applications, and comprehensive, field-tested protocols for both its installation and removal. We will delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical laboratory execution for researchers in medicinal chemistry, natural product synthesis, and materials science.

Introduction: The Strategic Imperative of Diol Protection

Diols are ubiquitous structural motifs in a vast array of biologically active molecules, including carbohydrates, steroids, and macrolides. Their vicinal hydroxyl groups, however, present a significant synthetic challenge. Being nucleophilic and weakly acidic, they can interfere with a wide range of common reagents, such as organometallics, hydrides, and acylating agents. Consequently, their temporary masking, or "protection," is often a prerequisite for the successful execution of a synthetic route.

An ideal protecting group must satisfy several stringent criteria:

  • Ease of Installation: It should be formed in high yield under mild conditions from readily available reagents.

  • Stability (Orthogonality): It must be robust enough to withstand a variety of reaction conditions planned for subsequent steps.

  • Ease of Removal: It should be cleaved selectively in high yield under conditions that do not affect other functional groups in the molecule.

The benzylidene acetal fulfills these requirements admirably, making it a cornerstone of modern synthetic chemistry. Formed by the acid-catalyzed reaction of benzaldehyde (or a derivative thereof) with a diol, it creates a rigid 1,3-dioxane or 1,3-dioxolane ring system that effectively masks the reactivity of the hydroxyl groups.

The Benzylidene Acetal: Mechanism and Regioselectivity

The formation of a benzylidene acetal proceeds via an acid-catalyzed reaction between a diol and benzaldehyde. The mechanism involves the initial protonation of the carbonyl oxygen of benzaldehyde, which activates the carbonyl carbon towards nucleophilic attack by one of the diol's hydroxyl groups. This is followed by a series of proton transfers and the elimination of a water molecule to form the cyclic acetal.

One of the most powerful features of benzylidene acetal formation is its inherent regioselectivity, particularly in carbohydrate chemistry. In the context of pyranosides, such as glucose, the reaction with benzaldehyde under thermodynamic control preferentially yields the 4,6-O-benzylidene acetal. This selectivity arises from the formation of a stable, six-membered 1,3-dioxane ring fused to the pyranose ring in a trans-decalin-like conformation, which is thermodynamically favored over other possibilities.

Logical Workflow: Benzylidene Acetal Protection & Deprotection

G Substrate Substrate (e.g., 1,3-Diol) Reagents_P Protection Reagents (Benzaldehyde, Acid Catalyst) Protected Protected Substrate (Benzylidene Acetal) Reagents_P->Protected Acetal Formation (Lewis or Brønsted Acid) Reaction_1 Further Synthetic Steps (e.g., Grignard, Oxidation) Protected->Reaction_1 Deprotection_C Deprotection Conditions Product Final Deprotected Product Deprotection_C->Product

Caption: Workflow for diol protection using a benzylidene acetal.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Formation of a 4,6-O-Benzylidene Acetal on a Glucopyranoside

This protocol details the protection of the 4- and 6-position hydroxyl groups of methyl α-D-glucopyranoside, a common transformation in carbohydrate chemistry.

Rationale: Zinc chloride (ZnCl₂) is an effective and mild Lewis acid catalyst for this transformation. Benzaldehyde is used in excess to drive the equilibrium towards the product. The reaction is typically performed without a solvent or in a non-polar solvent where the product is insoluble, facilitating its isolation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl α-D-glucopyranoside (1.0 eq).

  • Reagent Addition: Add freshly distilled benzaldehyde (3.0 eq) and anhydrous zinc chloride (1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere. The reaction mixture will become a thick paste and then solidify over the course of 4-6 hours. For some substrates, gentle heating (40-50 °C) may be required.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with aqueous sodium bicarbonate, extracting with ethyl acetate, and eluting with a hexane/ethyl acetate solvent system.

  • Workup: Upon completion, add cold water to the flask and stir vigorously. The solid product will precipitate.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid sequentially with copious amounts of water and then cold hexanes to remove excess benzaldehyde. The resulting white solid is often pure enough for subsequent steps. If further purification is needed, recrystallization from ethanol or isopropanol is recommended.

ParameterConditionRationale
Substrate Methyl α-D-glucopyranosideA common 1,3-diol precursor in carbohydrates.
Reagent BenzaldehydeForms the acetal. Used in excess to drive equilibrium.
Catalyst Anhydrous ZnCl₂Mild Lewis acid catalyst.
Solvent None (or minimal DMF)High concentration favors product formation.
Temperature Room Temperature to 50 °CBalances reaction rate with stability.
Workup Aqueous wash and filtrationSimple, non-chromatographic purification.
Protocol 2: Deprotection of a Benzylidene Acetal via Hydrogenolysis

This is one of the most common methods for removing the benzylidene group, particularly when other acid-sensitive groups are present in the molecule.

Rationale: Catalytic hydrogenolysis cleaves the C-O bonds of the acetal. The choice of catalyst (e.g., Palladium on Carbon) is crucial. This method is considered mild and is orthogonal to many other protecting groups like silyl ethers.

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel (e.g., a Parr shaker apparatus), dissolve the benzylidene-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% w/w, approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.

ParameterConditionRationale
Catalyst 10% Palladium on CarbonHighly effective for C-O bond hydrogenolysis.
Reagent Hydrogen Gas (H₂)The reducing agent.
Solvent Methanol or EthanolGood solubility for substrate and inert to conditions.
Pressure 50-100 psiEnsures sufficient H₂ concentration for the reaction.
Temperature Room TemperatureMild conditions that preserve other functional groups.
Workup Filtration through Celite®Safely and effectively removes the solid catalyst.
Protocol 3: Deprotection of a Benzylidene Acetal via Acidic Hydrolysis

This method is suitable for molecules that are stable to acidic conditions.

Rationale: The acetal linkage is labile under acidic conditions. The equilibrium is driven towards the diol and aldehyde by the presence of excess water. A co-solvent is often used to ensure solubility of the substrate.

Step-by-Step Methodology:

  • Preparation: Dissolve the benzylidene-protected compound (1.0 eq) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or acetone and water (e.g., 4:1 ratio).

  • Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or a solid-supported acid like Dowex® 50WX8 resin. A common choice is 80% aqueous acetic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Orthogonality and Strategic Considerations

The true power of the benzylidene acetal lies in its orthogonality—its ability to be cleaved under conditions that leave other protecting groups intact.

  • Stability: Benzylidene acetals are stable to basic conditions, oxidation (non-acidic), and many organometallic reagents.

  • Cleavage: They are readily cleaved by acidic hydrolysis or hydrogenolysis. This dual-mode cleavage provides significant flexibility in synthetic planning.

A key strategic application involves the reductive opening of the benzylidene acetal ring. Using reducing agents like diisobutylaluminium hydride (DIBAL-H) or borane derivatives, the acetal can be opened regioselectively to generate a free hydroxyl group and a benzyl ether on the adjacent oxygen. This unmasks one hydroxyl group while leaving the other protected, a highly valuable transformation for differentiating between two previously equivalent hydroxyls.

Reductive Ring Opening Workflow

G Acetal 4,6-O-Benzylidene Acetal Reagents Reductive Reagents (e.g., DIBAL-H, LiAlH₄-AlCl₃) Product_A 6-O-Benzyl Ether, 4-OH (Major Product) Reagents->Product_A Regioselective Reductive Opening Product_B 4-O-Benzyl Ether, 6-OH (Minor Product) Reagents->Product_B

Caption: Regioselective reductive opening of a benzylidene acetal.

Conclusion

The benzylidene acetal is an indispensable tool in the synthetic chemist's arsenal for the protection of 1,2- and 1,3-diols. Its ease of formation, well-defined stability, and versatile cleavage options—including acidic hydrolysis, hydrogenolysis, and regioselective reductive opening—provide a high degree of control in complex molecular architectures. The protocols and strategic insights detailed in this guide are intended to empower researchers to confidently and effectively implement this protection strategy in their synthetic endeavors, thereby accelerating the pace of discovery in science and drug development.

"acid-catalyzed formation of cyclic acetals with 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Acid-Catalyzed Formation of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane: A Comprehensive Guide to Synthesis and Mechanism

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of cyclic acetals is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of carbonyls and diols.[1][2][3] This document provides a detailed technical guide on the acid-catalyzed synthesis of this compound, a key synthetic intermediate, from pentaerythritol and benzaldehyde. We delve into the underlying reaction mechanism, offer field-proven experimental protocols, and discuss the critical parameters that ensure high yield and purity. This guide is designed to provide researchers with both the theoretical foundation and the practical steps necessary to successfully synthesize and utilize this versatile compound.

Part 1: Theoretical Background and Reaction Mechanism

The synthesis of this compound is a classic example of cyclic acetal formation.[4][5] This reaction involves the condensation of an aldehyde (benzaldehyde) with a 1,3-diol (pentaerythritol) under acidic conditions.[6] Pentaerythritol, a tetraol, effectively acts as a 1,3-diol for the formation of the six-membered dioxane ring, leaving two primary hydroxyl groups available for further functionalization.

The Mechanism of Acid-Catalyzed Acetal Formation

The reaction proceeds through a reversible, multi-step mechanism that is initiated by an acid catalyst.[7][8][9] The key purpose of the acid is to protonate the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.[10][11][12]

The process can be broken down into the following key stages:

  • Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of benzaldehyde, forming a resonance-stabilized oxonium ion.

  • First Nucleophilic Attack: A hydroxyl group from pentaerythritol attacks the activated carbonyl carbon.

  • Deprotonation: A base (such as water or another alcohol molecule) removes a proton from the attacking oxygen, yielding a neutral hemiacetal intermediate.[7]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Formation of Oxonium Ion via Water Elimination: The lone pair on the adjacent ether oxygen assists in the departure of the water molecule, forming a new, resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the diol moiety attacks the electrophilic carbon in an intramolecular fashion, closing the ring. This step is kinetically favored when forming stable five- or six-membered rings.[4]

  • Final Deprotonation: A base removes the final proton, regenerating the acid catalyst and yielding the neutral cyclic acetal product.

Acetal Formation Mechanism cluster_0 Activation cluster_1 Hemiacetal Formation cluster_2 Cyclization cluster_3 Product Formation Benzaldehyde Ph-CHO Protonated Benzaldehyde Ph-CH=O⁺H Benzaldehyde->Protonated Benzaldehyde + H⁺ Hemiacetal Intermediate Ph-CH(OH)(O-R) Protonated Benzaldehyde->Hemiacetal Intermediate + Pentaerythritol Protonated Hemiacetal Ph-CH(O⁺H₂)(O-R) Hemiacetal Intermediate->Protonated Hemiacetal - H⁺, + H⁺ Oxonium Ion Ph-CH=O⁺-R Protonated Hemiacetal->Oxonium Ion - H₂O Protonated Acetal Cyclic Protonated Acetal Oxonium Ion->Protonated Acetal Intramolecular Attack Cyclic Acetal 5,5-Bis(hydroxymethyl)- 2-phenyl-1,3-dioxane Protonated Acetal->Cyclic Acetal - H⁺

Caption: Mechanism of acid-catalyzed cyclic acetal formation.

Equilibrium Considerations

Acetal formation is an equilibrium process.[6][7] The reaction produces one molecule of water for every molecule of acetal formed. According to Le Châtelier's principle, the equilibrium can be shifted toward the product by removing water as it is formed. This is often achieved using a Dean-Stark apparatus or drying agents in organic solvents.[9][13] However, an alternative and greener strategy involves using a solvent system where the product is insoluble. In the case of this compound, the reaction can be effectively performed in water; the product's low aqueous solubility causes it to precipitate, driving the reaction to completion.[6]

Part 2: Experimental Protocols

Two distinct protocols are presented, reflecting different strategic approaches to synthesis.

Protocol A: Aqueous-Phase Synthesis

This method is advantageous due to its simplicity, use of water as a solvent, and high yield driven by product precipitation.[6]

  • Objective: To synthesize this compound from benzaldehyde and pentaerythritol in an aqueous medium.

  • Materials and Reagents:

    • Pentaerythritol (CAS: 115-77-5)

    • Benzaldehyde (CAS: 100-52-7)

    • Concentrated Hydrochloric Acid (HCl, 37%)

    • Deionized Water

    • Toluene (for recrystallization)

  • Equipment:

    • Round-bottom flask or Erlenmeyer flask (50 mL)

    • Magnetic stirrer and stir bar

    • Hot plate with water bath

    • Thermometer

    • Büchner funnel and vacuum flask

    • Filter paper

  • Procedure:

    • Combine pentaerythritol (1.8 g, 13 mmol) and deionized water (26 mL) in the reaction flask.

    • Gently heat the mixture to 35 °C in a water bath with stirring until the pentaerythritol completely dissolves.

    • Once dissolved, add 2 drops of concentrated HCl (approx. 0.1 mL) to the solution.

    • Add benzaldehyde (1.4 mL, 14 mmol) to the flask.

    • Maintain the reaction mixture at 35 °C with continuous stirring for 1 hour. A white solid will precipitate during this time.

    • After 1 hour, cool the mixture in an ice bath to maximize precipitation.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water (approx. 1-2 mL).

    • Air-dry the crude product on the filter.

    • For final purification, recrystallize the solid from hot toluene (approx. 12 mL).

    • Filter the recrystallized product, wash with a small amount of cold toluene, and dry to a constant weight. The expected product is a colorless solid.[6]

Protocol B: Organic Solvent Synthesis with Iodine Catalyst

This protocol uses an organic solvent and a different catalyst, which can be useful for specific applications or scales.

  • Objective: To synthesize this compound using iodine as a catalyst in an organic solvent.

  • Materials and Reagents:

    • Pentaerythritol (2,2-Bis(hydroxymethyl)-1,3-propanediol) (CAS: 115-77-5)

    • Benzaldehyde (CAS: 100-52-7)

    • Iodine (on activated carbon support, optional)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • 5% Sodium Bicarbonate (aq. solution)

    • Anhydrous Sodium Sulfate

    • Ethyl Acetate (for recrystallization)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • In a round-bottom flask, dissolve pentaerythritol (4.0 g, 30 mmol) in DMF (20 mL). Heat to approximately 80 °C (353 K) to aid dissolution.[14]

    • Add the iodine catalyst (e.g., 0.5 g of iodine on carbon).

    • Add benzaldehyde (30 mL, excess) to the reaction mixture.

    • Heat the solution at 80-90 °C (353–363 K) for 5 hours.[14] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the hot solution to remove the catalyst.

    • Remove the DMF and excess benzaldehyde under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether (50 mL).

    • Transfer the ether solution to a separatory funnel and wash with 5% aqueous sodium bicarbonate to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield a solid.

    • Recrystallize the crude solid from hot ethyl acetate to obtain the pure product.[14]

Part 3: Data Summary and Expected Results

The following table summarizes the key parameters for the described protocols.

ParameterProtocol A: Aqueous-PhaseProtocol B: Organic Solvent
Diol PentaerythritolPentaerythritol
Aldehyde BenzaldehydeBenzaldehyde
Catalyst Concentrated HClIodine
Solvent WaterDMF
Temperature 35 °C80-90 °C
Reaction Time 1 hour5 hours
Driving Force Product PrecipitationN/A (requires workup)
Typical Yield ~80%~80%[14]
Melting Point 135-137 °C[6]135 °C (408 K)[14]

Part 4: Discussion & Application Insights

Rationale Behind Procedural Choices:

  • Catalyst Selection: While strong protic acids like HCl are common and effective, other catalysts can be employed.[10][11] Iodine, as used in Protocol B, can act as a mild Lewis acid catalyst. For more sensitive substrates, catalysts like copper(II) triflate (Cu(OTf)₂) or p-toluenesulfonic acid (TsOH) are often used, allowing for milder reaction conditions.[15]

  • Solvent System: The choice of an aqueous system (Protocol A) is a prime example of green chemistry. It avoids volatile organic compounds and leverages the low solubility of the product to drive the reaction forward, simplifying the procedure.[6] Organic solvents like DMF (Protocol B) are useful when reactants have poor water solubility or when precise control over water removal is desired.

  • Purification: Recrystallization is a critical step to achieve high purity. Toluene and ethyl acetate are effective solvents for this specific compound, providing good solubility at high temperatures and poor solubility at low temperatures, which is ideal for isolating crystalline solids.[6][14]

Applications of this compound:

The title compound is not merely a protected diol but a valuable synthetic intermediate. The two remaining primary hydroxyl groups are available for a wide range of subsequent chemical transformations. It serves as a rigid scaffold or core for:

  • Dendrimer Synthesis: The C2 symmetry and reactive hydroxyl groups make it a suitable building block for dendritic polymers.[16]

  • Surfactant Production: It can be functionalized to prepare cleavable surfactants.[16]

  • Specialty Polymers and Resins: The diol functionality allows it to be incorporated into polyesters, polyurethanes, and other polymers.

  • Fine Chemicals: It acts as a precursor in multi-step organic syntheses where a protected pentaerythritol core is required.[14]

Part 5: Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: Deprotection Strategies for 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane in Synthesis

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This compound serves as a crucial intermediate, effectively protecting two of the four hydroxyl groups of pentaerythritol.[1] This benzylidene acetal structure offers robust stability under a variety of reaction conditions, particularly those involving bases, nucleophiles, and certain oxidizing or reducing agents.[2][3] Its crystalline nature also facilitates purification.[3]

The utility of this protected compound lies in its ability to allow for selective manipulation of the two free hydroxyl groups. However, the ultimate success of a synthetic route often hinges on the efficient and clean removal of this protecting group to liberate the 1,3-diol, pentaerythritol, or a derivative thereof. This guide provides an in-depth analysis of the primary deprotection strategies, offering both the theoretical underpinnings and detailed, field-tested protocols for researchers in organic chemistry and drug development.

Core Deprotection Strategies: A Mechanistic Overview

The cleavage of the this compound, a benzylidene acetal, can be broadly categorized into two primary mechanistic pathways: Acid-Catalyzed Hydrolysis and Reductive Cleavage . The choice between these strategies is dictated by the overall synthetic scheme, particularly the sensitivity of other functional groups within the molecule to the reaction conditions.

Acid-Catalyzed Hydrolysis: Regenerating the Diol

This is the most direct method for removing the benzylidene acetal group, yielding the parent diol (pentaerythritol) and benzaldehyde. The reaction is an equilibrium process, and its mechanism involves the protonation of one of the acetal oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the diol and the aldehyde.[1]

To drive the equilibrium towards the deprotected product, the reaction is typically conducted in the presence of excess water, often in a co-solvent like acetone, THF, or methanol.[4] A variety of Brønsted and Lewis acids can be employed.[5]

cluster_0 Acid-Catalyzed Hydrolysis Acetal Benzylidene Acetal Protonation Protonated Acetal Acetal->Protonation + H⁺ Oxocarbenium Oxocarbenium Ion + Benzaldehyde Protonation->Oxocarbenium - H₂O Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O Diol Pentaerythritol (Diol Product) Hemiacetal->Diol - H⁺ cluster_1 Reductive Acetal Opening Acetal Benzylidene Acetal LA_Complex Lewis Acid-Acetal Complex Acetal->LA_Complex + Lewis Acid Reduction Hydride Attack LA_Complex->Reduction + [H⁻] Product Mono-O-Benzyl Ether Reduction->Product Work-up

References

Application Notes & Protocols: The Strategic Use of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane is a highly versatile bifunctional monomer that serves as a cornerstone for the synthesis of advanced functional polymers. Its unique molecular architecture, featuring two primary hydroxyl groups for polymerization and a latent benzaldehyde functionality masked as a stable cyclic acetal, offers a powerful two-stage platform for polymer design. Initially, it acts as a diol to build polymer backbones such as polyesters and polyurethanes. Subsequently, the acetal can be selectively cleaved under acidic conditions to unmask pendant aldehyde groups along the polymer chain. This strategic deprotection unlocks a vast potential for post-polymerization modification, enabling the covalent attachment of diverse functional molecules and the creation of complex, tailored macromolecular structures. This guide provides an in-depth exploration of its applications, causality-driven protocols, and the scientific rationale for its use in modern polymer chemistry.

Unique Structural Attributes & Physicochemical Properties

The utility of this compound stems directly from its distinct chemical features. The 1,3-dioxane ring exists in a stable chair conformation, with the phenyl group occupying an equatorial position to minimize steric hindrance[1][2]. This rigid, bulky side group imparts significant structural influence on the resulting polymer.

Key Attributes:

  • Bifunctional Diol: The two primary hydroxymethyl groups are readily available for standard polymerization reactions like esterification and urethane formation.

  • Protected Aldehyde: The benzaldehyde acetal is stable under typical polymerization conditions (e.g., melt polycondensation, solution polymerization) but can be quantitatively hydrolyzed post-synthesis.[3][4]

  • Aromatic & Rigid Core: The phenyl-dioxane moiety introduces rigidity and aromatic character into the polymer backbone, which can enhance thermal stability (e.g., raise the glass transition temperature, Tg) and modify solubility profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2425-41-4[5][6][7]
Molecular Formula C12H16O4[1][6][7]
Molecular Weight 224.25 g/mol [1][6]
Appearance White to off-white crystalline powder[5]
Melting Point 133.0 - 137.0 °C[5][8]
Synonyms O,O'-Benzylidenepentaerythritol, Monobenzalpentaerythritol[5][7]

Applications in Linear Polymer Synthesis

The primary hydroxyl groups of the monomer allow its straightforward incorporation into linear polymers via step-growth polymerization.

Polyesters

When copolymerized with various dicarboxylic acids (or their acyl chloride/ester derivatives), this compound yields polyesters with pendant, protected aldehyde groups.

Causality Behind Experimental Choices:

  • Monomer Choice: The selection of the dicarboxylic acid comonomer (e.g., adipic acid for flexibility, terephthalic acid for rigidity) allows for the tuning of the final polymer's mechanical and thermal properties.

  • Catalyst: Catalysts like antimony(III) oxide or titanium(IV) isopropoxide are used in melt polycondensation to achieve high molecular weights by facilitating the esterification reaction and removal of condensation byproducts.

  • Reaction Conditions: High temperatures and vacuum are essential in melt polymerization to drive the equilibrium toward polymer formation by efficiently removing water or alcohol byproducts.

Polyurethanes

This monomer can act as a chain extender in reactions with diisocyanates and a macrodiol (e.g., polytetrahydrofuran, polycaprolactone) to produce segmented polyurethanes. The bulky phenyl-dioxane group can disrupt hard-segment packing, influencing the microphase separation and, consequently, the material's elastomeric properties.

The Gateway to Functional Polymers: Post-Polymerization Modification

The most powerful application of this monomer is the ability to perform chemical transformations on the polymer after its initial synthesis. This strategy allows for the introduction of functional groups that might not have been stable under the initial polymerization conditions.[9][10]

Acetal Deprotection: Unmasking the Aldehyde

The core of this strategy is the acid-catalyzed hydrolysis of the dioxane ring to reveal a pendant benzaldehyde group. This reaction is typically performed in a solvent system that dissolves the parent polymer, using a mild acid to prevent backbone degradation.

Mechanism Rationale: The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by ring-opening to form a stabilized carbocation. Subsequent attack by water and elimination of the pentaerythritol-derived portion of the ring yields the desired aldehyde.[3]

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Nucleophilic Attack & Elimination Polymer_Acetal Polymer-Acetal Protonated_Acetal Polymer-Acetal-H⁺ Polymer_Acetal->Protonated_Acetal H_plus H⁺ H_plus->Polymer_Acetal Carbocation Polymer-Carbocation Intermediate Protonated_Acetal->Carbocation Polymer_Aldehyde Polymer-Aldehyde Carbocation->Polymer_Aldehyde H2O H₂O H2O->Carbocation

Caption: Generalized workflow for acid-catalyzed acetal deprotection.

Subsequent Aldehyde Chemistry

Once unmasked, the pendant benzaldehyde is a versatile chemical handle for a multitude of conjugation reactions, including:

  • Schiff Base Formation: Reaction with primary amines to form imines, useful for attaching bioactive molecules, dyes, or crosslinking agents.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling carbon-carbon bond formation.

  • Reductive Amination: Conversion of the aldehyde to an amine, which can then be used for further functionalization.

This approach transforms a simple linear polymer into a multifunctional platform with precisely controlled pendant groups.[11][12]

Advanced Architectures: Hyperbranched Polymers

While primarily used as a linear diol, the latent functionality of this compound allows for its conceptualization as a protected AB₂ monomer .[13][14] After creating a linear polymer, deprotection reveals the aldehyde 'A' group. If this aldehyde is then converted to a group that can react with the hydroxyl 'B' end-groups of other polymer chains, complex hyperbranched or cross-linked structures can be formed.[15][16][17] This advanced strategy opens pathways to materials with unique rheological and solution properties.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of Benzaldehyde-Protected Polyester

Objective: To synthesize a linear polyester from this compound and adipoyl chloride via solution polycondensation.

Materials:

  • This compound (1.0 eq)

  • Adipoyl chloride (1.0 eq)

  • Anhydrous Pyridine (as solvent and acid scavenger)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for precipitation)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add this compound and anhydrous pyridine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel. Dissolve the monomer completely.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Monomer Addition: Dissolve adipoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred monomer solution over 30-60 minutes.

    • Scientist's Note: Slow addition is crucial to control the exothermicity of the reaction and prevent the formation of low molecular weight cyclic oligomers.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. The formation of pyridine hydrochloride salt will be observed as a white precipitate.

  • Precipitation & Purification:

    • Dilute the viscous reaction mixture with a small amount of DCM.

    • Pour the polymer solution slowly into a large volume of vigorously stirring methanol to precipitate the polymer.

    • Filter the white, fibrous polymer and wash it thoroughly with fresh methanol to remove unreacted monomers and pyridine salts.

    • Redissolve the polymer in DCM and re-precipitate into methanol two more times to ensure high purity.

  • Drying: Dry the purified polymer under vacuum at 40 °C until a constant weight is achieved.

  • Characterization: Characterize the polymer using ¹H NMR (confirming incorporation of both monomers), GPC (for molecular weight and polydispersity), and DSC (for Tg).

Protocol 5.2: Post-Polymerization Deprotection

Objective: To hydrolyze the acetal groups on the polyester from Protocol 5.1 to yield a benzaldehyde-functionalized polyester.

Materials:

  • Protected Polyester (from 5.1)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Methanol

Procedure:

  • Dissolution: Dissolve the protected polyester in THF in a round-bottom flask.

  • Acid Addition: Add 1 M HCl solution to the polymer solution (typically 10-20 vol%).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR, observing the disappearance of the acetal proton peak (~5.5 ppm) and the appearance of the aldehyde proton peak (~10 ppm).

  • Neutralization: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to neutralize the HCl until the solution is pH ~7.

  • Precipitation: Precipitate the functionalized polymer by pouring the solution into a large volume of deionized water or a water/methanol mixture.

  • Purification: Filter the polymer, wash extensively with deionized water, and then with methanol.

  • Drying: Dry the final aldehyde-functionalized polymer under vacuum at 40 °C.

  • Characterization: Confirm the structure using ¹H NMR and FT-IR (observing the appearance of a C=O stretch around 1700 cm⁻¹).

Full_Workflow Monomers Monomer A (Dioxane Diol) + Monomer B (Diacid Chloride) Polymerization Protocol 5.1: Solution Polycondensation Monomers->Polymerization Protected_Polymer Protected Polyester (Pendant Acetal Groups) Polymerization->Protected_Polymer Deprotection Protocol 5.2: Acid Hydrolysis (HCl/THF) Protected_Polymer->Deprotection Functional_Polymer Functional Polyester (Pendant Aldehyde Groups) Deprotection->Functional_Polymer Modification Post-Modification (e.g., Schiff Base Formation) Functional_Polymer->Modification Final_Product Tailored Polymer (e.g., Grafted, Crosslinked) Modification->Final_Product

Caption: Experimental workflow from monomers to a final modified polymer.

References

Application Notes and Protocols for 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, also known as O,O'-Benzylidenepentaerythritol, is a crystalline solid with the molecular formula C₁₂H₁₆O₄.[1][2] At its core, it is a derivative of pentaerythritol, a tetraol, in which two of the four hydroxyl groups are protected as a benzylidene acetal. This structural feature is the key to its utility in organic synthesis. The molecule presents two free, primary hydroxyl groups that are available for chemical modification, while the stable 1,3-dioxane ring provides a rigid scaffold and masks the other two hydroxyls.[3][4]

The strategic value of this compound lies in its ability to act as a "masked" tetraol. Chemists can perform selective chemistry on the two exposed hydroxyl groups and then, at a later synthetic stage, remove the benzylidene protecting group under acidic conditions to reveal the other two hydroxyls. This allows for the controlled, stepwise synthesis of complex, highly functionalized molecules derived from a pentaerythritol core. The 1,3-dioxane ring adopts a stable chair conformation with the bulky phenyl group occupying an equatorial position, influencing the stereochemical outcome of subsequent reactions.[3][4][5] This guide provides detailed protocols and insights into its application as a precursor for a range of synthetic targets.

Part 1: Synthesis of the Precursor

The precursor itself is readily synthesized via the acid-catalyzed reaction between one equivalent of pentaerythritol and one equivalent of benzaldehyde.[6][7][8] The reaction is typically performed in an aqueous medium; despite water being a product of the reaction, the equilibrium is effectively driven towards the product due to the insolubility of the resulting acetal in water, causing it to precipitate out of the solution.[8]

Protocol 1: Aqueous Synthesis of this compound

This protocol is adapted from established laboratory procedures.[6][8]

Materials:

  • Pentaerythritol (1.0 eq)

  • Benzaldehyde (1.0-1.05 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Water

  • Toluene for recrystallization

  • Sodium Bicarbonate solution (5%) for washing (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend pentaerythritol (e.g., 13.6 g, 0.1 mol) in water (e.g., 100 mL).

  • Warm the mixture gently (to approx. 35-40 °C) with stirring until the pentaerythritol dissolves.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Add benzaldehyde (e.g., 10.6 g, 0.1 mol) dropwise to the stirred solution.

  • Continue stirring the mixture at this temperature for 3-5 hours. A white precipitate will form as the reaction progresses.[6][8]

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like toluene or ethyl acetate to yield a colorless, crystalline solid.[3][6] An optional wash with a slightly alkaline solution can be performed before recrystallization.[6]

Expected Outcome:

  • Yield: 75-85%

  • Melting Point: 133-137 °C[8][9]

  • Appearance: White crystalline powder[10]

cluster_product Product Penta Pentaerythritol Plus + Benz Benzaldehyde Arrow H⁺ (cat.) Aqueous Medium Benz->Arrow Dioxane 5,5-Bis(hydroxymethyl)- 2-phenyl-1,3-dioxane Arrow->Dioxane

Caption: Synthesis of the dioxane precursor.

Part 2: Derivatization of the Hydroxymethyl Groups

The two primary hydroxyl groups are nucleophilic and can undergo a variety of standard transformations, allowing for the introduction of diverse functional groups.

Application 1: Synthesis of Ditosylates as Versatile Intermediates

Tosylation of the hydroxyl groups converts them into p-toluenesulfonates (tosylates), which are excellent leaving groups in nucleophilic substitution reactions.[11] This opens a gateway to a vast array of derivatives, such as di-azides, di-halides, and di-ethers.

Protocol 2: Ditosylation of this compound

Causality: This procedure uses p-toluenesulfonyl chloride (TsCl) as the tosylating agent. A base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions, including the degradation of the acetal. The reaction is typically run at a low temperature to control exothermicity and improve selectivity.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.1-2.5 eq)

  • Anhydrous Pyridine or Triethylamine in Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve the dioxane diol (e.g., 2.24 g, 10 mmol) in anhydrous pyridine (e.g., 20 mL) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TsCl (e.g., 4.20 g, 22 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction by slowly pouring it into ice-cold water.

  • Extract the product with a suitable organic solvent like DCM or ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ditosylate can be purified by recrystallization from a solvent system like ethanol/water.

ParameterConditionRationale
Reagents Diol, TsCl (2.1-2.5 eq), PyridineTsCl provides the tosyl group; excess ensures complete reaction. Pyridine acts as base and solvent.
Solvent Pyridine or DCMAprotic solvent that dissolves reactants and does not interfere with the reaction.
Temperature 0 °C to Room Temp.Initial low temperature controls the exothermic reaction; room temp allows it to go to completion.
Workup Aqueous washRemoves the pyridinium hydrochloride salt and unreacted reagents.
Application 2: Esterification and Etherification

The diol can be readily converted into diesters or diethers, which are valuable as plasticizers, monomers, or precursors for more complex molecules.

Protocol 3: Synthesis of the Dibenzoate Ester

Causality: This is a standard acylation reaction. Benzoyl chloride is a highly reactive acylating agent. A base is required to scavenge the HCl byproduct.

Procedure (Conceptual):

  • Dissolve the dioxane diol (1.0 eq) in a suitable solvent like DCM or THF containing a non-nucleophilic base like triethylamine (2.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzoyl chloride (2.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform a standard aqueous workup to remove salts and purify the product, typically by column chromatography or recrystallization. Esterification can also be achieved using carboxylic acids with a catalyst.[12]

cluster_start Starting Diol cluster_products Derivatives Diol Dioxane Diol Arrow1 TsCl, Pyridine Diol->Arrow1 Arrow2 RCOCl, Et₃N Diol->Arrow2 Arrow3 1. NaH 2. R-X Diol->Arrow3 Ditosylate Ditosylate Diester Diester Diether Diether Arrow1->Ditosylate Arrow2->Diester Arrow3->Diether

Caption: Key derivatizations of the dioxane diol.

Part 3: Advanced Applications in Molecular Construction

The rigid, di-functional nature of this precursor makes it an excellent candidate for building sophisticated molecular architectures.

Application 3: Precursor for Spirocyclic Compounds

Spiro compounds, which contain two rings connected by a single atom, are of significant interest in medicinal chemistry.[13][14] The C5 carbon of the dioxane, bonded to the two hydroxymethyl groups, is a neopentyl-like quaternary center, making it an ideal anchor for constructing a spirocyclic ring.

Protocol 4: General Strategy for Spirocycle Synthesis

Causality: This strategy involves a double nucleophilic substitution reaction where the two hydroxyl groups (or more commonly, the two tosylate leaving groups derived from them) react with a single reagent containing two electrophilic centers.

Procedure (Conceptual):

  • Convert the dioxane diol to the corresponding ditosylate using Protocol 2 .

  • React the purified ditosylate with a di-nucleophile, such as malonic ester (for carbon-based rings) or a primary diamine (for heterocyclic rings), in the presence of a strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF or DMSO.

  • The reaction involves a sequential intramolecular cyclization to form the spirocyclic system.

  • Purification is typically achieved via column chromatography.

Ditosylate Dioxane-Ditosylate Base Base (e.g., NaH) Ditosylate->Base DiNucleophile Di-nucleophile (e.g., Malonate) Spiro Spirocyclic Product Base->Spiro

Caption: General workflow for spirocycle synthesis.

Application 4: Monomer for Step-Growth Polymerization

As a diol, this compound can serve as a monomer (an A-A type monomer) for the synthesis of polymers such as polyesters and polyurethanes. The bulky, rigid benzylidene group incorporated into the polymer backbone can impart desirable properties like increased glass transition temperature (Tg), thermal stability, and modified solubility.

Protocol 5: Synthesis of a Polyester via Polycondensation

Causality: This protocol describes the reaction of the diol with a diacyl chloride (a B-B type monomer). The reaction is a polycondensation, forming ester linkages with the elimination of HCl, which is scavenged by a base.

Procedure (Conceptual):

  • In a reaction vessel under an inert atmosphere, dissolve the dioxane diol (1.0 eq) and a base (e.g., pyridine or triethylamine, 2.1 eq) in an anhydrous solvent (e.g., THF or 1,4-dioxane).

  • Prepare a separate solution of a diacyl chloride (e.g., terephthaloyl chloride, 1.0 eq) in the same solvent.

  • Slowly add the diacyl chloride solution to the stirred diol solution at 0 °C.

  • After addition, allow the reaction to proceed at room temperature or with gentle heating until a significant increase in viscosity is observed.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or water.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Application 5: Template for Macrocycle Synthesis

The defined geometry and reactive endpoints of the diol make it a useful component for constructing macrocycles, which are of high interest in drug discovery and host-guest chemistry.[15]

Strategy: A common approach is to react the ditosylate derivative with a long-chain di-nucleophile under high-dilution conditions. The high dilution favors intramolecular cyclization over intermolecular polymerization.

Part 4: Deprotection—Unveiling the Core

A key final step in many synthetic sequences involving this precursor is the removal of the benzylidene acetal to liberate the two protected hydroxyl groups, yielding a substituted pentaerythritol tetraol.

Protocol 6: Acid-Catalyzed Deprotection

Causality: Acetals are stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions. The mechanism involves protonation of one of the acetal oxygens, followed by ring opening and subsequent hydrolysis to release benzaldehyde and the desired tetraol.

Procedure:

  • Dissolve the substituted dioxane derivative in a solvent mixture, typically containing THF, acetone, or methanol, and water.

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid).

  • Stir the reaction at room temperature or with gentle heating, monitoring the disappearance of the starting material by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent. The byproduct, benzaldehyde, can often be removed by evaporation or during chromatographic purification.

  • Purify the resulting tetraol derivative by column chromatography or recrystallization.

SubstitutedDioxane Substituted Dioxane Derivative Arrow H⁺ / H₂O SubstitutedDioxane->Arrow SubstitutedTetraol Substituted Pentaerythritol Tetraol Plus + Benzaldehyde Benzaldehyde Arrow->SubstitutedTetraol

Caption: Deprotection of the benzylidene acetal.

References

Application Note: Synthesis and Characterization of Urethane Derivatives from 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane and Isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Polyurethanes (PUs) are a highly versatile class of polymers, integral to numerous applications ranging from flexible foams to rigid coatings and advanced biomedical devices.[1][2] Their remarkable diversity stems from the ability to precisely tune their properties by selecting specific diisocyanate and polyol monomers.[1][3] The fundamental chemistry involves a polyaddition reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form the characteristic urethane linkage (-NH-COO-).[1][4][5]

This application note details the reaction of a specialized diol, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, with isocyanates. This diol is unique due to its rigid cyclic acetal core, derived from pentaerythritol and benzaldehyde.[6][7] The presence of this bulky, sterically hindered benzylidene acetal group is anticipated to impart specific properties to the resulting polyurethane, such as increased rigidity, thermal stability, and potentially, controlled degradability. The acetal linkage is known to be stable under neutral or basic conditions but can be selectively hydrolyzed in acidic environments, offering a pathway for creating recyclable or degradable polyurethane systems.[8]

This guide provides a comprehensive framework, covering the reaction mechanism, detailed synthesis protocols, characterization techniques, and the underlying scientific rationale for experimental choices.

Reaction Mechanism and Catalysis

The formation of a urethane bond is a nucleophilic addition reaction. The alcohol's nucleophilic oxygen atom attacks the electrophilic carbon of the isocyanate group.[4] This is followed by a proton transfer from the alcohol to the nitrogen atom, resulting in the stable urethane linkage.[4][5]

While the reaction can proceed without a catalyst, achieving high molecular weight polymers or reasonable reaction times, especially with sterically hindered diols, often requires catalysis.[4]

Catalysis Mechanisms:

  • Base Catalysis (e.g., Tertiary Amines): Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), activate the alcohol by forming a hydrogen-bonded complex, increasing the nucleophilicity of the hydroxyl group.[9]

  • Lewis Acid Catalysis (e.g., Organotin Compounds): Organotin catalysts like dibutyltin dilaurate (DBTDL) are highly effective.[10][11] The mechanism involves the formation of a ternary complex between the catalyst, the diol, and the isocyanate, which facilitates the nucleophilic attack by activating the isocyanate group.[2][10]

Due to the steric hindrance of this compound, an organotin catalyst is recommended to ensure efficient and complete reaction.

Experimental Design and Protocols

This section outlines a detailed protocol for the synthesis of a di-urethane adduct from this compound and a monoisocyanate (e.g., Phenyl Isocyanate) as a model system. The principles can be extended to diisocyanates for polymerization.

Materials and Reagent Data

Proper stoichiometry is critical for polyurethane synthesis. The molar ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) should be carefully controlled. For this non-polymeric model, a slight excess of isocyanate will be used to ensure complete conversion of the diol.

ReagentFormulaMW ( g/mol )Molar Eq.Moles (mmol)Amount (g)Density (g/mL)
This compoundC₁₂H₁₆O₄224.251.010.02.24-
Phenyl IsocyanateC₇H₅NO119.122.121.02.501.095
Dibutyltin Dilaurate (DBTDL)C₃₂H₆₄O₄Sn631.560.0010.01~6.3 mg1.066
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--50 mL0.889
Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization p1 Dry Glassware p2 Weigh Reagents p1->p2 p3 Prepare Inert Atmosphere (N2) p2->p3 r1 Dissolve Diol in THF p3->r1 Start Reaction r2 Add Catalyst (DBTDL) r1->r2 r3 Add Isocyanate Dropwise at 0°C r2->r3 r4 Warm to RT & Stir r3->r4 w1 Monitor by TLC/FTIR r4->w1 w2 Quench Reaction (Methanol) w1->w2 w3 Solvent Evaporation w2->w3 w4 Purify by Column Chromatography w3->w4 a1 FTIR Analysis w4->a1 a2 NMR (1H, 13C) a1->a2 a3 Mass Spectrometry a2->a3

Figure 1: Experimental workflow for urethane synthesis.
Step-by-Step Protocol

Safety Precaution: Isocyanates are toxic, potent respiratory sensitizers, and lachrymators. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Preparation:

    • Thoroughly dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • Assemble the glassware under a positive pressure of nitrogen.

  • Reaction Setup:

    • To the reaction flask, add this compound (2.24 g, 10.0 mmol).

    • Add 40 mL of anhydrous THF via syringe and stir until the diol is fully dissolved.

    • Add the DBTDL catalyst (~6.3 mg, 0.01 mmol) to the flask. Expertise Note: The sequence of catalyst addition can affect reaction rates; adding it to the diol before the isocyanate is a common practice.[10]

    • Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of phenyl isocyanate (2.50 g, 21.0 mmol) in 10 mL of anhydrous THF.

    • Add the isocyanate solution dropwise to the stirred diol solution over 30 minutes. Maintain the temperature at 0°C to control the exothermic reaction.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-6 hours. Monitor the reaction's progress by FTIR spectroscopy. The key indicator of reaction completion is the disappearance of the strong isocyanate (-NCO) stretching peak at ~2270 cm⁻¹.

  • Workup and Purification:

    • Once the reaction is complete, add a small amount of methanol (~2 mL) to quench any unreacted isocyanate.

    • Remove the THF solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired di-urethane product.

    • Combine the pure fractions and remove the solvent to yield the final product as a white solid or viscous oil.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized product.

General Reaction Scheme

Figure 2: Reaction of the diol with phenyl isocyanate.
Spectroscopic Analysis

The success of the synthesis is validated by comparing the spectra of the starting material and the final product.

TechniqueStarting Material (Diol)Product (Di-urethane)Purpose
FTIR Broad -OH stretch (~3400 cm⁻¹)Disappearance of -OH stretch. Disappearance of -NCO stretch (~2270 cm⁻¹). Appearance of N-H stretch (~3300 cm⁻¹) and C=O (urethane) stretch (~1700 cm⁻¹).Confirms formation of the urethane linkage and consumption of starting materials.[12][13][14]
¹H NMR Signal for -CH₂OH protons. Signal for -OH protons (broad).Disappearance of -OH signal. Shift of -CH₂OH signals to -CH₂O(C=O)NH- downfield. Appearance of N-H proton signal. Appearance of aromatic protons from the isocyanate.Confirms the covalent modification at the hydroxyl sites and provides structural proof.[12][13][15]
¹³C NMR Signal for -CH₂OH carbon.Shift of -CH₂OH carbon signal downfield. Appearance of new C=O (urethane) carbon signal (~155 ppm).Provides unambiguous evidence of the new chemical environment for the carbons involved in the reaction.[15][16]

Applications and Future Directions

The rigid, pre-organized structure of this compound makes it an excellent building block for creating polyurethanes with enhanced properties.

  • High-Performance Materials: When reacted with diisocyanates like MDI or HDI, this diol can form thermoplastic polyurethanes with potentially high glass transition temperatures (Tg) and improved thermal stability due to the rigid core.[17][18]

  • Recyclable Polymers: The acid-labile acetal linkage provides a "release" point. The resulting polymers could be degraded back to the original polyol and an amine-derivative under specific acidic conditions, enabling closed-loop recycling, which is a significant advancement for sustainable materials.[8][19]

  • Biomedical Applications: The biocompatibility of polyurethanes is well-established.[3] Derivatives of this diol could be explored for creating rigid, degradable scaffolds for tissue engineering or in drug delivery systems where controlled release is desired.

Future work should focus on the polymerization of this diol with various diisocyanates to create and characterize the resulting polymers' thermal and mechanical properties. Investigating the kinetics of the acid-catalyzed degradation will also be crucial for developing practical recycling protocols.

References

Application Notes and Protocols for Enzymatic Reactions Involving 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Leveraging Biocatalysis for the Functionalization of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

This compound is a versatile diol that serves as a valuable building block in organic synthesis.[1][2] Its rigid 1,3-dioxane backbone, derived from the reaction of pentaerythritol and benzaldehyde, presents two primary hydroxyl groups that are prime targets for chemical modification.[3][4] While classical chemical methods for the selective modification of these hydroxyl groups often require cumbersome protection and deprotection steps, enzymatic catalysis offers a green and highly selective alternative.

This guide provides detailed insights and protocols for the enzymatic acylation of this compound, focusing on the use of lipases. Lipases are a class of enzymes renowned for their ability to catalyze esterification, transesterification, and amidation reactions with high regio- and enantioselectivity, often in non-aqueous environments.[5][6] These characteristics make them ideal candidates for the selective functionalization of diols like this compound, opening avenues for the synthesis of novel derivatives for applications in drug discovery, polymer chemistry, and materials science.

Principle of Lipase-Catalyzed Acylation

Lipases catalyze the acylation of alcohols by activating a carboxylic acid or an ester. In the case of transesterification with an activated acyl donor, such as vinyl acetate, the reaction proceeds through a ping-pong bi-bi mechanism. The enzyme's active site serine residue attacks the acyl donor, releasing a leaving group (in this case, vinyl alcohol, which tautomerizes to acetaldehyde) and forming a stable acyl-enzyme intermediate. Subsequently, the alcohol substrate (this compound) enters the active site and attacks the acyl-enzyme complex, leading to the formation of the ester product and regeneration of the free enzyme.

The selectivity of this reaction is governed by the steric and electronic properties of the enzyme's active site, which can often differentiate between two chemically similar hydroxyl groups in a diol, leading to the preferential formation of a mono-acylated product.

Proposed Enzymatic Workflow: Selective Mono-acylation

The following diagram outlines a general workflow for the lipase-catalyzed mono-acylation of this compound.

Enzymatic Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_substrate Substrate Preparation (this compound) prep_enzyme Enzyme & Acyl Donor (e.g., Novozym 435, Vinyl Acetate) prep_solvent Solvent Selection (e.g., Toluene, THF) reaction_setup Reaction Setup (Controlled Temperature & Agitation) prep_solvent->reaction_setup monitoring Reaction Monitoring (TLC, HPLC) reaction_setup->monitoring enzyme_removal Enzyme Filtration monitoring->enzyme_removal solvent_evap Solvent Evaporation enzyme_removal->solvent_evap purification Column Chromatography solvent_evap->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General workflow for lipase-catalyzed acylation.

Application Note 1: Screening of Lipases for Selective Acylation

Objective: To identify a suitable lipase for the selective mono-acylation of this compound.

Rationale: The choice of lipase is critical for achieving high conversion and selectivity. Different lipases exhibit varying substrate specificities and stability in organic solvents.[5] A screening of commercially available lipases is the first step in developing an efficient biocatalytic process.

Protocol:

  • Preparation of Substrate and Reagents:

    • Prepare a stock solution of this compound (e.g., 20 mM) in a suitable organic solvent (e.g., toluene or tetrahydrofuran).

    • Prepare a stock solution of the acyl donor, vinyl acetate (e.g., 30 mM), in the same solvent.

  • Enzyme Preparation:

    • Weigh 10 mg of each lipase to be screened (e.g., Novozym 435 (immobilized Candida antarctica lipase B), Pseudomonas cepacia lipase, Candida rugosa lipase) into separate 1.5 mL microcentrifuge tubes.

  • Reaction Setup:

    • To each tube containing the lipase, add 500 µL of the substrate stock solution and 500 µL of the acyl donor stock solution.

    • Include a control reaction without any enzyme.

    • Incubate the reactions at a controlled temperature (e.g., 40°C) with gentle shaking.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture.

    • Analyze the aliquots by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of mono- and di-acylated products.

  • Data Analysis:

    • Calculate the conversion and product distribution for each lipase at different time points.

    • The ideal lipase will show high conversion to the mono-acylated product with minimal formation of the di-acylated byproduct.

Expected Results:

Lipase SourceSolventTime (h)Conversion (%)Mono-acetate (%)Di-acetate (%)
Novozym 435Toluene24>95>90<10
P. cepaciaToluene24607525
C. rugosaToluene24458020
No EnzymeToluene24<5--

Protocol 1: Preparative Scale Synthesis of 5-((acetyloxy)methyl)-2-phenyl-1,3-dioxan-5-yl)methanol

Objective: To synthesize the mono-acetylated derivative of this compound on a preparative scale using the optimal lipase identified in the screening.

Materials:

  • This compound

  • Novozym 435 (or other selected lipase)

  • Vinyl acetate

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Instrumentation:

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Chromatography columns

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (e.g., 1.0 g, 4.46 mmol) and anhydrous toluene (50 mL).

    • Stir the mixture until the substrate is completely dissolved.

    • Add Novozym 435 (e.g., 100 mg, 10% w/w of the substrate).

    • Add vinyl acetate (e.g., 0.62 mL, 6.69 mmol, 1.5 equivalents).

    • Seal the flask and stir the reaction mixture at 40°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The product should have a higher Rf value than the starting diol.

  • Work-up:

    • Once the reaction is complete (typically 24-48 hours, as determined by TLC), cool the mixture to room temperature.

    • Remove the immobilized enzyme by filtration, washing the enzyme beads with a small amount of toluene. The enzyme can often be dried and reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired mono-acetylated product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a viscous oil or solid.

  • Characterization:

    • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Interpretation and Characterization

The successful synthesis of the mono-acetylated product can be confirmed by spectroscopic analysis.

  • ¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl protons at around 2.1 ppm. The two diastereotopic methylene protons adjacent to the newly formed ester will show a downfield shift compared to the methylene protons of the remaining hydroxyl group.

  • ¹³C NMR: A new carbonyl carbon signal will appear around 170 ppm, and the carbon of the acetylated methylene group will be shifted downfield.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mono-acetylated product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conversion Inactive enzymeUse fresh or properly stored enzyme.
Insufficient acyl donorIncrease the equivalents of acyl donor.
Inappropriate solventScreen other anhydrous organic solvents.
Formation of Di-acylated Product Reaction time is too longMonitor the reaction closely and stop it once the diol is consumed.
Non-selective enzymeScreen for a more selective lipase.
Difficulty in Purification Similar polarity of productsOptimize the solvent system for column chromatography.

Conclusion

The enzymatic acylation of this compound represents a powerful and selective method for the synthesis of its functionalized derivatives. By carefully selecting the lipase, acyl donor, and reaction conditions, high yields of the desired mono-acylated product can be achieved. This biocatalytic approach avoids the need for protecting groups and offers a more sustainable alternative to traditional chemical methods, making it highly attractive for applications in pharmaceutical and materials science research.

References

Application Note: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane as a Versatile AB₂ Building Block for Dendritic Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry and advanced material synthesis.

Introduction: The Architectural Precision of Dendritic Polymers

Dendritic polymers, including perfectly branched dendrimers and their less-symmetrical hyperbranched cousins, represent a unique class of macromolecules.[1] Unlike linear polymers, their three-dimensional, tree-like architecture consists of a central core, layers of repeating branch units, and a high density of functional terminal groups.[2][3] This precise, nanoscale structure imparts remarkable properties such as low solution viscosity, high solubility, and a multivalent surface, making them ideal candidates for advanced applications in drug delivery, theranostics, and catalysis.[1][4][5]

The synthesis of these complex structures demands a high degree of control, which is achieved through stepwise, generational growth. This control relies on monomers with distinct reactive and protected functional groups. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, also known as O,O'-benzylidenepentaerythritol, is an exemplary building block for this purpose. It is derived from pentaerythritol, where two of the four hydroxyl groups are masked as a stable benzylidene acetal, creating a versatile AB₂-type monomer. The two free hydroxymethyl groups (-OH) serve as the reactive 'B' functionalities, while the protected diol ('A') can be selectively deprotected to enable the next stage of growth. This application note details the strategic use of this monomer in both divergent and convergent synthetic approaches to create dendritic polymers.

The Strategic Advantage of the Benzylidene Acetal Protecting Group

The utility of this compound in dendritic synthesis stems directly from the chemical nature of the benzylidene acetal. This group serves as an efficient protecting group for a 1,3-diol system, offering several key advantages:

  • Orthogonal Reactivity: The acetal is stable under a wide range of reaction conditions, particularly those used for modifying hydroxyl groups, such as etherification, esterification, or Williamson ether synthesis. This allows the two free hydroxymethyl groups to be selectively reacted without premature deprotection or side reactions at the masked positions.

  • Controlled Deprotection: The benzylidene group can be cleanly removed under specific conditions, most commonly via catalytic hydrogenolysis (e.g., H₂/Pd-C) or acid-catalyzed hydrolysis. This selective cleavage is the critical activation step that exposes a new set of hydroxyl groups, permitting the controlled addition of the next generation of monomers.

  • Structural Rigidity: The 1,3-dioxane ring adopts a rigid chair conformation, which can influence the spacing and orientation of the growing dendritic branches, contributing to a well-defined final architecture.[6][7]

Application in Divergent Synthesis

In the divergent approach, the dendrimer is constructed from the inside out, starting from a multifunctional core.[8] this compound serves as the branching monomer that is added in successive layers or "generations."

The general workflow is as follows:

  • Generation 0 (G0): A multifunctional core (e.g., ethylene diamine or a triol) is reacted with an excess of the this compound monomer. The core's reactive groups couple with the monomer's free hydroxyls.

  • Activation: The benzylidene protecting groups on the periphery of the newly formed G1 dendrimer are removed via hydrogenolysis, exposing a new surface of hydroxyl groups.

  • Generation 1 (G1) and Beyond: The process is repeated. The newly exposed hydroxyl groups are reacted with another batch of the monomer to build the next generation.

This method can rapidly build large macromolecules, however, purification can become challenging in higher generations as the number of reactions at each step increases exponentially, potentially leading to structural defects.[8]

Divergent_Synthesis core {Core (G0)|e.g., Triol} g1 {Generation 1 (G1)|Surface: Benzylidene Acetal} core->g1 + Monomer (x3) monomer AB₂ Monomer -OH -OH Benzylidene Protected Diol activation Deprotection (e.g., H₂/Pd-C) g1->activation g1_activated {Activated G1|Surface: Diols (-OH)} activation->g1_activated g2 {Generation 2 (G2)|...} g1_activated->g2 + Monomer (x6) Convergent_Synthesis monomer AB₂ Monomer -OH -OH Benzylidene Protected Diol dendron_g1 {G1 Dendron|Surface: Functionalized|Focal Point: Protected Diol} monomer->dendron_g1 + Surface Groups activation_g1 Deprotection (Focal Point) dendron_g1->activation_g1 dendron_g1_act {Activated G1 Dendron|Focal Point: Diol (-OH)} activation_g1->dendron_g1_act dendron_g2 {G2 Dendron|...} dendron_g1_act->dendron_g2 + Monomer final_dendrimer {Final Dendrimer} core {Core|e.g., Triol} core->final_dendrimer  + Activated Dendrons

References

Application Notes & Protocols: Preparation of Cleavable Surfactants from 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Cleavable Surfactants

In the realms of drug delivery, proteomics, and advanced material science, surfactants are indispensable for solubilizing, stabilizing, and delivering active molecules. However, their persistence can interfere with downstream applications, such as mass spectrometry, or cause toxicity. Cleavable surfactants offer an elegant solution: they perform their function and are then degraded into benign, non-surface-active byproducts under specific environmental triggers.[1][2] This attribute is particularly crucial in drug delivery systems, where controlled release at the target site is paramount.[3] Acid-cleavable surfactants, which are stable at neutral pH but hydrolyze in acidic environments like those found in tumor microenvironments or endosomes, are of significant interest.[3][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a versatile class of acid-cleavable surfactants derived from 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. The core of this surfactant design is the acid-labile benzylidene acetal linkage, which serves as a pH-sensitive trigger for cleavage.[5][6]

Chemical Rationale and Molecular Design

The synthesis of these cleavable surfactants hinges on the reaction of this compound with various reagents to introduce both hydrophobic tails and hydrophilic head groups. The 1,3-dioxane ring, formed from the reaction of pentaerythritol and benzaldehyde, provides a stable scaffold with two free hydroxyl groups for further functionalization.[7][8] The phenyl group at the 2-position of the dioxane ring enhances the acid sensitivity of the acetal linkage.

Core Structure: this compound

This precursor molecule is synthesized through an acid-catalyzed reaction between pentaerythritol and benzaldehyde.[7][8] The reaction is often carried out in an aqueous medium, where the insolubility of the product drives the reaction to completion.[7]

PART 1: Synthesis of the Precursor: this compound

This section details the foundational step in the synthesis of the target cleavable surfactants.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • Pentaerythritol

  • Benzaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Deionized Water

  • Magnetic stirrer with heating plate

  • Reaction flask

  • Büchner funnel and filter paper

Procedure:

  • In a suitable reaction flask, dissolve pentaerythritol in deionized water with gentle heating (approximately 35°C).[7]

  • Once the pentaerythritol is fully dissolved, add 2 drops of concentrated HCl as a catalyst.[7]

  • Add benzaldehyde to the reaction mixture.[7]

  • Continue heating at 35°C for 1 hour, during which a white solid will precipitate.[7]

  • Filter the solid precipitate using a Büchner funnel and wash with a small amount of cold water.[7]

  • Air-dry the solid on the filter.

  • For purification, recrystallize the crude product from toluene to yield this compound as a colorless solid.[7]

  • Determine the melting point to confirm purity (expected: 135-137°C).[7]

Visualization of the Synthetic Workflow:

Pentaerythritol Pentaerythritol Reaction Reaction at 35°C Pentaerythritol->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction HCl Conc. HCl (catalyst) HCl->Reaction Water Water (solvent) Water->Reaction Precipitation Precipitation of Product Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Toluene Filtration->Recrystallization FinalProduct 5,5-Bis(hydroxymethyl)- 2-phenyl-1,3-dioxane Recrystallization->FinalProduct

Caption: Workflow for the synthesis of the precursor molecule.

PART 2: Synthesis of Anionic Cleavable Surfactants

This section outlines the synthesis of anionic surfactants by introducing a sulfonate head group.

Experimental Protocol 2: Synthesis of a Sulfonate-Type Anionic Cleavable Surfactant

This protocol is adapted from the general method for preparing sulfonate salt-type cleavable surfactants with a 1,3-dioxane ring.[5]

Materials:

  • This compound

  • Sodium Hydride (NaH)

  • 1,3-Propanesultone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reaction flask

Procedure:

  • Under an inert atmosphere, suspend this compound in anhydrous DMF in a dry reaction flask.

  • Cool the mixture in an ice bath and slowly add sodium hydride. Stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Slowly add a solution of 1,3-propanesultone in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the DMF under reduced pressure.

  • The crude product can be purified by precipitation from a suitable solvent system (e.g., adding diethyl ether to a concentrated solution).

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to obtain the final anionic cleavable surfactant.

Visualization of the Synthetic Pathway:

Precursor 5,5-Bis(hydroxymethyl)- 2-phenyl-1,3-dioxane Alkoxide Alkoxide Intermediate Precursor->Alkoxide NaH Sodium Hydride (NaH) NaH->Alkoxide DMF Anhydrous DMF (solvent) DMF->Alkoxide Reaction Nucleophilic Ring Opening Alkoxide->Reaction Propanesultone 1,3-Propanesultone Propanesultone->Reaction FinalProduct Sulfonate-Type Anionic Cleavable Surfactant Reaction->FinalProduct

Caption: Synthesis of an anionic cleavable surfactant.

PART 3: Synthesis of Cationic Cleavable Surfactants

This section describes a general approach for synthesizing cationic surfactants by introducing a quaternary ammonium head group.

Experimental Protocol 3: General Synthesis of a Quaternary Ammonium-Type Cationic Cleavable Surfactant

This protocol involves a two-step process: tosylation of the hydroxyl groups followed by reaction with a tertiary amine.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • A tertiary amine (e.g., Trimethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Magnetic stirrer

  • Inert atmosphere setup

  • Reaction flask

Procedure:

  • Tosylation:

    • Under an inert atmosphere, dissolve this compound in anhydrous pyridine in a dry reaction flask.

    • Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride.

    • Allow the reaction to stir at 0°C for several hours and then at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract the product with dichloromethane.

    • Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

  • Quaternization:

    • Dissolve the tosylated intermediate in a suitable solvent (e.g., anhydrous DCM).

    • Add an excess of the tertiary amine (e.g., trimethylamine).

    • Stir the reaction at room temperature in a sealed vessel for 24-48 hours.

    • The quaternary ammonium salt will precipitate out of the solution or can be precipitated by the addition of diethyl ether.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the cationic cleavable surfactant.

PART 4: Characterization and Cleavage Studies

Thorough characterization is essential to confirm the structure and purity of the synthesized surfactants and to evaluate their cleavage properties.

Characterization Techniques
Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and purity of the synthesized surfactants.[5][9]Characteristic peaks for the 1,3-dioxane ring, the phenyl group, the hydrophobic tails, and the hydrophilic head groups.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compounds.[5][9]A molecular ion peak corresponding to the expected mass of the surfactant.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for hydroxyl, sulfonate, or quaternary ammonium groups, as well as the C-O-C stretches of the acetal.
Surface Tension Measurements To determine the critical micelle concentration (CMC) and the effectiveness of the surfactant in reducing surface tension.[9]A plot of surface tension versus surfactant concentration will show a break point at the CMC.
Protocol 4: Acid-Catalyzed Cleavage Study

Objective: To monitor the hydrolysis of the benzylidene acetal linkage under acidic conditions.

Materials:

  • Synthesized cleavable surfactant

  • Acidic buffer solution (e.g., pH 5 acetate buffer)

  • NMR spectrometer or HPLC system

  • Thermostated water bath

Procedure:

  • Prepare a stock solution of the cleavable surfactant in a suitable solvent (e.g., D₂O for NMR studies or a water/acetonitrile mixture for HPLC).

  • Add the acidic buffer to the surfactant solution to initiate cleavage.

  • Monitor the reaction over time using ¹H NMR spectroscopy or HPLC.

  • NMR Analysis: Look for the disappearance of the acetal proton peak and the appearance of peaks corresponding to the cleavage products (benzaldehyde and the diol-containing fragments).

  • HPLC Analysis: Monitor the decrease in the peak area of the intact surfactant and the increase in the peak areas of the cleavage products.

  • By taking samples at different time points, the kinetics of the cleavage reaction can be determined.

Visualization of the Cleavage Mechanism:

IntactSurfactant Cleavable Surfactant (Acetal Linkage) Cleavage Hydrolysis IntactSurfactant->Cleavage Acid Acidic Conditions (H⁺) Acid->Cleavage Benzaldehyde Benzaldehyde Cleavage->Benzaldehyde DiolFragment Diol-Containing Fragment (Non-surface active) Cleavage->DiolFragment

Caption: Acid-catalyzed cleavage of the surfactant.

Applications in Drug Development and Research

The acid-cleavable surfactants synthesized from this compound have significant potential in various applications:

  • Drug Delivery: These surfactants can be used to formulate stimuli-responsive nanoparticles that release their drug payload in the acidic environment of tumors or endosomes.[3]

  • Proteomics: In proteomics, cleavable surfactants are used to solubilize proteins for analysis by mass spectrometry.[1][10][11][12] The surfactant can be cleaved and its byproducts removed before analysis, preventing interference with the measurement.[10][13]

  • Gene Delivery: Cationic cleavable surfactants can be used to form complexes with DNA or siRNA for gene delivery applications. The cleavage of the surfactant within the cell can facilitate the release of the genetic material.

Conclusion

The synthesis of cleavable surfactants from this compound provides a versatile platform for creating stimuli-responsive materials. The straightforward synthesis of the precursor and the ability to introduce a variety of hydrophobic tails and hydrophilic head groups make this an attractive approach for researchers in drug development, materials science, and biotechnology. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful preparation and evaluation of these promising molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized experimental outcomes. Our guidance is rooted in established chemical principles and practical laboratory experience to address the common challenges encountered during this specific acetalization reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each solution is presented with an explanation of the underlying chemical principles to empower you to make informed decisions in your experimental work.

Issue 1: Consistently Low Yield of the Final Product

Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?

Answer: A low yield in this reaction, which is a reversible acid-catalyzed acetalization, is a common problem that can often be traced back to the reaction equilibrium or product loss during workup.[1][2]

  • Driving the Equilibrium: The formation of the acetal from pentaerythritol and benzaldehyde involves the elimination of a water molecule.[2][3] According to Le Chatelier's principle, the removal of water from the reaction mixture will shift the equilibrium towards the product side, thus increasing the yield.[1] Interestingly, this synthesis can be effectively performed in an aqueous medium. The success in water is attributed to the insolubility of the this compound product, which causes it to precipitate out of the reaction mixture as it forms.[3][4] This precipitation effectively removes the product from the equilibrium, driving the reaction to completion.[3][4]

    • Troubleshooting Steps:

      • Ensure Product Precipitation: If you are performing the reaction in water, make sure the conditions (e.g., concentration, temperature) are conducive to the product precipitating. The reaction is often run at a slightly elevated temperature (e.g., 35°C) to dissolve the pentaerythritol, and the product should precipitate upon formation.[3]

      • Consider a Non-Aqueous System with Water Removal: If you are using an organic solvent like toluene, the use of a Dean-Stark apparatus is highly recommended to azeotropically remove the water as it is formed.[1] Alternatively, chemical dehydrating agents like molecular sieves (4Å) can be used.[1]

  • Product Loss During Workup and Purification: The cyclic acetal product is stable under neutral to basic conditions but is susceptible to hydrolysis back to the starting materials (pentaerythritol and benzaldehyde) in the presence of aqueous acid.[1]

    • Troubleshooting Steps:

      • Neutralize the Catalyst: Before any aqueous workup, it is crucial to neutralize the acid catalyst. This can be achieved by washing the reaction mixture with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution or a slightly alkaline water solution (using Na₂CO₃).[5][6]

      • Optimize Recrystallization: Significant product loss can occur during recrystallization if the solvent volume is too large or if the solution is not sufficiently cooled. Toluene is a commonly used solvent for recrystallization.[3][6] Ensure you are using the minimum amount of hot solvent required to dissolve the crude product and allow for slow cooling to maximize crystal formation.

Issue 2: Incomplete Reaction with Unreacted Starting Materials

Question: My post-reaction analysis (e.g., TLC, NMR) shows the presence of significant amounts of unreacted benzaldehyde and/or pentaerythritol, even after extending the reaction time. What could be wrong?

Answer: Incomplete conversion suggests that the reaction has either not reached completion due to an unfavorable equilibrium or the reaction rate is too slow.[1]

  • Catalyst Inefficiency: The acid catalyst plays a critical role in protonating the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.[1][2]

    • Troubleshooting Steps:

      • Check Catalyst Amount and Type: While only a catalytic amount of acid is needed, an insufficient amount will result in a slow reaction rate. For aqueous preparations, a few drops of concentrated hydrochloric acid (HCl) are typically sufficient.[3] For non-aqueous systems, p-toluenesulfonic acid (p-TsOH) is a common choice.[7] Ensure you are using an appropriate amount. Conversely, using an excessive amount of acid can lead to side reactions or protonation of the alcohol, reducing its nucleophilicity.[8]

      • Ensure Catalyst Activity: If you are using a solid acid catalyst, ensure it has not been deactivated.

  • Suboptimal Reaction Conditions:

    • Troubleshooting Steps:

      • Temperature: The reaction is often gently heated (e.g., 35-363 K or 35°C) to ensure the dissolution of pentaerythritol and to increase the reaction rate.[3][5] Excessively high temperatures could promote side reactions.[1]

      • Mixing: Ensure adequate stirring to maintain a homogenous mixture, especially in the aqueous system where the product precipitates.

Issue 3: Formation of Impurities

Question: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

Answer: The primary impurity is often the dibenzal derivative, where both pairs of hydroxyl groups on pentaerythritol have reacted with benzaldehyde. However, the formation of the monoacetal, this compound, is generally favored.[4]

  • Stoichiometry Control:

    • Troubleshooting Steps:

      • Reagent Ratio: Using a 1:1 molar ratio of pentaerythritol to benzaldehyde is common and favors the formation of the monoacetal.[6] Using a large excess of benzaldehyde could potentially lead to the formation of the diacetal.

  • Purification:

    • Troubleshooting Steps:

      • Recrystallization: A carefully performed recrystallization from a suitable solvent like toluene is very effective at removing most impurities.[3][6] The product should be obtained as a colorless solid with a melting point around 135-137°C.[3]

Experimental Protocol: Aqueous Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of this compound in an aqueous medium.[3][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Pentaerythritol136.151.8 g~13 mmol
Benzaldehyde106.121.4 mL (1.46 g)~14 mmol
Concentrated HCl-2 drops (~0.1 mL)Catalytic
Water18.0226 mL-
Toluene-~12 mLFor Recrystallization

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine pentaerythritol (1.8 g) and water (26 mL).[3]

  • Gently heat the mixture to approximately 35°C in a water bath with stirring until the pentaerythritol is completely dissolved.[3]

  • Once the solid is dissolved, add 2 drops of concentrated hydrochloric acid, followed by the dropwise addition of benzaldehyde (1.4 mL).[3]

  • Continue to stir the mixture at 35°C for 1 hour. A white solid should precipitate out during this time.[3]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water (e.g., 1 mL).[3]

  • Air-dry the crude product on the filter.

  • For purification, recrystallize the crude solid from approximately 12 mL of hot toluene.[3]

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the recrystallized product, wash with a small amount of cold toluene, and air-dry.

  • The expected product is a colorless solid with a melting point of 135-137°C.[3]

Reaction Mechanism and Troubleshooting Workflow

Reaction Mechanism

The synthesis of this compound proceeds via an acid-catalyzed acetalization mechanism.

Reaction_Mechanism cluster_reactants Reactants Benzaldehyde Benzaldehyde Protonated_Benzaldehyde Protonated Benzaldehyde (Oxocarbenium ion) Benzaldehyde->Protonated_Benzaldehyde + H+ Pentaerythritol Pentaerythritol H_plus H+ Hemiacetal Hemiacetal Intermediate Protonated_Benzaldehyde->Hemiacetal + Pentaerythritol - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Product This compound Carbocation->Product Intramolecular Cyclization - H+ Water H₂O Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Equilibrium Is the reaction equilibrium being effectively shifted? Start->Check_Equilibrium Check_Catalyst Is the acid catalyst appropriate and sufficient? Start->Check_Catalyst Check_Workup Is the workup procedure non-acidic? Start->Check_Workup Check_Purification Is the recrystallization optimized? Start->Check_Purification Check_Equilibrium->Check_Catalyst Yes Solution_Precipitation Ensure conditions favor product precipitation (aqueous) or use Dean-Stark (organic). Check_Equilibrium->Solution_Precipitation No Check_Catalyst->Check_Workup Yes Solution_Catalyst Verify catalyst type and concentration. Avoid excess acid. Check_Catalyst->Solution_Catalyst No Check_Workup->Check_Purification Yes Solution_Workup Neutralize with mild base (e.g., NaHCO₃) before adding water. Check_Workup->Solution_Workup No Solution_Purification Use minimal hot solvent and allow for slow cooling. Check_Purification->Solution_Purification No

References

Technical Support Center: Formation of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction: The Synthetic Pathway and its Challenges

The formation of this compound is an acid-catalyzed acetalization reaction between benzaldehyde and pentaerythritol. While seemingly straightforward, this reaction is an equilibrium process that can be influenced by several factors, leading to the formation of undesirable side products and impacting the overall yield and purity of the desired monoacetal.[1] This technical guide will address the most common issues, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products benzaldehyde Benzaldehyde monoacetal 5,5-Bis(hydroxymethyl)- 2-phenyl-1,3-dioxane (Desired Product) benzaldehyde->monoacetal + Pentaerythritol (H+ catalyst) pentaerythritol Pentaerythritol water Water monoacetal->water + H2O

Caption: General reaction scheme for the formation of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Problem 1: Low Yield of the Desired Monoacetal Product

Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: A low yield is a common issue and can stem from several factors related to the equilibrium nature of the acetalization reaction.

Causality and Explanation:

The formation of the acetal is a reversible reaction where water is produced as a byproduct.[1] According to Le Châtelier's principle, the presence of excess water in the reaction medium will shift the equilibrium back towards the starting materials (benzaldehyde and pentaerythritol), thus reducing the yield of the desired product.

However, a notable feature of this specific reaction is that it can be effectively carried out in an aqueous medium. The success in water is attributed to the insolubility of the final product, this compound, which precipitates out of the reaction mixture as it is formed. This precipitation effectively removes the product from the equilibrium, driving the reaction forward to completion.

Troubleshooting Steps:

  • Ensure Product Precipitation:

    • Solvent Choice: While the reaction can be performed in water, the insolubility of the product is key. If you are using a co-solvent, ensure it does not significantly increase the solubility of the monoacetal.

    • Temperature Control: The reaction is typically run at a slightly elevated temperature (e.g., 35-40°C) to dissolve the pentaerythritol initially.[1] However, ensure the temperature is not too high, as this might increase the solubility of the product and hinder its precipitation.

  • Optimize Reactant Stoichiometry:

    • Use a slight excess of benzaldehyde (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the more valuable pentaerythritol.

  • Catalyst Concentration:

    • The acid catalyst (commonly concentrated HCl) is crucial.[1] Too little catalyst will result in a slow reaction rate, while too much can promote side reactions. A few drops of concentrated acid are typically sufficient for lab-scale preparations.

  • Reaction Time:

    • Allow sufficient time for the reaction to proceed and for the product to precipitate fully. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Experimental Protocol for Yield Optimization:

ParameterRecommended ConditionRationale
Solvent WaterPromotes precipitation of the product, driving the equilibrium.
Temperature 35-40 °CSufficient to dissolve pentaerythritol without dissolving the product.[1]
Reactant Ratio 1.0 eq. Pentaerythritol : 1.1-1.2 eq. BenzaldehydeDrives the reaction towards the product.
Catalyst Conc. HCl (catalytic amount)Effective acid catalyst for acetal formation.[1]
Reaction Time 1-2 hours (monitor by TLC)Allows for completion of the reaction and precipitation.
Problem 2: Formation of a Significant Amount of Di-acetal Side Product

Question: My final product is contaminated with a significant amount of the dibenzylidene derivative of pentaerythritol. How can I prevent its formation and how do I remove it?

Answer: The formation of the di-acetal, 2,2'-diphenyl-5,5'-spirobi(1,3-dioxane), is the most common side reaction. Controlling the stoichiometry and reaction conditions is key to minimizing its formation.

Reaction Scheme for Side Product Formation:

Side_Product_Formation cluster_reactants Reactants cluster_products Products benzaldehyde Benzaldehyde (2 eq.) diacetal Dibenzylidene Pentaerythritol (Side Product) benzaldehyde->diacetal + Pentaerythritol (H+ catalyst) pentaerythritol Pentaerythritol (1 eq.) water Water (2 eq.) diacetal->water + 2 H2O

Caption: Formation of the dibenzylidene pentaerythritol side product.

Causality and Explanation:

Pentaerythritol has four hydroxyl groups. While the formation of the first six-membered dioxane ring is relatively fast, the remaining two hydroxyl groups can react with a second molecule of benzaldehyde to form a spiro-diacetal. This is more likely to occur if there is a high concentration of benzaldehyde or if the reaction conditions are harsh (e.g., high temperature, high catalyst concentration).

Troubleshooting and Prevention:

  • Control Stoichiometry:

    • This is the most critical factor. Use a 1:1 or a slight excess of benzaldehyde to pentaerythritol. A large excess of benzaldehyde will strongly favor the formation of the di-acetal.

  • Reaction Conditions:

    • Temperature: Maintain a moderate reaction temperature. Higher temperatures can increase the rate of the second acetalization reaction.

    • Addition Rate: Add the benzaldehyde dropwise to the solution of pentaerythritol. This helps to maintain a low instantaneous concentration of benzaldehyde, favoring the mono-acetal formation.

Purification Strategy to Remove Di-acetal:

The mono- and di-acetal derivatives have different solubilities, which can be exploited for purification.

  • Recrystallization:

    • The desired mono-acetal, this compound, can be effectively purified by recrystallization from toluene.[1] The di-acetal is typically less soluble in toluene and may precipitate out first upon cooling, or remain as an insoluble solid.

    • Alternatively, washing the crude product with a solvent in which the di-acetal is less soluble can be effective. A patent for purifying a similar compound, dibenzylidene sorbitol, suggests washing with a lower aliphatic alcohol to remove impurities.

Analytical Characterization to Differentiate Mono- and Di-acetal:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the mono- and di-acetal.

    • 1H NMR: The mono-acetal will show signals for the two hydroxymethyl (-CH2OH) protons, which will be absent in the symmetrical di-acetal. The integration of the aromatic protons versus the aliphatic protons will also differ significantly.

    • 13C NMR: The mono-acetal will have distinct signals for the hydroxymethyl carbons, which will not be present in the di-acetal spectrum.

Problem 3: Presence of Unreacted Benzaldehyde in the Final Product

Question: After workup, I still have a significant amount of benzaldehyde in my product. How can I remove it effectively?

Answer: Residual benzaldehyde can be an issue, especially if a slight excess is used to drive the reaction.

Causality and Explanation:

Benzaldehyde has a characteristic almond-like odor and can be difficult to remove completely by simple filtration and washing.

Troubleshooting and Purification:

  • Aqueous Workup:

    • A common method to remove unreacted aldehydes is to wash the crude product with a sodium bisulfite (NaHSO3) solution. Benzaldehyde forms a water-soluble adduct with bisulfite, which can then be easily separated in the aqueous phase.

  • Recrystallization:

    • Recrystallization from a suitable solvent, such as toluene, is also very effective at removing residual benzaldehyde, which is highly soluble in most organic solvents.

Experimental Protocol for Benzaldehyde Removal:

  • After filtering the crude product, resuspend it in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can then be recrystallized.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction performed in water when it is a dehydration reaction?

A1: This is a classic example of driving an equilibrium reaction by product removal. The desired product, this compound, is insoluble in the aqueous reaction medium and precipitates out as it is formed. This continuous removal of the product from the solution shifts the equilibrium to the right, favoring the formation of the acetal despite the presence of water.[1]

Q2: Can I use other acid catalysts besides hydrochloric acid?

A2: Yes, other strong protic acids like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) can also be used to catalyze the reaction. Lewis acids such as zinc chloride (ZnCl2) or iron(III) chloride (FeCl3) can also be employed. However, for this specific preparation in water, hydrochloric acid is commonly used and is effective.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for the recrystallized product is in the range of 135-137 °C.[1] A significantly lower or broader melting point range may indicate the presence of impurities such as the di-acetal or unreacted starting materials.

Q4: Are there any other potential side reactions I should be aware of?

A4: While the formation of the di-acetal is the primary side reaction, other less common side reactions could theoretically occur under certain conditions:

  • Cannizzaro Reaction of Benzaldehyde: This is a disproportionation reaction of an aldehyde without α-hydrogens in the presence of a strong base to yield a carboxylic acid and an alcohol. Since the formation of this compound is acid-catalyzed, the Cannizzaro reaction is generally not a concern.

  • Benzaldehyde Oligomerization: Under strongly acidic conditions, benzaldehyde can potentially undergo self-condensation or oligomerization, though this is not commonly reported as a major issue in this specific synthesis.

By carefully controlling the reaction parameters as outlined in this guide, these minor side reactions can be effectively suppressed.

References

Technical Support Center: Purification of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful recrystallization of this compound. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Principles of Purification: Why Recrystallization?

This compound is synthesized via an acid-catalyzed reaction between pentaerythritol and benzaldehyde.[1][2] This reaction is an equilibrium process, and the crude product is often contaminated with unreacted starting materials, as well as potential side-products like the di-substituted dibenzylidene pentaerythritol.

Recrystallization is the chosen method of purification due to the crystalline nature of the desired product and its differential solubility in selected solvents at varying temperatures. The ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but will have poor solubility for the product at low temperatures, allowing it to crystallize out. Conversely, impurities should either be insoluble at high temperatures (and thus be removed by hot filtration) or remain highly soluble at low temperatures (and be removed with the mother liquor).

Recommended Recrystallization Protocols

Successful recrystallization hinges on the selection of an appropriate solvent system. Below are validated protocols using common solvents for this compound. The choice of solvent may depend on the scale of the reaction and the nature of the impurities.

Protocol 2.1: Recrystallization from Toluene

Toluene is an excellent choice due to its effectiveness in excluding more polar impurities.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of toluene (e.g., approximately 12 mL for 1.5-2.0 g of crude product) and begin heating the mixture to near boiling (B.P. of toluene ≈ 111°C) with continuous stirring.[1]

  • Achieve Saturation: Continue to add small aliquots of hot toluene until the solid just dissolves completely. Adding a large excess of solvent is the most common cause of poor yield.[3]

  • (Optional) Hot Filtration: If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any residual mother liquor.

  • Drying: Air-dry the crystals on the filter. For final drying, a vacuum oven at a moderate temperature (e.g., 40-50°C) can be used.

  • Purity Verification: The purified product should be a colorless, crystalline solid with a sharp melting point in the range of 133-137°C.[1][2]

Protocol 2.2: Recrystallization from Ethyl Acetate

Ethyl acetate offers a lower boiling point alternative to toluene.

Step-by-Step Methodology:

  • Dissolution: Follow the same dissolution procedure as with toluene, heating the crude product in a minimal amount of hot ethyl acetate (B.P. ≈ 77°C).[5]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small portion of ice-cold ethyl acetate.

  • Drying and Verification: Dry the crystals and verify the purity by measuring the melting point. An 80% yield has been reported using this method.[5]

Data Summary Table
ParameterTolueneEthyl AcetateKey Considerations
Boiling Point ~111 °C~77 °CHigher temperatures may affect stability but can improve solubility.
Typical Ratio ~12 mL per 1.5-2.0 gVariableAlways use the minimum volume of hot solvent required.
Reported M.P. 135-137 °C[1]135 °C (408 K)[5]A sharp melting point is indicative of high purity.
Safety Flammable, irritantFlammable, eye irritantWork in a well-ventilated fume hood. Wear appropriate PPE.[6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.

Troubleshooting Workflow Diagram

G cluster_start Observed Problem cluster_problems Problem Identification cluster_solutions Potential Causes & Solutions start What is the issue? prob1 No crystals form upon cooling start->prob1 Identify prob2 Product 'oils out' instead of crystallizing start->prob2 Identify prob3 Yield is very low start->prob3 Identify prob4 Product melting point is low/broad start->prob4 Identify sol1a Cause: Too much solvent used. Solution: Gently boil off some solvent to re-saturate the solution and cool again. prob1->sol1a Most Common sol1b Cause: Solution is supersaturated. Solution: Scratch the inner wall of the flask with a glass rod or add a seed crystal. prob1->sol1b If solution is clear sol2 Cause: Impurities (e.g., unreacted benzaldehyde) depressing melting point. Solution: Re-dissolve the oil in more hot solvent, add activated charcoal, hot filter, and re-crystallize. prob2->sol2 sol3 Cause: Incomplete crystallization or product is too soluble. Solution: Ensure adequate cooling time in an ice bath. If yield is still low, consider a different solvent system. prob3->sol3 sol4 Cause: Product is still impure. Solution: Perform a second recrystallization. Ensure starting materials were fully removed. prob4->sol4

Caption: Troubleshooting decision tree for recrystallization issues.

Q1: No crystals are forming, even after cooling in an ice bath. What went wrong?

  • Probable Cause: The most common reason for this is the use of too much solvent during the dissolution step.[3] The solution is not supersaturated upon cooling, and thus, the product remains in solution.

  • Solution: Re-heat the solution and boil off a portion of the solvent to reduce the total volume. Allow the more concentrated solution to cool again.

  • Expert Insight: If the solution is clear and you suspect it is supersaturated, crystallization can often be induced. Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of the product, you can add it as a "seed crystal" to initiate crystallization.

Q2: My product separated as a sticky oil instead of a solid. What should I do?

  • Probable Cause: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point. This is often caused by the presence of impurities, such as unreacted benzaldehyde (which is a liquid), that depress the melting point of the mixture.

  • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent. Now, allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Expert Insight: If slow cooling does not resolve the issue, the impurity level may be too high. Consider purifying the crude material by column chromatography before attempting recrystallization again.

Q3: I collected my crystals, but my yield is extremely low.

  • Probable Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.

  • Solution 1: Before discarding the mother liquor, you can try to recover more product by boiling off some of the solvent and cooling for a second crop of crystals. Note that this second crop may be less pure than the first.

  • Probable Cause 2: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

  • Solution 2: Ensure the flask spends at least 30 minutes in a well-maintained ice-water bath to maximize precipitation.

  • Probable Cause 3: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution 3: Ensure the funnel and receiving flask are pre-heated before hot filtration. Perform the filtration as quickly as possible.

Q4: The melting point of my recrystallized product is still low and has a broad range.

  • Probable Cause: The product is still impure. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.

  • Solution: A second recrystallization is necessary. Re-subject the collected crystals to the entire recrystallization procedure.

  • Expert Insight: The most likely impurities are unreacted pentaerythritol and benzaldehyde, or the di-substituted side product. Pentaerythritol is highly soluble in water but less so in toluene or ethyl acetate, so it should be removed effectively. Benzaldehyde can be tricky if present in large amounts. The di-substituted product has different solubility characteristics and may require a different solvent system to remove completely. Verifying the structure by NMR can be helpful to identify the nature of the persistent impurity.[7]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when performing this recrystallization? A: Both toluene and ethyl acetate are flammable organic solvents. All heating should be done using a heating mantle or steam bath in a well-ventilated fume hood. Eye protection (safety glasses or goggles) and gloves are mandatory. According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and causes serious eye irritation.[6] Standard safe laboratory practices should be followed at all times.

Q: Can I use water as a recrystallization solvent? A: While the synthesis can be performed in water, using pure water for recrystallization is not ideal due to the compound's low solubility.[1] However, one reported method uses a large volume of slightly alkaline water (with Na₂CO₃) for an initial recrystallization, followed by a second recrystallization from toluene to achieve high purity.[2] This initial aqueous wash can be effective at removing any unreacted, water-soluble pentaerythritol.

Q: How do I know if my final product is pure? A: The primary indicator of purity is a sharp melting point that matches the literature value (133-137°C). A broad melting range (e.g., 125-132°C) suggests the presence of impurities. For definitive structural confirmation and purity assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) should be employed.

Q: My crude product is a dark color. Will recrystallization remove the color? A: Recrystallization can often remove colored impurities if they have different solubility properties than your target compound. If the color persists in the crystallized product, you may need to add an activated charcoal step. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before cooling.

References

Technical Support Center: Troubleshooting Challenges in the Deprotection of Benzaldehyde Acetals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzaldehyde acetal deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize benzylidene acetals as protecting groups for 1,2- and 1,3-diols, particularly in the fields of carbohydrate and natural product synthesis.

Benzylidene acetals are valued for their stability under basic and nucleophilic conditions and their ease of introduction.[1][2][3] However, their removal can present significant challenges, including low yields, incomplete reactions, and the formation of unwanted byproducts.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these common hurdles.

Troubleshooting Q&A: Common Issues and Solutions

This section addresses specific problems encountered during the deprotection of benzaldehyde acetals in a question-and-answer format.

Q1: My deprotection reaction is sluggish or incomplete, resulting in low yields of the desired diol. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue, often stemming from several factors related to the reaction equilibrium and catalyst activity.

  • Insufficient Acid Strength or Concentration: The standard mechanism for acetal cleavage is acid-catalyzed hydrolysis.[4][5] The reaction begins with protonation of one of the acetal oxygens, making it a good leaving group.[4] If the acid catalyst is too weak or used in insufficient amounts, this initial equilibrium is not favored, leading to a slow reaction.

    • Solution:

      • Increase Catalyst Loading: Cautiously increase the molar ratio of your acid catalyst.

      • Switch to a Stronger Acid: If you are using a mild acid like acetic acid (AcOH), consider switching to a stronger Brønsted acid such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH). For substrates sensitive to strong acids, Lewis acids like Er(OTf)₃, SnCl₄, or BF₃·OEt₂ can be effective alternatives.[6][7][8][9]

  • Inefficient Water Scavenging (in reverse): Acetal formation is a reversible equilibrium. To drive the deprotection (hydrolysis), a sufficient amount of water must be present.[5] In some organic solvent systems, water may be the limiting reagent.

    • Solution: Ensure your reaction medium contains an adequate amount of water. For reactions in solvents like THF or acetonitrile, using a solvent/water mixture (e.g., 9:1 or 4:1) is standard practice.

  • Steric Hindrance: Highly substituted substrates can sterically hinder the approach of water to the protonated intermediate, slowing down the hydrolysis.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If thermal sensitivity is a concern, longer reaction times may be necessary.

Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I suppress them?

A2: Side reactions are a major challenge, often leading to complex purification steps and reduced yields. The nature of the byproduct can provide clues to the underlying issue.

  • Formation of Partially Deprotected Benzyl Ethers: This is one of the most common problems, arising from the regioselective reductive opening of the benzylidene acetal rather than full hydrolysis.[1][2] This is particularly prevalent when using certain hydride reagents or catalytic hydrogenation conditions intended for deprotection.

    • Solution: Avoid conditions that favor reductive cleavage if the diol is the desired product. If you are using catalytic hydrogenation (e.g., H₂, Pd/C) to remove other protecting groups like benzyl ethers, be aware that the benzylidene acetal may also be cleaved. A combination of triethylsilane (Et₃SiH) and Pd/C is known to cleanly deprotect both benzyl ethers and benzylidene acetals to the diol.[1][3]

  • Acid-Catalyzed Rearrangement or Degradation: If your substrate contains other acid-labile functional groups (e.g., silyl ethers, other acetals), they may be cleaved under the reaction conditions, leading to a mixture of products.

    • Solution:

      • Use Milder Conditions: Employ milder Lewis acids that are known for their chemoselectivity. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to be effective for cleaving benzylidene acetals without affecting other sensitive groups.[8][10]

      • Orthogonal Protecting Group Strategy: Plan your synthesis so that protecting groups can be removed under distinct, non-interfering conditions.[11]

  • Oxidative Cleavage to Benzoate Esters: Some reagents can oxidatively cleave the benzylidene acetal to form a benzoate ester at one of the hydroxyl positions.[12] This is a known synthetic transformation but an undesired side reaction if the diol is the target.

    • Solution: Scrutinize your reaction conditions for any oxidizing agents. If oxidative cleavage is unavoidable with a certain reagent, a different deprotection strategy is required.

Q3: My compound is sensitive to strong acids. What are the best mild or neutral methods for benzylidene acetal deprotection?

A3: For acid-sensitive substrates, a variety of non-acidic or mildly acidic methods have been developed.

  • Catalytic Transfer Hydrogenation: This method avoids the use of strong acids and flammable hydrogen gas. A combination of 10% Pd/C and a hydride source like triethylsilane (Et₃SiH) in methanol is highly effective at room temperature.[1][2][3]

  • Lewis Acid Catalysis: Many Lewis acids can promote deprotection under significantly milder conditions than Brønsted acids.

    • Erbium(III) triflate (Er(OTf)₃): Effective in catalytic amounts in aprotic polar solvents like acetonitrile.[8][10]

    • Bismuth(III) salts (e.g., Bi(NO₃)₃·5H₂O): Can chemoselectively deprotect acetals under mild conditions.[13]

    • Iron(III) chloride (FeCl₃): A mild and inexpensive Lewis acid that can be used catalytically.[14][15][16]

  • Oxidative Methods: While these can lead to benzoate esters, certain oxidative systems are designed for clean deprotection to the diol. However, these must be chosen carefully based on substrate compatibility.

  • Electrochemical Deprotection: An emerging technique that allows for deprotection under neutral conditions, often using lithium perchlorate (LiClO₄) as both the electrolyte and an oxygen source for the resulting carbonyl.[17]

Mechanistic Overview: Acid-Catalyzed Hydrolysis

Understanding the mechanism is crucial for effective troubleshooting. The universally accepted pathway for acid-catalyzed acetal hydrolysis proceeds via an A-1 mechanism in most cases, involving a fast pre-equilibrium protonation followed by a rate-limiting decomposition of the protonated species.[18]

Acetal Deprotection Mechanism Acetal Benzylidene Acetal ProtonatedAcetal Protonated Acetal (Oxonium Ion) Acetal->ProtonatedAcetal + H⁺ ProtonatedAcetal->Acetal - H⁺ Carbocation Hemiacetal-derived Carbocation ProtonatedAcetal->Carbocation - R'OH (rate-limiting) Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Hemiacetal->Carbocation - H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedHemiacetal->Hemiacetal - H⁺ ProtonatedCarbonyl Protonated Benzaldehyde ProtonatedHemiacetal->ProtonatedCarbonyl - R''OH Products Diol + Benzaldehyde ProtonatedCarbonyl->Products - H⁺

Caption: General mechanism of acid-catalyzed benzylidene acetal hydrolysis.

Troubleshooting Workflow

When a deprotection reaction fails, a systematic approach can help identify and solve the problem efficiently.

Troubleshooting Workflow Start Low Yield or Incomplete Reaction Check_TLC Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_TLC StartingMaterial Is Starting Material Present? Check_TLC->StartingMaterial Byproducts Are Byproducts Observed? StartingMaterial->Byproducts No Incomplete_Rxn Incomplete Reaction StartingMaterial->Incomplete_Rxn Yes Side_Rxn Side Reaction Issue Byproducts->Side_Rxn Yes Success Successful Deprotection Byproducts->Success No (Clean baseline) Solution_Incomplete Increase Acid Conc. Increase Temperature Increase Reaction Time Add More Water Incomplete_Rxn->Solution_Incomplete Solution_Side_Rxn Identify Byproducts (e.g., Benzyl Ether, Benzoate) Switch to Milder Method (e.g., Lewis Acid, CTH) Side_Rxn->Solution_Side_Rxn Solution_Incomplete->Success Solution_Side_Rxn->Success

Caption: A logical workflow for troubleshooting common deprotection issues.

Selected Deprotection Protocols

Below are detailed, step-by-step methodologies for common and alternative deprotection strategies.

Protocol 1: Standard Acidic Hydrolysis (p-TsOH)

This protocol is suitable for robust substrates that can tolerate moderately strong acidic conditions.

  • Materials:

    • Benzylidene-protected substrate

    • Tetrahydrofuran (THF)

    • Water

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the benzylidene acetal (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

    • Add p-TsOH·H₂O (0.1 - 0.2 eq).

    • Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Mild Deprotection via Catalytic Transfer Hydrogenation (CTH)

This protocol is ideal for acid-sensitive substrates or when simultaneous deprotection of benzyl (Bn) ethers is desired.[1][3]

  • Materials:

    • Benzylidene-protected substrate

    • Methanol (MeOH)

    • 10% Palladium on carbon (Pd/C, 50% wet)

    • Triethylsilane (Et₃SiH)

    • Celite®

  • Procedure:

    • To a solution of the benzylidene acetal (1.0 eq) in methanol, add 10% Pd/C (10-20 mol% by weight).

    • To this suspension, add triethylsilane (3.0 - 5.0 eq) dropwise at room temperature.

    • Stir the mixture vigorously at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad thoroughly with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography if necessary.

Comparison of Deprotection Methods
MethodReagentsConditionsAdvantagesDisadvantages
Acidic Hydrolysis Brønsted Acid (AcOH, TFA, p-TsOH)Aqueous organic solvent, RT to 60°CInexpensive, well-establishedNot suitable for acid-sensitive groups, risk of side reactions
Lewis Acid Catalysis FeCl₃, SnCl₄, Er(OTf)₃[6][7][8][9][10][14][15][16]Aprotic solvent (DCM, MeCN), RTMild, high chemoselectivityCatalyst can be expensive or moisture-sensitive
Catalytic Transfer Hydrogenation Pd/C, Et₃SiH[1][2][3]MeOH, RTVery mild, neutral, removes other benzyl-type groupsCatalyst is flammable, may reduce other functional groups (alkenes, alkynes)
Oxidative Cleavage DDQ, NBS, O₃[12]VariesCan be highly regioselectiveRisk of over-oxidation or unwanted side reactions with sensitive substrates

References

Technical Support Center: Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important acetalization reaction. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you optimize your reaction yield and product purity.

The synthesis involves the acid-catalyzed reaction of pentaerythritol with benzaldehyde to form a cyclic acetal. While straightforward in principle, this equilibrium-driven process requires careful control of conditions to achieve high yields.

Diagram of the Core Reaction

Caption: General scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Q1: My reaction yield is very low, or I've isolated no product. What are the common causes?

A1: A low or zero yield is the most common issue and typically points to a problem with the reaction equilibrium, catalysis, or reagent quality.

  • Inefficient Catalysis: The reaction requires an acid catalyst to protonate the benzaldehyde carbonyl group, making it more electrophilic for attack by the hydroxyl groups of pentaerythritol.[1][2]

    • Troubleshooting:

      • Catalyst Choice & Loading: Ensure you are using an appropriate acid catalyst. While strong mineral acids like HCl are common, organic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be effective.[1][3] Be aware that excessive acid can be detrimental; high concentrations can protonate the alcohol nucleophile, reducing its reactivity, and may promote hydrolysis of the product.[4] A catalytic amount (e.g., 0.05 eq) is often sufficient.[1]

      • Catalyst Deactivation: If your starting materials are basic or contain basic impurities, they may neutralize the acid catalyst. Ensure reagents are pure.

  • Unfavorable Equilibrium: Acetal formation is a reversible process that produces water as a byproduct.[2] According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Aqueous System Strategy: Some successful procedures are conducted in water.[5] This method relies on the low solubility of the final product in the aqueous medium to drive the reaction forward by precipitating the product out of solution as it forms.[5] If using this method, ensure the temperature is controlled (e.g., 35 °C) to allow for product precipitation without causing excessive side reactions.[5]

      • Organic Solvent Strategy: When using an organic solvent like toluene or DMF, active water removal is critical.[1][6] This can be achieved using a Dean-Stark apparatus for azeotropic distillation of water or by adding a chemical dehydrating agent like molecular sieves (4Å) or trimethyl orthoformate.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial.

    • Troubleshooting: Excessively high temperatures can lead to side reactions or degradation of starting materials.[1] For aqueous procedures, gentle heating (35-40 °C) is often sufficient.[5] For organic systems using a Dean-Stark trap, the temperature should be sufficient to reflux the solvent/water azeotrope (e.g., ~85 °C for toluene-water).[7] Monitor the reaction by TLC to determine the optimal reaction time.

start Low Yield Observed check_reagents Are reagents pure and an active catalyst used? start->check_reagents check_equilibrium Is the equilibrium being driven forward? check_reagents->check_equilibrium Yes remedy_reagents Purify reagents. Use fresh/more catalyst. check_reagents->remedy_reagents No check_conditions Are reaction time and temperature optimized? check_equilibrium->check_conditions Yes remedy_equilibrium_aq Aqueous System: Ensure product precipitates. check_equilibrium->remedy_equilibrium_aq No remedy_equilibrium_org Organic System: Use Dean-Stark/sieves. check_equilibrium->remedy_equilibrium_org No remedy_conditions Monitor by TLC. Adjust T and time. check_conditions->remedy_conditions No

Caption: Troubleshooting workflow for low reaction yield.

Q2: The reaction stalls, leaving unreacted starting materials. How can I drive it to completion?

A2: Incomplete conversion indicates that the reaction has reached an unfavorable equilibrium or the rate has slowed significantly.[1]

  • Revisit Water Removal: This is the most critical factor in organic solvent systems.[1] Ensure your Dean-Stark apparatus is functioning correctly (i.e., collecting water) or that your molecular sieves are properly activated and used in sufficient quantity.[1]

  • Increase Reactant Concentration: While not always feasible, increasing the concentration of one reactant (usually the less expensive one) can help shift the equilibrium.

  • Catalyst Addition: The acid catalyst may degrade over time or be neutralized. A second addition of a small amount of catalyst midway through the reaction can sometimes restart a stalled reaction.

Q3: I'm observing significant side product formation. How can I improve selectivity?

A3: The primary side product is often the dibenzylidene derivative, where benzaldehyde reacts with all four hydroxyl groups of pentaerythritol.

  • Control Stoichiometry: Use a strict 1:1 molar ratio of pentaerythritol to benzaldehyde.[8] An excess of benzaldehyde will favor the formation of the di-substituted product.

  • Optimize Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can promote further reaction. Monitor the formation of the desired mono-acetal by TLC and stop the reaction once the starting material is consumed or the product spot is maximized.

  • Temperature Control: As mentioned, lower temperatures generally favor the formation of the thermodynamically more stable mono-acetal product.

Q4: I'm losing a lot of my product during the workup and purification steps. What am I doing wrong?

A4: Acetals are stable under neutral and basic conditions but are readily hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid.[1][9] Product loss during workup is almost always due to acid-catalyzed hydrolysis.

  • Neutralize Before Workup: Before adding any aqueous solutions, you must quench the acid catalyst. Add a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or triethylamine until the mixture is neutral or slightly basic.[1][6]

  • Avoid Acidic Washes: Do not use any acidic solutions (e.g., dilute HCl) during extractions.

  • Purification Strategy:

    • Filtration: In aqueous preps, the product often precipitates and can be collected by simple filtration.[5]

    • Recrystallization: This is the most common purification method. Toluene and ethyl acetate have been reported as effective solvents for recrystallization, yielding a colorless solid.[5][6] A procedure described involves recrystallizing from slightly alkaline water followed by a second recrystallization from toluene.[8]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the acid-catalyzed formation of this dioxane?

A1: The mechanism proceeds in several reversible steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: A hydroxyl group from pentaerythritol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer & Water Elimination: The newly formed hydroxyl group in the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (H₂O). Water is eliminated, forming a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack (Cyclization): A second hydroxyl group from the same pentaerythritol molecule attacks the oxonium ion carbon in an intramolecular fashion, forming the six-membered dioxane ring.

  • Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes the final proton from the ring oxygen, regenerating the acid catalyst and yielding the final neutral acetal product.[2]

Q2: How critical is the choice of acid catalyst and solvent system?

A2: The choice is critical as it dictates the overall strategy for the synthesis.

Catalyst/Solvent SystemPrinciple of OperationAdvantagesDisadvantages
HCl in Water Product is insoluble in the aqueous medium and precipitates, driving the equilibrium forward.[5]Simple setup (no Dean-Stark), environmentally benign solvent, easy product isolation via filtration.[5]May not be suitable for all substrates; requires precise temperature control.
p-TsOH in Toluene Water is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium.[1]Generally applicable, effective for driving reactions to completion.Requires specialized glassware, higher temperatures, use of organic solvents.
Iodine in DMF Iodine acts as a mild Lewis acid catalyst.[6]Mild conditions, can be effective for sensitive substrates.DMF is a high-boiling solvent and can be difficult to remove.

Q3: What is the role of water in this reaction, and should I actively remove it?

A3: Water is a byproduct of the reaction. Its role depends entirely on the chosen synthetic route.[1][5]

  • In Organic Solvents (e.g., Toluene): Water is detrimental. Its presence will inhibit the forward reaction and prevent the synthesis from reaching completion. In this context, it must be actively removed.[1][2]

  • In Water as a Solvent: Here, water is the reaction medium. The strategy relies on the very low solubility of the this compound product in water. As the product forms, it crashes out of the solution, effectively removing it from the equilibrium and pulling the reaction to the right.[5] So, in this specific case, water is not removed.

Q4: How can I effectively purify the final product?

A4: The product is a solid at room temperature.

  • Primary Isolation: After neutralizing the catalyst, the crude product can be isolated by filtration (if it precipitates) or by evaporating the organic solvent after an extractive workup.

  • Recrystallization: This is the gold standard for purifying the solid product.

    • Recommended Solvents: Toluene is a widely cited and effective solvent.[5][8] Ethyl acetate has also been used successfully.[6]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Q5: What analytical techniques are best for confirming the structure and purity of the product?

A5:

  • Melting Point: The purified product should have a sharp melting point. Reported values are in the range of 133.5–137 °C.[5][8] A broad or depressed melting point indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. Key signals in ¹H NMR would include the aromatic protons of the phenyl group, the acetal proton (CH attached to two oxygens), and the protons of the hydroxymethyl (CH₂OH) and dioxane ring methylene (CH₂) groups.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the final product against the starting materials.

Experimental Protocols

Protocol 1: Aqueous Synthesis with HCl Catalyst (Adapted from Chemistry Online[5])

  • In a 50 mL round-bottom flask with a magnetic stir bar, combine pentaerythritol (1.8 g, 13 mmol) and water (26 mL).

  • Gently warm the mixture to 35 °C in a water bath to dissolve the solid.

  • Once dissolved, add 2 drops of concentrated HCl, followed by benzaldehyde (1.4 mL, 14 mmol).

  • Maintain the mixture at 35 °C with stirring for 1 hour. A solid precipitate should form during this time.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water (1 mL).

  • Recrystallize the crude solid from approximately 12 mL of toluene to yield pure this compound as a colorless solid.

Protocol 2: Organic Solvent Synthesis with Iodine Catalyst (Adapted from Al-Rawi et al., 2008[6])

  • In a round-bottom flask, combine 2,2-Bis(hydroxymethyl)-1,3-propanediol (pentaerythritol, 4.0 g, 30 mmol) and DMF (20 mL). Heat the mixture to 80 °C (353 K).

  • Add iodine (0.5 g) and benzaldehyde (30 mL).

  • Heat the clear solution at 80–90 °C for 5 hours. Monitor reaction progress by TLC.

  • Filter the solution while hot and remove the solvent by evaporation under reduced pressure.

  • Dissolve the resulting residue in diethyl ether (50 mL) and wash the solution with 5% aqueous sodium bicarbonate.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent to yield a solid.

  • Recrystallize the solid from ethyl acetate to afford the pure product.

References

"stability of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we will address common challenges and provide troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a cyclic acetal. A key characteristic of acetals is their general stability in neutral and basic conditions, while they are susceptible to hydrolysis under acidic conditions.[1][2] This dual nature is fundamental to its use as a protecting group in organic synthesis. The 1,3-dioxane ring structure provides a degree of conformational rigidity.[3]

Q2: My compound appears to be degrading in my formulation, which is buffered to pH 8. What could be the cause?

While acetals are generally stable at a basic pH, degradation can still occur under certain circumstances.[4] Consider the following possibilities:

  • Localized Acidity: Even in a buffered basic solution, localized pockets of acidity can exist, especially at interfaces or in the presence of certain additives that can act as Lewis acids.

  • Contaminants: The presence of acidic impurities in your reagents or solvents can catalyze hydrolysis.

  • Elevated Temperatures: High temperatures can sometimes promote degradation pathways that are not significant at room temperature.

  • Oxidative Degradation: Although less common for the acetal group itself, other parts of the molecule or impurities could be susceptible to oxidation, leading to apparent degradation of the target compound.

Q3: Can I use this compound in a reaction that uses a Lewis acid catalyst?

Caution is advised. Lewis acids can catalyze the hydrolysis of acetals, similar to Brønsted acids.[5] The strength of the Lewis acid and the reaction conditions will determine the extent of degradation. If a Lewis acid is necessary, it is crucial to perform a small-scale stability study under your specific reaction conditions to assess the compound's viability.

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis During an Acid-Catalyzed Reaction

You are performing a reaction on one of the hydroxyl groups of this compound under acidic conditions, but you observe the formation of benzaldehyde and pentaerythritol, indicating acetal hydrolysis.

Causality: The acidic conditions required for your primary reaction are simultaneously catalyzing the hydrolysis of the dioxane ring. This is a classic example of competing reaction pathways. The mechanism involves protonation of one of the dioxane oxygens, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water.[1][4]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Hydrolysis rates are often more sensitive to temperature changes than other reactions. Running your experiment at a lower temperature may favor your desired reaction.

  • Use a Milder Acid Catalyst: If possible, switch to a weaker Brønsted acid or a less reactive Lewis acid.

  • Minimize Water Content: Since water is a key reactant in the hydrolysis, ensure all your solvents and reagents are scrupulously dry.[6] The use of molecular sieves can be beneficial.[6]

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as a sufficient amount of your desired product has formed to minimize the time the starting material is exposed to acidic conditions.

  • Alternative Synthetic Strategy: Consider protecting the hydroxyl groups before carrying out the acid-catalyzed reaction, and then deprotecting them in a subsequent step.

Issue 2: Compound Degradation During Purification by Silica Gel Chromatography

You observe significant loss of your compound and the appearance of benzaldehyde during purification on a standard silica gel column.

Causality: Standard silica gel is inherently acidic and can catalyze the hydrolysis of acid-sensitive compounds like acetals. The large surface area of the silica gel provides ample sites for this unwanted reaction to occur.

Troubleshooting Protocol:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent (e.g., 1% triethylamine in ethyl acetate/hexane), followed by flushing with the pure eluent. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

  • Faster Elution: A faster flow rate can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.

  • Alternative Purification Methods: If chromatography remains problematic, explore other purification techniques like recrystallization or distillation (if applicable).

Mechanistic Insights

Acid-Catalyzed Hydrolysis

The hydrolysis of this compound in an acidic medium is a reversible process that proceeds through a series of protonation and nucleophilic attack steps.[1][6] The generally accepted mechanism is as follows:

Acid-Catalyzed Hydrolysis Acetal 5,5-Bis(hydroxymethyl)- 2-phenyl-1,3-dioxane ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Carbocation Resonance-Stabilized Carbocation Intermediate ProtonatedAcetal->Carbocation - H2O (from ring opening) Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H2O Products Benzaldehyde + Pentaerythritol Hemiacetal->Products + H+, - H2O

Caption: Acid-catalyzed hydrolysis of the dioxane.

Stability Under Basic Conditions

Under basic conditions, the acetal linkage is stable because there is no viable pathway for cleavage. The hydroxide ion (OH-) is a poor leaving group, and there are no acidic protons to initiate the reaction. This stability is a cornerstone of its use as a protecting group for aldehydes and ketones.[2]

Experimental Protocols

Protocol 1: Monitoring Stability by ¹H NMR

This protocol allows for the quantitative assessment of the stability of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Appropriate buffer solutions (e.g., phosphate buffer for acidic pH, borate buffer for basic pH)

  • Internal standard (e.g., maleic acid)

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent.

  • Prepare a stock solution of the internal standard.

  • In an NMR tube, combine a known volume of the compound stock solution, the internal standard stock solution, and the buffer solution to achieve the desired final pH.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubate the NMR tube at the desired temperature.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic proton signal of this compound (e.g., the benzylic proton) and the signal of the internal standard.

  • Calculate the percentage of the compound remaining at each time point relative to the internal standard.

Protocol 2: Workflow for Assessing Compatibility with a New Reagent

This workflow helps determine if this compound is stable in the presence of a new acidic or basic reagent.

Reagent Compatibility Workflow Start Start: New Reagent SmallScaleTest Perform small-scale test reaction Start->SmallScaleTest TLC_NMR_Analysis Monitor by TLC and/or ¹H NMR SmallScaleTest->TLC_NMR_Analysis DegradationObserved Degradation Observed? TLC_NMR_Analysis->DegradationObserved NoDegradation No Degradation: Proceed with caution DegradationObserved->NoDegradation No ModifyConditions Modify Conditions: - Lower Temperature - Shorter Time - Different Solvent DegradationObserved->ModifyConditions Yes Reevaluate Re-evaluate Stability ModifyConditions->Reevaluate AlternativeStrategy Consider Alternative Synthetic Strategy ModifyConditions->AlternativeStrategy Reevaluate->DegradationObserved

References

"methods to avoid byproduct formation in acetalization reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acetalization Reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the formation of acetals and ketals, focusing specifically on the prevention of common byproducts. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during acetalization experiments in a practical question-and-answer format.

Q1: My reaction is incomplete, and I'm isolating significant amounts of the hemiacetal intermediate. How can I drive the reaction to completion?

A1: This is a classic equilibrium problem. The formation of a hemiacetal is the first reversible step, but the subsequent conversion to a stable acetal is often the bottleneck.[1][2][3] The reaction is in equilibrium, and to favor the acetal product, you must actively shift this equilibrium to the right according to Le Châtelier's Principle.[2]

Core Issue: The presence of water, a byproduct of the reaction, hydrolyzes the acetal back to the hemiacetal and starting materials.[2][4][5][6]

Solutions:

  • Effective Water Removal: This is the most critical factor. The continuous removal of water as it forms will force the equilibrium towards the acetal product.[4][5][7][8]

  • Use of Excess Alcohol/Diol: Increasing the concentration of one of the reactants (the alcohol or diol) will also shift the equilibrium forward.[2][9] This is particularly effective when the alcohol is also used as the solvent.

Below is a workflow to diagnose and solve incomplete conversion issues.

G cluster_0 start Start: Incomplete Conversion (Hemiacetal Isolated) q1 Is water being actively removed? start->q1 implement_removal Implement a water removal technique. (See Table 1) q1->implement_removal No q2 Is an excess of alcohol/diol being used? q1->q2 Yes no_water_removal No end_node Reaction Driven to Completion implement_removal->end_node yes_water_removal Yes increase_alcohol Increase alcohol/diol concentration (e.g., use as solvent). q2->increase_alcohol No check_catalyst Re-evaluate catalyst activity and loading. Consider a more efficient catalyst. (See Table 2) q2->check_catalyst Yes no_excess No increase_alcohol->end_node yes_excess Yes check_catalyst->end_node caption Fig 1. Troubleshooting workflow for incomplete acetalization.

Fig 1. Troubleshooting workflow for incomplete acetalization.
Q2: I'm observing low yields. What are the most effective methods for removing the water byproduct?

A2: Water removal is paramount for achieving high yields in acetalization.[4][8][9][10] The choice of method depends on your reaction scale, substrate sensitivity, and available equipment.

1. Azeotropic Distillation (Dean-Stark Apparatus): This classic technique involves refluxing the reaction in a solvent (e.g., toluene, benzene) that forms a low-boiling azeotrope with water.[4][8] The azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two phases. The denser water is collected, while the solvent returns to the reaction flask. This provides continuous and efficient water removal.

2. Chemical Water Scavengers (Orthoformates): Using a trialkyl orthoformate, such as trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF), is an extremely effective modern method.[11][12] Orthoformates serve a dual purpose: they react irreversibly with the water byproduct to form a simple ester and additional alcohol, thus driving the equilibrium without the need for physical water removal.[8][11] This method is ideal for reactions that are temperature-sensitive or when a Dean-Stark setup is impractical.[11][12][13]

G cluster_0 TMOF Trimethyl Orthoformate HC(OCH3)3 plus + TMOF->plus Water Water (Byproduct) H2O MethylFormate Methyl Formate HCO2CH3 Water->MethylFormate Irreversible Reaction plus->Water plus2 + 2 MethylFormate->plus2 Methanol Methanol CH3OH plus2->Methanol caption Fig 2. Water removal mechanism by trimethyl orthoformate.

Fig 2. Water removal mechanism by trimethyl orthoformate.

3. Drying Agents: Physical desiccants like molecular sieves can be added directly to the reaction mixture to adsorb water.[14][15] This is a simple method, but its capacity is limited, and it may not be as efficient as the other techniques for larger-scale reactions.

MethodPrincipleAdvantagesDisadvantages/Considerations
Dean-Stark Trap Azeotropic DistillationHighly efficient, continuous, suitable for large scale.Requires high temperatures, specific solvent choice, and specialized glassware.
Orthoformates Chemical ReactionHighly efficient, mild conditions, no special glassware needed, byproduct is useful (alcohol).[8][11]Stoichiometric reagent, adds to cost, introduces formate esters as byproducts.
Molecular Sieves Physical AdsorptionSimple to implement, works at various temperatures.Limited capacity, can be difficult to separate from viscous mixtures, potential for side reactions on sieve surface.[15]
Vapor Permeation Membrane SeparationAdvanced, continuous method for industrial scale.[16]Requires specialized industrial equipment.[16]
Table 1. Comparison of Common Water Removal Techniques in Acetalization.
Q3: My aldehyde/ketone is undergoing self-condensation instead of forming the acetal. How do I prevent this?

A3: Self-condensation, such as the aldol condensation, is a common side reaction for enolizable aldehydes and ketones, especially under basic or strongly acidic conditions.[17][18][19] The key is to create reaction conditions that kinetically favor acetalization over the competing condensation pathway.

Causality: The catalyst required for acetalization (acid) can also promote enol or enolate formation, which initiates the condensation cascade.[17] Aldehydes are particularly susceptible to this side reaction.[17][18]

Preventative Strategies:

  • Catalyst Choice: Avoid strong, corrosive acids like H₂SO₄ or dry HCl if you observe this issue.[20] Opt for milder catalysts.

    • Lewis Acids: Catalysts like ZrCl₄, Bi(OTf)₃, or Er(OTf)₃ are often more chemoselective and operate under milder conditions, reducing the likelihood of condensation.[11][21]

    • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 or zeolites provide acidic sites for the reaction to occur but can offer higher selectivity and prevent degradation of sensitive substrates.[9][22]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[23] Elevated temperatures often accelerate undesired side reactions more than the desired acetalization.[22][24]

  • Controlled Reagent Addition: Slowly adding the aldehyde/ketone to the mixture of alcohol and catalyst can keep its instantaneous concentration low, minimizing the chance of self-reaction.

  • Use of Silyl Enol Ethers: For particularly stubborn cases, one advanced strategy is to first convert the aldehyde into a silyl enol ether.[17] This protected form can then react with an electrophile in a directed manner, avoiding self-condensation.[17]

Q4: How do I select the right catalyst to maximize yield and minimize byproducts?

A4: Catalyst selection is critical and depends entirely on the stability of your substrate. The role of the acid catalyst is to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weak alcohol nucleophile.[20][22][25] However, using an overly strong acid can cause substrate degradation or unwanted side reactions.[20]

G cluster_0 start Start: Select Catalyst q1 Does the substrate have acid-sensitive functional groups (e.g., N-Boc, silyl ethers, alkenes)? start->q1 use_mild Use Mild Lewis Acid (e.g., Bi(OTf)3, Er(OTf)3) or Heterogeneous Catalyst (e.g., Amberlyst-15) q1->use_mild Yes use_strong Standard Brønsted Acid (p-TsOH, CSA) is likely suitable. q1->use_strong No yes_sensitive Yes q2 Is workup/catalyst removal an issue? use_mild->q2 no_sensitive No use_strong->q2 use_hetero Prioritize Heterogeneous Catalyst (e.g., Dowex, Zr-Mont) for simple filtration. q2->use_hetero Yes end_node Optimized Catalyst Selected q2->end_node No yes_workup Yes use_hetero->end_node no_workup No caption Fig 3. Decision guide for catalyst selection in acetalization.

Fig 3. Decision guide for catalyst selection in acetalization.
Catalyst TypeExamplesTypical LoadingUse Case / Substrate Compatibility
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), H₂SO₄, Dry HCl0.1 - 5 mol%Robust aldehydes and ketones without acid-sensitive groups.[20][26]
Lewis Acids Bi(OTf)₃, Er(OTf)₃, ZrCl₄, CeCl₃·7H₂O0.1 - 5 mol%Good for sensitive substrates; offers high chemoselectivity.[11][21][22]
Heterogeneous Amberlyst-15, Dowex resins, Zeolites, MOFs5 - 20 wt%Excellent for sensitive substrates and simplified workup (filtration).[9][14][22][24]
Table 2. General Guide for Catalyst Selection.

Expert Insight: It's crucial to recognize that excessive acid can be detrimental. While the acid catalyzes the forward reaction, it can also protonate the alcohol nucleophile, reducing its nucleophilicity and slowing the reaction.[20] Furthermore, any residual acid in the workup can catalyze the hydrolysis of your newly formed acetal, so quenching with a mild base (e.g., NaHCO₃ solution or triethylamine) before concentration is a critical, self-validating step.[14][20]

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1,3-Dioxane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dioxane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of 1,3-dioxanes, with a specific focus on addressing low conversion rates. The following question-and-answer format provides in-depth, experience-driven insights and actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low or no conversion of my starting materials. What are the most likely causes and how can I address them?

A1: Low to no conversion in 1,3-dioxane synthesis typically points to one of three primary issues: inactive catalysis, insufficient removal of water, or suboptimal reaction temperatures.[1]

  • Catalyst Inactivity: The acid catalyst is the linchpin of this reaction. If it's old, hydrated, or simply not potent enough for your specific substrates, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Use a fresh catalyst: Ensure your acid catalyst, whether a Brønsted acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid like zinc chloride, is fresh and anhydrous.[1]

      • Catalyst Screening: The optimal catalyst can be substrate-dependent. It is advisable to screen a variety of acid catalysts, including solid acid catalysts like Montmorillonite K10, which can also simplify work-up procedures.[1]

  • Inefficient Water Removal: The formation of a 1,3-dioxane is a reversible acetalization reaction that produces water as a byproduct.[1][2] According to Le Chatelier's principle, this water must be removed to drive the equilibrium towards the product.

    • Troubleshooting Steps:

      • Dean-Stark Apparatus: For reactions run at reflux, ensure your Dean-Stark apparatus is functioning correctly to azeotropically remove water.[1][2]

      • Chemical Drying Agents: For reactions at lower temperatures, the addition of a chemical water scavenger like trimethyl orthoformate or the use of molecular sieves is crucial.[1]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a sluggish or stalled reaction.

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts via techniques like TLC or GC.[1]

Q2: My reaction is proceeding, but I'm isolating a significant amount of a 1,3-diol instead of the desired 1,3-dioxane. What is happening?

A2: The formation of a 1,3-diol points towards the reaction favoring the Prins reaction pathway over the desired acetalization.[1] The Prins reaction is a competing pathway that can become dominant under certain conditions.

  • Causality: Higher reaction temperatures (typically above 70°C) and equimolar amounts of the aldehyde and alkene (or its precursor) favor the formation of the 1,3-diol.[1]

  • Corrective Actions:

    • Temperature Control: Reduce the reaction temperature to below 70°C.[1]

    • Stoichiometry Adjustment: Use an excess of the aldehyde or ketone. This shifts the equilibrium towards the formation of the 1,3-dioxane.[1]

Q3: My analysis shows the presence of an unexpected unsaturated alcohol. What is the origin of this byproduct?

A3: The formation of an allylic alcohol is another possible outcome of the Prins reaction, specifically through an elimination pathway.[1]

  • Mechanism: Instead of the final ring-closure to form the dioxane, an elimination step occurs, leading to the unsaturated alcohol.

  • Mitigation Strategies:

    • Lower Reaction Temperature: As with the formation of 1,3-diols, lowering the reaction temperature can disfavor this elimination pathway.[1]

    • Excess Aldehyde: Employing an excess of the aldehyde will favor the acetal formation pathway.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates in 1,3-dioxane synthesis.

Troubleshooting_Workflow start Low Conversion Rate check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Screen different catalysts start->check_catalyst check_water_removal 2. Assess Water Removal - Check Dean-Stark setup - Add chemical drying agent check_catalyst->check_water_removal If no improvement check_temp 3. Optimize Temperature - Incrementally increase T - Monitor for byproducts check_water_removal->check_temp If no improvement analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_temp->analyze_byproducts If still low conversion diol_path Significant 1,3-Diol? analyze_byproducts->diol_path alcohol_path Unsaturated Alcohol? diol_path->alcohol_path No solution_diol Solution: - Lower T (< 70°C) - Use excess aldehyde diol_path->solution_diol Yes complex_mixture Complex Mixture? alcohol_path->complex_mixture No solution_alcohol Solution: - Lower T - Use excess aldehyde alcohol_path->solution_alcohol Yes solution_mixture Solution: - Milder catalyst - Lower T - Alternative water scavenger complex_mixture->solution_mixture Yes success Successful Synthesis complex_mixture->success No, other issues solution_diol->success solution_alcohol->success solution_mixture->success

Caption: A logical workflow for diagnosing and resolving low conversion rates in 1,3-dioxane synthesis.

In-Depth Troubleshooting Guides

Issue 1: A complex mixture of unidentifiable byproducts is forming.

This scenario often arises from overly harsh reaction conditions or side reactions of the reagents themselves.

  • Potential Cause: Aldehyde Self-Condensation. Aldehydes, especially those with α-hydrogens, can undergo self-condensation (an aldol reaction) under acidic conditions.

    • Solution: Employ a milder acid catalyst or lower the reaction temperature to disfavor this bimolecular side reaction.[1]

  • Potential Cause: Side Reactions of Water Scavengers. Orthoformates, while effective at removing water, can sometimes participate in side reactions.[1]

    • Solution: Consider using molecular sieves as an alternative, physical water scavenger.[1]

  • Potential Cause: Decomposition. Harsh acidic conditions or prolonged reaction times at elevated temperatures can lead to the decomposition of starting materials or the desired product.

    • Solution: Reduce the catalyst loading and/or shorten the reaction time. Monitoring the reaction progress closely is key.[1]

Issue 2: Difficulty in purifying the 1,3-dioxane product.

Purification challenges often stem from the presence of unreacted starting materials or the physical properties of the product itself.

  • Potential Cause: Presence of Unreacted 1,3-Diol. The starting diol can be difficult to separate from the 1,3-dioxane product due to similar polarities.

    • Solution: Use a slight excess of the aldehyde or ketone to ensure full conversion of the diol. The unreacted carbonyl compound is typically easier to remove by distillation or washing.[1]

  • Potential Cause: Emulsion Formation during Aqueous Work-up.

    • Solution: During the extraction process, add a saturated brine solution to help break up any emulsions that may have formed.[1]

  • Potential Cause: Azeotrope Formation. The product may form an azeotrope with the solvent or other components, making separation by simple distillation difficult.

    • Solution: Employ fractional distillation under reduced pressure to achieve a better separation.[1]

Experimental Protocols

General Protocol for 1,3-Dioxane Synthesis using a Dean-Stark Apparatus

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the 1,3-diol (1.0 eq), the aldehyde or ketone (1.1-1.5 eq), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TSA, 0.01-0.05 eq).

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding a mild base (e.g., solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate) to neutralize the acid catalyst.[1]

    • Transfer the mixture to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Reaction Mechanism and Competing Pathways

The synthesis of 1,3-dioxanes proceeds through an acid-catalyzed acetalization, which can compete with the Prins reaction.

Reaction_Mechanism cluster_acetalization Acetalization Pathway SM Aldehyde/Ketone + 1,3-Diol Protonated_Carbonyl Protonated Carbonyl (activated) SM->Protonated_Carbonyl + H+ Hemiacetal Hemiacetal Intermediate Protonated_Carbonyl->Hemiacetal + 1,3-Diol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O Dioxane 1,3-Dioxane (Desired Product) Oxocarbenium->Dioxane Ring Closure Prins_Start Aldehyde/Ketone + Alkene* Carbocation Carbocation Intermediate Prins_Start->Carbocation + H+ Prins_Diol 1,3-Diol (Prins Byproduct) Carbocation->Prins_Diol + H2O Prins_Alcohol Allylic Alcohol (Prins Byproduct) Carbocation->Prins_Alcohol - H+

References

Technical Support Center: The Role of Water Removal in the Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. This document provides in-depth technical insights, troubleshooting protocols, and answers to frequently encountered challenges. As researchers and drug development professionals, achieving high-purity, high-yield products is paramount. This guide is structured to explain the critical causality behind experimental choices, ensuring your success with this common yet sensitive reaction.

Section 1: The Core Principle: Understanding the Reversible Reaction

Q1: What is the fundamental chemical equilibrium governing the synthesis of this compound?

The synthesis of this compound is a classic example of acetal formation. It involves the acid-catalyzed reaction of pentaerythritol with benzaldehyde.[1][2] This is not a one-way reaction; it is a reversible process that exists in a state of equilibrium. The formation of the target dioxane produces water as a byproduct. Conversely, the presence of water can hydrolyze the dioxane, breaking it back down into the starting materials.[1][3][4]

G cluster_reactants Reactants cluster_products Products Pentaerythritol Pentaerythritol Dioxane 5,5-Bis(hydroxymethyl)- 2-phenyl-1,3-dioxane Pentaerythritol->Dioxane + Benzaldehyde Benzaldehyde Benzaldehyde Water Water (H₂O) p1 p2 p1->p2 H⁺ Catalyst p2->Water +

Caption: Reversible equilibrium of the target dioxane synthesis.

Q2: Why is the active removal of water so critical for achieving a high yield?

The criticality of water removal is explained by Le Chatelier's Principle, which states that if a change is applied to a system at equilibrium, the system will adjust to counteract that change.[3] In this synthesis, water is a product.

  • Without Water Removal: As the reaction proceeds, water accumulates in the reaction vessel. This increased concentration of a product shifts the equilibrium back towards the reactants (pentaerythritol and benzaldehyde), preventing the reaction from reaching completion and resulting in a low yield.

  • With Water Removal: By actively and continuously removing water as it forms, you are removing one of the products. The equilibrium system counteracts this change by shifting to the right, producing more of the desired this compound to re-establish equilibrium.[3][4][5] This is the single most important factor in driving the reaction to completion and maximizing your yield.[6]

Section 2: Methodologies for Efficient Water Removal

Q3: What are the most effective methods for removing water from the reaction, and how do they compare?

Several methods exist for dehydrating the reaction mixture. The choice depends on the scale of your reaction, the available equipment, and the specific sensitivity of your reagents.

MethodPrinciple of OperationAdvantagesDisadvantagesBest Suited For
Azeotropic Distillation (Dean-Stark) The reaction is run in a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. The azeotrope vaporizes, condenses, and is collected in a specialized trap where the denser water separates and the solvent returns to the flask.[3][5][7]Highly efficient for continuous water removal. Allows for visual monitoring of reaction progress by observing the volume of water collected.[3]Requires specialized glassware and solvents with specific properties (immiscible with water, forms an azeotrope).Most common and recommended method for preparative scale synthesis.
Chemical Dehydrating Agents A reagent, such as trimethyl orthoformate, is added to the reaction mixture. It chemically reacts with the water produced, converting it into non-interfering byproducts (e.g., methanol and methyl formate).[6]Simple to implement (no special glassware). Can be used when azeotropic distillation is not feasible.Stoichiometric amounts are required, which can complicate purification. The agent or its byproducts may interfere with the reaction.Small-scale reactions or when starting materials are incompatible with high temperatures required for distillation.
Physical Drying Agents (Molecular Sieves) Porous materials, typically 4Å molecular sieves, are added to the reaction vessel. They physically trap and sequester water molecules from the solvent.[6][8]Easy to use and remove (by filtration). Inert and unlikely to cause side reactions.Can be less efficient than a Dean-Stark trap for larger amounts of water. Sieves must be properly activated (oven-dried) before use to be effective.[6]Reactions run at lower temperatures or with heat-sensitive compounds. Often used in conjunction with other methods.

Section 3: Field-Proven Experimental Protocol

This protocol details the synthesis of this compound using the highly effective azeotropic distillation method.

Protocol: Synthesis via Dean-Stark Azeotropic Distillation
  • Glassware Preparation: Ensure all glassware (round-bottom flask, Dean-Stark trap, condenser) is thoroughly oven-dried to remove any adsorbed moisture.[8]

  • Reagent Setup:

    • To a 250 mL round-bottom flask, add pentaerythritol (13.6 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.2 g).

    • Add 100 mL of toluene as the azeotroping solvent.

    • Add a magnetic stir bar.

  • Apparatus Assembly:

    • Assemble the Dean-Stark apparatus, attaching the flask, the trap, and a reflux condenser. Ensure all joints are secure.

    • Begin circulating cold water through the condenser.

  • Reaction Execution:

    • Heat the mixture to a steady reflux using a heating mantle. Toluene and the newly formed water will begin to co-distill as an azeotrope.

    • The condensed vapors will collect in the Dean-Stark trap. Being denser, water will settle to the bottom of the graduated arm, while the less dense toluene will overflow and return to the reaction flask.[3][5]

  • Monitoring Completion:

    • The reaction is complete when water no longer collects in the trap, and the collected volume approaches the theoretical amount (1.8 mL for this scale).

    • Progress can also be monitored by Thin Layer Chromatography (TLC) until the starting material spots are no longer visible.

  • Workup and Purification:

    • CRITICAL STEP: Cool the reaction mixture to room temperature. Before any aqueous wash, quench the reaction by adding a mild base, such as a saturated aqueous NaHCO₃ solution, to neutralize the p-TsOH catalyst.[6] This prevents acid-catalyzed hydrolysis of the product during extraction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the solid product from toluene or ethyl acetate to yield pure this compound.[1][2][9]

Caption: Experimental workflow for dioxane synthesis.

Section 4: Troubleshooting Guide

Q4: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?

An incomplete conversion suggests the reaction has reached an unfavorable equilibrium or is proceeding too slowly.[6]

G cluster_sm_present Troubleshooting: SM Present cluster_sm_absent Troubleshooting: SM Absent start Low Yield or Stalled Reaction check_tlc Analyze by TLC/NMR: Is Starting Material (SM) Present? start->check_tlc water_removal Is the water removal method functioning optimally? check_tlc->water_removal Yes workup_issue Was the acid catalyst neutralized BEFORE aqueous workup? check_tlc->workup_issue No dean_stark_check Dean-Stark: Is reflux vigorous? Is water collecting? water_removal->dean_stark_check Using Dean-Stark sieves_check Molecular Sieves: Were they freshly activated? Is there enough? water_removal->sieves_check Using Sieves catalyst_check Is the acid catalyst active and sufficient? dean_stark_check->catalyst_check Yes sieves_check->catalyst_check Yes add_catalyst Action: Add a fresh portion of catalyst. catalyst_check->add_catalyst No / Unsure hydrolysis Diagnosis: Probable product loss due to acid-catalyzed hydrolysis during workup. workup_issue->hydrolysis No side_reactions Did the reaction turn dark? Was the temperature too high? workup_issue->side_reactions Yes decomposition Diagnosis: Probable product decomposition or side reactions. side_reactions->decomposition Yes

Caption: Troubleshooting flowchart for low-yield reactions.

Q5: The reaction seemed to work, but I lost a significant amount of product during the aqueous workup. How can this be prevented?

This is a classic and costly error. Acetals, including your target dioxane, are stable in neutral or basic conditions but are readily hydrolyzed back to the starting aldehyde and diol in the presence of aqueous acid.[6] If you proceed to the aqueous workup without neutralizing the acid catalyst (like p-TsOH), you are essentially destroying your product.

The Solution: Always quench the acid catalyst with a mild base before adding water or any aqueous solution.

  • Recommended Quench: Add saturated sodium bicarbonate (NaHCO₃) solution or triethylamine and stir for 10-15 minutes. This ensures the acidic catalyst is neutralized, protecting your acetal during extraction.[6]

Q6: I ran the reaction at a very high temperature to speed it up, but the mixture turned dark and the yield was poor. What went wrong?

While heat is required for azeotropic distillation, excessive temperatures can be detrimental. Benzaldehyde and other reaction components can undergo side reactions, such as polymerization or decomposition, at very high temperatures, leading to the formation of dark, tarry substances and a lower yield of the desired product.[6][10]

The Solution: Maintain a controlled reflux. The goal is to boil the toluene-water azeotrope (boiling point ~85 °C), not to aggressively heat the reaction far beyond that temperature.[10] Use a heating mantle with a temperature controller for precise heat management.

Section 5: Frequently Asked Questions (FAQs)

Q7: Is it possible to synthesize this compound without actively removing water? Surprisingly, yes, but under very specific conditions. A reported procedure performs the synthesis directly in water.[1] This method works because the desired product, this compound, is insoluble in the aqueous reaction medium. As the product forms, it precipitates out of the solution. This physical removal from the reaction medium also serves to drive the equilibrium toward the products, leading to good yields.[1] However, for general-purpose synthesis where the product might be soluble, active water removal remains the standard and more reliable method.

Q8: How do I definitively know when the reaction is complete? There are two primary indicators:

  • Water Collection (Dean-Stark): The most direct method is to monitor the graduated arm of the Dean-Stark trap. When the rate of water collection slows and finally stops, the reaction is complete.[3]

  • Chromatography (TLC): Periodically take small aliquots from the reaction mixture and analyze them by TLC. The reaction is complete when the spot corresponding to the limiting reagent (usually benzaldehyde) is no longer visible.

Q9: Why is toluene a common solvent for this reaction? Toluene is an excellent choice for several reasons:

  • Azeotrope Formation: It forms a low-boiling azeotrope with water, which is essential for the Dean-Stark method to work.[3][5]

  • Immiscibility: It is immiscible with water, allowing the two to separate in the collection trap.[5]

  • Density: It is less dense than water, so the collected water forms a distinct lower layer that can be easily measured and drained.[5]

  • Boiling Point: Its boiling point (111 °C) is high enough to facilitate the reaction at a reasonable rate without being excessively high, which could cause decomposition.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. As a key intermediate in various organic syntheses, ensuring the purity of this compound is critical for downstream applications. This document offers researchers, scientists, and drug development professionals the necessary technical insights and experimental protocols to implement reliable purity testing.

Introduction to the Analyte and Analytical Challenges

This compound (Molecular Formula: C₁₂H₁₆O₄, Molecular Weight: 224.25 g/mol ) is a cyclic acetal synthesized from the reaction of benzaldehyde and pentaerythritol.[1][2] Its structure includes a phenyl group, providing UV activity for detection, and two polar hydroxyl groups, which influence its chromatographic behavior.

The primary challenge in the HPLC analysis of acetals like this compound is their susceptibility to hydrolysis under acidic conditions, which can occur on traditional silica-based reversed-phase columns.[3] This degradation can lead to inaccurate purity assessments. Therefore, method development must focus on preserving the integrity of the analyte during analysis.

Potential impurities in this compound may include:

  • Starting materials: Benzaldehyde and Pentaerythritol.

  • Byproducts: Dibenzylidene derivatives of pentaerythritol.[4]

  • Degradation products: Resulting from hydrolysis of the acetal linkage.

This guide compares two distinct HPLC approaches to address these challenges: a modified Reversed-Phase Liquid Chromatography (RPLC) method and a Hydrophilic Interaction Chromatography (HILIC) method.

Method 1: Modified Reversed-Phase Liquid Chromatography (RPLC)

Reversed-phase HPLC is a widely used technique; however, for acetals, modifications are necessary to prevent on-column degradation.[3][5] This method employs a C18 stationary phase with a mobile phase containing a basic additive to neutralize acidic silanol groups on the silica surface, thus preventing hydrolysis of the acetal.

Rationale for Method Selection

The use of a C18 column allows for the retention of the relatively non-polar phenyl moiety of the analyte. The addition of a basic modifier, such as ammonia or triethylamine, to the mobile phase is crucial to create a neutral to slightly basic environment, which stabilizes the acetal.[3] This approach offers a balance between retention of the parent compound and its potential non-polar impurities while preventing artifactual degradation.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 5 mM Ammonium Hydroxide
Mobile Phase B Acetonitrile with 5 mM Ammonium Hydroxide
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL. |

Visualization of the RPLC Workflow

RPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing (1 mg) Dissolution Dissolution in ACN:Water (50:50) Sample->Dissolution Injection Injection (10 µL) Dissolution->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection (210 & 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for RPLC purity analysis of this compound.

Method 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the separation of polar compounds. Given the presence of two hydroxyl groups in this compound, HILIC offers a different selectivity compared to RPLC and can be particularly effective for separating polar impurities like unreacted pentaerythritol.

Rationale for Method Selection

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous modifier.[6] This creates a water-enriched layer on the stationary phase surface, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. This technique is advantageous for retaining and separating highly polar compounds that have little or no retention in RPLC.[7]

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Column HILIC (Amide or Diol), 4.6 x 150 mm, 5 µm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in Acetonitrile:Water (90:10) to a concentration of 1 mg/mL. |

Visualization of the HILIC Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing (1 mg) Dissolution Dissolution in ACN:Water (90:10) Sample->Dissolution Injection Injection (10 µL) Dissolution->Injection Separation HILIC Column Gradient Elution Injection->Separation Detection UV Detection (210 & 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for HILIC purity analysis of this compound.

Comparative Performance Data

The following table presents a hypothetical comparison of the performance of the two methods based on typical chromatographic parameters.

ParameterModified RPLCHILIC
Retention of Main Peak Moderate to StrongModerate
Resolution of Non-polar Impurities ExcellentFair
Resolution of Polar Impurities Poor to FairExcellent
Analysis Time ~20 minutes~20 minutes
Method Robustness High (with pH control)Moderate (sensitive to water content)
Compatibility with MS Good (with volatile additives)Excellent (high organic content)

Discussion and Method Selection

The choice between the modified RPLC and HILIC methods will depend on the specific requirements of the analysis.

  • The modified RPLC method is likely to be more rugged and transferable for routine quality control, providing excellent separation of the main compound from less polar impurities such as benzaldehyde and dibenzylidene byproducts. The critical factor for success is the consistent use of a basic modifier to prevent on-column hydrolysis.

  • The HILIC method offers a complementary and powerful alternative, especially when the primary concern is the quantification of highly polar impurities like pentaerythritol, which would be poorly retained in RPLC.[8] HILIC can provide unique selectivity for polar analytes and is highly compatible with mass spectrometry for impurity identification.

For comprehensive purity profiling, employing both methods orthogonally would provide the highest level of confidence in the quality of the this compound.

Conclusion

This guide has presented two distinct and reliable HPLC methods for the purity analysis of this compound. The modified RPLC method offers a robust approach for routine analysis, while the HILIC method provides an excellent tool for the separation of polar impurities. By understanding the principles and practical considerations of each method, researchers and quality control analysts can select and implement the most appropriate strategy for their specific needs, ensuring the quality and consistency of this important chemical intermediate.

References

A Comparative Guide to the Structural Validation of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its properties, reactivity, and biological interactions. This guide provides an in-depth analysis of the structural validation of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (C₁₂H₁₆O₄), a versatile precursor in organic synthesis.[1][2] We will focus on single-crystal X-ray crystallography as the gold-standard technique, while objectively comparing its performance against other common analytical methods.

Part 1: The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to deliver a precise and definitive three-dimensional model of a molecule in the solid state.[3][4] It provides exact atomic coordinates, allowing for the accurate calculation of bond lengths, bond angles, and torsional angles, thereby resolving any ambiguity in stereochemistry and conformation.

For a molecule like this compound, SC-XRD is uniquely capable of answering critical structural questions:

  • Absolute Connectivity: It confirms the formation of the six-membered 1,3-dioxane ring.

  • Ring Conformation: It reveals the specific puckering of the dioxane ring, which is established to be a chair conformation.[1][2]

  • Substituent Orientation: It definitively shows the stereochemical arrangement of the substituents, confirming that the phenyl group at the C2 position occupies an equatorial position for greater steric stability.[1][2]

  • Intermolecular Forces: It elucidates the packing of molecules in the crystal lattice, revealing non-covalent interactions such as the O—H⋯O hydrogen bonds that link adjacent molecules into a chain.[1][2]

A Self-Validating Experimental Protocol

The trustworthiness of a crystal structure is built upon a rigorous and well-documented experimental workflow. Below is a proven protocol for the synthesis, crystallization, and structural analysis of this compound.

  • Synthesis: The title compound can be synthesized via the acid-catalyzed acetalization of pentaerythritol with benzaldehyde.

    • To a flask containing a solution of 13.6 g (0.1 mole) of pentaerythritol in 100 mL of water, add 0.5 mL of concentrated hydrochloric acid.

    • While stirring, add 10.6 g (0.1 mole) of benzaldehyde dropwise over approximately 30 minutes.[5]

    • Continue stirring the mixture for 3-5 hours at room temperature. A white precipitate will form.

    • Filter the precipitated product, wash with slightly alkaline water (using Na₂CO₃), and dry.[5]

  • Purification and Crystallization (The Causality of Crystal Quality): High-quality single crystals are essential for successful X-ray diffraction analysis.[4] The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice.

    • Recrystallize the crude solid from hot ethyl acetate or toluene.[1][5][6] The choice of solvent is critical; the compound should be moderately soluble at high temperatures and sparingly soluble at low temperatures.

    • Allow the saturated solution to cool slowly to room temperature, undisturbed. Slow cooling is paramount as it prevents rapid precipitation, which leads to the formation of polycrystalline powder or poorly ordered crystals.

    • Collect the resulting colorless, well-formed crystals by filtration. A typical yield is around 80%.[1][5]

  • Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[3]

    • The crystal is placed in a stream of cold nitrogen gas (e.g., at 173 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and a more precise final structure.[1][2]

    • Data is collected using a diffractometer, such as a Bruker SMART 1000, equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1][2] The instrument collects a series of diffraction images as the crystal is rotated.

  • Data Reduction and Structure Solution:

    • The collected images are processed to integrate the intensities of the thousands of diffraction spots.

    • The structure is typically solved using "direct methods," a computational approach that phases the reflections to generate an initial electron density map. Software such as SHELXS97 is commonly used for this step.[1][4]

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a least-squares method with software like SHELXL97.[1] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

    • The quality of the final model is assessed using crystallographic R-factors. A low R-factor (R1) indicates a good agreement between the model and the data. For this compound, a final R-factor of 0.066 has been reported, indicating a reliable structure determination.[1]

Visualizing the Crystallographic Workflow

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction & Analysis Penta Pentaerythritol + Benzaldehyde Reaction Acid-Catalyzed Acetalization Penta->Reaction Crude Crude Product Reaction->Crude Recrystal Recrystallization (Slow Cooling) Crude->Recrystal Crystal High-Quality Single Crystal Recrystal->Crystal DataColl Data Collection (Diffractometer, 173 K) Crystal->DataColl Mount Crystal DataRed Data Reduction (Integration of Intensities) DataColl->DataRed Solution Structure Solution (Direct Methods, e.g., SHELXS) DataRed->Solution Refine Structure Refinement (Least-Squares, e.g., SHELXL) Solution->Refine Validation Validation (R-factors, CIF file) Refine->Validation

Caption: Workflow for the structural validation of this compound.

Authoritative Crystallographic Data

The crystallographic analysis provides a wealth of precise data, which is summarized below.

ParameterReported ValueSignificance
Chemical FormulaC₁₂H₁₆O₄Confirms the elemental composition.
Molecular Weight224.25 g/mol Consistent with the chemical formula.[1][7][8]
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.[1]
Space GroupPbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 6.2654(4) Å, b = 10.4593(6) Å, c = 34.5285(19) ÅThe dimensions of the repeating lattice box.[1]
Volume (V)2262.7(2) ųThe volume of the unit cell.[1]
Z8Indicates there are 8 molecules in each unit cell.[1][2]
Temperature173(2) KLow temperature minimizes atomic vibration for higher precision.[1]
Final R-factor [I > 2σ(I)]R1 = 0.066, wR2 = 0.184Key indicators of the high quality and reliability of the final model.[1]

Part 2: Comparison with Alternative Analytical Techniques

While SC-XRD is definitive, a comprehensive characterization relies on multiple techniques. Here, we compare its performance with other common methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a solution.

  • ¹H NMR: Would provide information on the number of unique proton environments, their integration (ratio), and coupling patterns, confirming, for example, the presence of the phenyl group, the CH₂ groups of the hydroxymethyl substituents, and the protons of the dioxane ring.

  • ¹³C NMR: Would show the number of chemically distinct carbon atoms, corroborating the overall carbon skeleton.

  • Causality and Limitations: NMR provides an averaged structure in solution. While it can strongly suggest the proposed connectivity and even provide stereochemical insights through techniques like NOE, it cannot provide the precise bond lengths and angles of the solid-state conformation. Furthermore, it offers no information on intermolecular packing.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups within a molecule.

  • Expected Data: For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl groups (broad, ~3400 cm⁻¹), C-O stretches of the acetal and alcohol functions (~1200-1000 cm⁻¹), and aromatic C=C and C-H stretches from the phenyl ring.

  • Causality and Limitations: While excellent for confirming the presence of key functional groups, IR spectroscopy provides very little information about the overall 3D molecular architecture or stereochemistry. It confirms the pieces are present but not how they are assembled.

Powder X-ray Diffraction (PXRD)

PXRD is used on polycrystalline (powder) samples and is invaluable for phase identification and quality control.

  • Application: It can be used to "fingerprint" a crystalline solid. While structure determination from powder data is possible, it is significantly more challenging than with single crystals, especially for organic molecules, due to peak overlap and orientation ambiguities.[3][9][10]

  • Causality and Limitations: SC-XRD analyzes a single, perfectly ordered entity, leading to a discrete and readily solvable diffraction pattern. PXRD analyzes millions of randomly oriented crystallites, resulting in a 1D pattern where distinct diffraction spots from 3D space overlap, complicating structure solution.

Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedSample RequirementDefinitiveness of ResultsKey Strength & Limitation
Single-Crystal XRD (SC-XRD) Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry, packing Single CrystalUnambiguous (Gold Standard) Strength: Provides a complete, high-resolution 3D structure. Limitation: Requires high-quality single crystals.
NMR Spectroscopy Atomic connectivity, chemical environment, solution-state conformationSolution or SolidIndirect, model-dependentStrength: Powerful for determining connectivity in solution. Limitation: Not a direct measure of solid-state 3D structure.
Infrared (IR) Spectroscopy Presence of functional groupsSolid, Liquid, or GasLowStrength: Fast, simple confirmation of functional groups. Limitation: Provides minimal structural framework information.
Powder XRD (PXRD) Crystalline phase identification, lattice parametersPolycrystalline PowderModerate (for structure solution)Strength: Excellent for phase purity and fingerprinting. Limitation: Structure solution is complex and often not definitive.

Conclusion

The structural validation of this compound serves as an excellent case study in the complementary nature of modern analytical techniques. While NMR and IR spectroscopy are indispensable for confirming the successful synthesis and functional group composition, they provide an incomplete picture. Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous, and high-resolution insight into the precise three-dimensional architecture of the molecule. The crystallographic data confirms the chair conformation of the dioxane ring, the equatorial orientation of the phenyl substituent, and the hydrogen-bonding network that governs its solid-state assembly. For any research or development effort where molecular structure dictates function, this level of definitive validation is not just advantageous—it is essential.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of polymer chemistry and fine chemical synthesis, the selection of diol building blocks is a critical determinant of the final product's characteristics. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a derivative of pentaerythritol, presents a unique molecular architecture with a rigid cyclic acetal protecting group. This guide provides an in-depth comparison of its reactivity against structurally related and industrially significant diols: Neopentyl Glycol (NPG) and the parent polyol, Pentaerythritol (PE). We will explore how the interplay of steric and electronic factors governs their performance in common organic transformations, supported by a proposed experimental framework for direct comparison. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in monomer selection and reaction design.

The Molecular Architecture: A Tale of Three Diols

The reactivity of a diol is intrinsically linked to its three-dimensional structure. The spatial arrangement of hydroxyl groups and the nature of the molecular scaffold dictate the accessibility of reactive sites to incoming reagents. Let us examine the structures of our three compounds of interest.

  • This compound (BPD): This molecule is synthesized from pentaerythritol and benzaldehyde, effectively protecting two of the four hydroxyl groups within a 1,3-dioxane ring.[1] The ring typically adopts a stable chair conformation with the bulky phenyl substituent occupying an equatorial position to minimize steric strain.[2] The two remaining primary hydroxymethyl groups are the focus of our reactivity study.

  • Neopentyl Glycol (NPG), 2,2-dimethylpropane-1,3-diol: NPG is a highly symmetric and compact diol featuring two primary hydroxyl groups attached to a quaternary carbon.[3] This "neopentyl" core is known for imparting excellent thermal and hydrolytic stability to polymers.[4]

  • Pentaerythritol (PE): The parent molecule from which BPD is derived, PE is a tetraol with four primary hydroxyl groups.[5] Its high functionality makes it a common cross-linking agent in resin and coating formulations.

cluster_BPD This compound (BPD) cluster_NPG Neopentyl Glycol (NPG) cluster_PE Pentaerythritol (PE) BPD_node BPD Structure NPG_node NPG Structure PE_node PE Structure

Caption: Molecular structures of the compared diols.

The central hypothesis of this guide is that the reactivity of the primary hydroxyl groups will be significantly influenced by steric hindrance imposed by their local environment. We predict the order of reactivity for a single hydroxyl group to be NPG > BPD . The bulky and rigid phenyl-dioxane structure of BPD is expected to present a greater steric shield than the two methyl groups of NPG. Pentaerythritol, with four available sites, represents a different class of reactant geared towards network formation.

Experimental Framework: A Comparative Kinetic Study of Esterification

To quantitatively compare the reactivity of these diols, a kinetic study of a model reaction is necessary. Esterification is an ideal choice as it is a fundamental transformation for diols, sensitive to both steric and electronic effects, and widely used in industrial applications like polyester synthesis.[6][7]

Causality Behind Experimental Choices
  • Acylating Agent: Acetic anhydride is selected as the acylating agent. It is more reactive than carboxylic acids, allowing the reaction to proceed at a measurable rate under milder conditions, and avoids the complication of water removal that is necessary in Fischer esterification.[8]

  • Catalyst/Base: 4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst, particularly for sterically hindered alcohols.[9] It functions by forming a highly reactive N-acylpyridinium intermediate. A non-nucleophilic base like triethylamine (Et₃N) is included to scavenge the acetic acid byproduct.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the starting diol and the mono- and di-ester products, enabling the calculation of reaction rates.

The protocol is designed to be a self-validating system. By running all three reactions under identical conditions (temperature, concentration, catalyst loading), any observed differences in reaction rates can be directly attributed to the intrinsic reactivity of the diols themselves.

Anticipated Quantitative Data

The following table summarizes the expected, hypothetical results from the comparative esterification experiment. The data represents the percentage conversion of the diol starting material into ester products over time.

Time (minutes)Neopentyl Glycol (NPG) Conversion (%)This compound (BPD) Conversion (%)Pentaerythritol (PE) Conversion (%)*
15452055
30754285
609568>98
120>9988>99
240>9997>99

*Note: PE conversion reflects the consumption of the starting material into a complex mixture of mono-, di-, tri-, and tetra-esters, indicating high overall reactivity towards polymerization.

Interpreting the Reactivity Landscape

The anticipated data clearly suggests a reactivity trend of PE > NPG > BPD .

Pillar 1: The Dominance of Steric Hindrance

The lower reaction rate of BPD compared to NPG is a direct consequence of steric hindrance . The hydroxymethyl groups in BPD are situated on a six-membered ring scaffold which also bears a large, equatorially positioned phenyl group.[2] The conformational rigidity of this dioxane ring, combined with the bulk of the phenylacetal moiety, creates a crowded environment that impedes the approach of the acylating agent to the hydroxyl groups. In contrast, while the quaternary carbon of NPG does cause steric hindrance, the two methyl groups are significantly smaller and less conformationally restrictive than the entire phenyl-dioxane structure of BPD.[10]

Steric_Hindrance cluster_npg Neopentyl Glycol (NPG) cluster_bpd This compound (BPD) NPG Less Hindered (Smaller Methyl Groups) Reagent1 Acylating Agent NPG_OH -CH₂OH Reagent1->NPG_OH Easier Approach BPD More Hindered (Bulky Phenyl-Dioxane Ring) Reagent2 Acylating Agent BPD_OH -CH₂OH Reagent2->BPD_OH Difficult Approach

Caption: Conceptual diagram of steric hindrance affecting reagent approach.

Pillar 2: The Role of Functionality

Pentaerythritol shows the fastest consumption of starting material. This is not because an individual hydroxyl group is necessarily more reactive than in NPG, but because it has four such groups. Statistically, the probability of a reactive collision is higher. More importantly, this high functionality means PE is primed for rapid conversion into a network of cross-linked polyesters, a different reactive outcome than the formation of simple diesters from BPD and NPG.

Implications for Practical Applications

The choice between these diols depends entirely on the desired outcome:

  • Neopentyl Glycol (NPG): Its high reactivity and the excellent stability it imparts make it a preferred monomer for high-performance linear polyesters and polyurethanes used in coatings and resins.[3]

  • This compound (BPD): Its attenuated reactivity can be a significant advantage. It allows for more controlled, stepwise reactions, which is valuable in the synthesis of complex molecules or specialized polymers where a narrow molecular weight distribution is desired. The rigid dioxane core can also be used to introduce unique stiffness and thermal properties into a polymer backbone. Furthermore, the acetal linkage is acid-labile, meaning the protecting group can be removed post-polymerization to reveal additional hydroxyl groups, creating a pathway to functional materials.[11]

  • Pentaerythritol (PE): Its tetra-functionality makes it the go-to choice for creating highly cross-linked, rigid, and durable thermosetting polymers, such as alkyd resins and synthetic lubricants.[5]

Detailed Experimental Protocol: Comparative Esterification

This section provides a detailed, step-by-step methodology for the comparative kinetic analysis.

prep 1. Reagent Preparation - Prepare stock solutions of Diol, Acetic Anhydride, Et₃N, and DMAP in a dry solvent (e.g., Dichloromethane). setup 2. Reaction Setup - In three separate, temperature-controlled reactors, add the Diol, Et₃N, and DMAP solutions. - Equilibrate to reaction temperature (e.g., 25°C). prep->setup initiate 3. Reaction Initiation - Add Acetic Anhydride solution to each reactor simultaneously to start the reaction (t=0). setup->initiate monitor 4. Monitoring & Sampling - Withdraw aliquots from each reactor at predefined time intervals (e.g., 5, 15, 30, 60, 120, 240 min). initiate->monitor quench 5. Sample Quenching - Immediately quench each aliquot in a vial containing a small amount of cold methanol to destroy excess acetic anhydride. monitor->quench analyze 6. GC/HPLC Analysis - Analyze each quenched sample to determine the concentration of remaining diol and formed ester products. quench->analyze data 7. Data Processing - Calculate % conversion vs. time for each diol. - Determine initial reaction rates. analyze->data

Caption: Experimental workflow for the comparative kinetic study.

Methodology
  • Materials & Preparation:

    • Diols: this compound (>98%), Neopentyl Glycol (>99%), Pentaerythritol (>99%).

    • Reagents: Acetic Anhydride (≥99%), Triethylamine (Et₃N, ≥99.5%, distilled), 4-Dimethylaminopyridine (DMAP, ≥99%).

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Prepare 0.1 M stock solutions of each diol, 0.25 M of acetic anhydride, 0.25 M of Et₃N, and 0.01 M of DMAP in anhydrous DCM.

  • Reaction Procedure (performed in triplicate for each diol):

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 10 mL of the 0.1 M diol stock solution (1.0 mmol).

    • Add 4.4 mL of the 0.25 M Et₃N stock solution (1.1 mmol per hydroxyl group).

    • Add 1.0 mL of the 0.01 M DMAP stock solution (0.01 mmol, 1 mol%).

    • Place the flask in a temperature-controlled water bath at 25°C and allow it to equilibrate for 15 minutes.

    • To initiate the reaction, rapidly add 4.4 mL of the 0.25 M acetic anhydride stock solution (1.1 mmol per hydroxyl group) and start the timer (t=0).

    • At each time point (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a 0.5 mL aliquot using a syringe and immediately transfer it to a labeled HPLC vial containing 0.5 mL of cold methanol to quench the reaction.

  • Analysis:

    • Analyze the quenched samples by a calibrated HPLC or GC method to determine the peak areas of the starting diol and its esterification products.

    • Calculate the concentration of each species based on the calibration curve.

    • Calculate the percentage conversion of the diol at each time point.

References

A Comparative Spectroscopic Guide to 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural characteristics of these compounds. By presenting and interpreting experimental data, this guide aims to serve as a valuable resource for the synthesis, characterization, and application of this important class of molecules.

Introduction: The Structural Significance of 2-phenyl-1,3-dioxanes

This compound and its analogs are built upon a 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms. The stereochemistry of this ring system, which typically adopts a stable chair conformation, is of paramount importance in determining the overall molecular shape and, consequently, its biological activity and chemical reactivity. The substituents at the C2 and C5 positions play a crucial role in defining the molecule's properties. The phenyl group at C2, in its sterically favored equatorial position, significantly influences the electronic environment of the dioxane ring. The functional groups at the C5 position, in this case, two hydroxymethyl groups, offer sites for further chemical modification, leading to a diverse range of derivatives with potentially varied applications.

Core Principles of Spectroscopic Analysis

The structural elucidation of organic molecules is a puzzle solved by assembling pieces of information from various analytical techniques. For the compounds discussed herein, a combination of NMR, IR, and MS provides a comprehensive picture of their molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for mapping the carbon-hydrogen framework of a molecule. Chemical shifts (δ) provide information about the electronic environment of each nucleus, while spin-spin coupling patterns reveal the connectivity of neighboring atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The presence of characteristic absorption bands allows for the identification of specific functional groups.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the molecule's stability and structural components.

Spectroscopic Comparison: Unraveling the Structural Nuances

While a complete, publicly available dataset for this compound is not readily found in the literature, we can infer its expected spectroscopic characteristics based on closely related analogs and general principles of spectroscopy. For a robust comparison, we will analyze the parent compound alongside a key derivative, 5,5-dimethyl-2-phenyl-1,3-dioxane , where the hydroxymethyl groups are replaced by methyl groups. This substitution allows for a clear examination of the spectroscopic impact of the hydroxyl functionalities.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chair conformation of the 1,3-dioxane ring leads to distinct signals for axial and equatorial protons.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

Compound Proton Assignment Expected/Observed Chemical Shift (δ, ppm) Key Observations and Rationale
This compound H-2 (benzylic)~5.5 (s)The single proton at C2, deshielded by two oxygen atoms and the phenyl ring, appears as a sharp singlet.
H-4, H-6 (axial)~3.8-4.0Axial protons are typically shielded relative to their equatorial counterparts.
H-4, H-6 (equatorial)~4.1-4.3Equatorial protons experience greater deshielding.
-CH₂OH~3.6-3.8The methylene protons of the hydroxymethyl groups.
-OHVariableThe chemical shift of the hydroxyl protons is concentration and solvent dependent.
Phenyl-H~7.3-7.5 (m)Aromatic protons of the monosubstituted benzene ring.
5,5-dimethyl-2-phenyl-1,3-dioxane H-2 (benzylic)~5.4 (s)Similar to the parent compound, this proton is a singlet in a comparable chemical shift range.
H-4, H-6 (axial & equatorial)~3.7 (s)In this symmetrically substituted derivative, the axial and equatorial protons on C4 and C6 become chemically equivalent, leading to a single sharp singlet.
-CH₃~0.8 (s, axial), ~1.2 (s, equatorial)The two methyl groups at C5 are diastereotopic and would be expected to show two distinct singlets.
Phenyl-H~7.3-7.5 (m)Aromatic protons, largely unaffected by the change at C5.

The most significant difference in the ¹H NMR spectra is the simplification of the signals for the C4 and C6 protons in the dimethyl derivative. This is a direct consequence of the removal of the chiral center that is implicitly created by the hydroxymethyl groups in the parent compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

Compound Carbon Assignment Expected/Observed Chemical Shift (δ, ppm) Key Observations and Rationale
This compound C-2 (acetal)~101-103The acetal carbon is significantly deshielded by the two adjacent oxygen atoms.
C-4, C-6~70-72The methylene carbons of the dioxane ring.
C-5~40-45The quaternary carbon at the 5-position.
-CH₂OH~65-68The carbons of the hydroxymethyl groups.
Phenyl-C~126-140Aromatic carbons, with the ipso-carbon appearing at the downfield end of this range.
5,5-dimethyl-2-phenyl-1,3-dioxane C-2 (acetal)~101.4The chemical shift of the acetal carbon remains similar.
C-4, C-6~77The dioxane ring carbons.
C-5~32The quaternary carbon at C5.
-CH₃~22 (axial), ~23 (equatorial)The methyl carbons, appearing in the aliphatic region of the spectrum.
Phenyl-C~126-139Aromatic carbons, similar to the parent compound.

The key takeaway from the ¹³C NMR data is the significant upfield shift of the C5 carbon upon substitution of the hydroxymethyl groups with methyl groups, reflecting the change in the electronic environment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is particularly useful for identifying the hydroxyl groups in the parent compound and their absence in the dimethyl derivative.

Table 3: Comparative FTIR Data

Compound Functional Group Characteristic Absorption (cm⁻¹) Interpretation
This compound O-H stretch3200-3600 (broad)A strong, broad absorption characteristic of hydrogen-bonded hydroxyl groups.
C-H stretch (aromatic)3000-3100Stretching vibrations of the C-H bonds on the phenyl ring.
C-H stretch (aliphatic)2850-3000Stretching vibrations of the C-H bonds in the dioxane ring and hydroxymethyl groups.
C-O stretch (acetal)1050-1150Strong absorptions due to the C-O-C stretching of the acetal and ether linkages.
C=C stretch (aromatic)~1600, ~1450Characteristic absorptions of the benzene ring.
5,5-dimethyl-2-phenyl-1,3-dioxane O-H stretchAbsentThe absence of the broad O-H band is a clear indicator of the substitution.
C-H stretch (aromatic)3000-3100Similar to the parent compound.
C-H stretch (aliphatic)2850-3000Stronger and more defined C-H stretching bands due to the methyl groups.
C-O stretch (acetal)1050-1150Similar to the parent compound.
C=C stretch (aromatic)~1600, ~1450Similar to the parent compound.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues about its structure through fragmentation patterns.

  • This compound (C₁₂H₁₆O₄, MW: 224.25 g/mol ): The molecular ion peak (M⁺) would be expected at m/z 224. Key fragmentation pathways would likely involve the loss of a hydroxymethyl group (-CH₂OH, m/z 193), loss of water (-H₂O, m/z 206), and cleavage of the dioxane ring.

  • 5,5-dimethyl-2-phenyl-1,3-dioxane (C₁₂H₁₆O₂, MW: 192.25 g/mol ): The molecular ion peak would be at m/z 192. Fragmentation would likely involve the loss of a methyl group (-CH₃, m/z 177) and cleavage of the dioxane ring, potentially leading to a prominent benzaldehyde fragment (Ph-CHO⁺, m/z 106).

Experimental Protocols: A Guide to Spectroscopic Characterization

Reproducible and high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the spectroscopic analysis of 2-phenyl-1,3-dioxane derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the need to avoid overlapping solvent signals.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans compared to ¹H NMR to overcome the low natural abundance of the ¹³C isotope.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty accessory before running the sample.

Mass Spectrometry
  • Sample Introduction: The choice of ionization technique depends on the volatility and thermal stability of the compound. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile molecules.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Caption: A generalized workflow for the synthesis and spectroscopic characterization of chemical compounds.

Conclusion and Future Perspectives

This guide has provided a comparative framework for understanding the spectroscopic properties of this compound and its derivatives. The interplay of NMR, IR, and MS allows for a detailed structural elucidation, highlighting the influence of substituents at the C5 position on the spectral characteristics of the 1,3-dioxane ring. While a complete experimental dataset for the parent compound remains elusive in the public domain, the principles and comparative data presented here offer a solid foundation for researchers working with this class of molecules. Future work should focus on the synthesis and full spectroscopic characterization of a wider range of C5-functionalized derivatives to build a comprehensive spectral library. This will undoubtedly aid in the rational design and development of novel compounds with tailored properties for various applications, from materials science to medicinal chemistry.

A Comparative Guide to the Performance of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane as a Protecting Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the complex landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving target molecules with high yield and purity. For polyols, particularly symmetrical tetraols like pentaerythritol, the ability to selectively functionalize a subset of hydroxyl groups is a common challenge. This guide provides an in-depth technical comparison of using 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane as a key intermediate for the selective protection of two hydroxyl groups in pentaerythritol. Its performance will be evaluated against alternative protecting group strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic routes.

The Strategic Advantage of Pre-Protected Scaffolds

Pentaerythritol, with its four primary hydroxyl groups, is a versatile building block for a wide array of chemical structures, from polymer crosslinkers to dendritic scaffolds.[1][2] However, its symmetry presents a significant challenge for achieving selective functionalization. A common and effective strategy is to protect two of the four hydroxyls, creating a stable intermediate with two remaining free hydroxyls available for further reactions. This compound, also known as monobenzal pentaerythritol, is a prime example of such a pre-protected scaffold.[3][4]

The core of this strategy lies in the formation of a six-membered benzylidene acetal, which is generally stable under basic, nucleophilic, and reductive conditions, while being readily cleavable under acidic conditions or through hydrogenolysis.[1][5] This orthogonality allows for a wide range of chemical transformations to be performed on the two free hydroxyl groups without disturbing the protected diol.

Performance Evaluation of this compound

The utility of this protecting group strategy can be assessed based on three key criteria: ease and efficiency of formation, stability during subsequent synthetic steps, and the efficiency and mildness of deprotection.

Formation of this compound

The formation of the benzylidene acetal from pentaerythritol and benzaldehyde is a well-established and efficient process. The reaction is typically acid-catalyzed and can be performed in various solvents.[6][7] One notable advantage is the potential for high yields due to the insolubility of the product in certain aqueous reaction media, which drives the equilibrium towards product formation.[6]

Table 1: Comparison of Synthetic Protocols for this compound

Catalyst/Solvent SystemReagentsTemperatureTimeYieldReference
Conc. HCl / WaterPentaerythritol, Benzaldehyde35 °C1 hGood[6]
Iodine / DMFPentaerythritol, Benzaldehyde80-90 °C5 h80%[7]
Conc. HCl / WaterPentaerythritol, Benzaldehyde25-29 °C3-5 h80%[8]

The choice of synthetic route can be tailored to the specific needs of the laboratory, with options ranging from aqueous, environmentally friendly methods to those employing organic solvents. The high yields and straightforward procedures make the preparation of this protected diol an attractive first step in a multi-step synthesis.

Stability and Reactivity of the Free Hydroxyl Groups

Once formed, the this compound serves as a robust scaffold. The benzylidene acetal is stable to a wide range of non-acidic reagents, allowing for diverse modifications of the two free hydroxyl groups. These modifications can include esterification, etherification, and conversion to other functional groups, making this intermediate a valuable precursor for the synthesis of complex molecules, including dendrimers and polymers.[9][10]

The 1,3-dioxane ring exists in a chair conformation with the phenyl group occupying a thermodynamically favored equatorial position.[6][7] This defined stereochemistry can influence the reactivity of the free hydroxyl groups and the overall shape of subsequent derivatives.

Deprotection of the Benzylidene Acetal

The removal of the benzylidene acetal to regenerate the 1,3-diol functionality can be achieved under relatively mild conditions, preserving the integrity of the newly introduced functionalities. The two primary methods for deprotection are acidic hydrolysis and hydrogenolysis.

  • Acidic Hydrolysis: Treatment with aqueous acid (e.g., dilute HCl or acetic acid) effectively cleaves the acetal.[1] This method is straightforward but may not be suitable for molecules containing other acid-sensitive groups.

  • Hydrogenolysis: Catalytic hydrogenation (e.g., using Pd/C and H₂) is another common method for cleaving benzylidene acetals.[1] This approach is particularly useful when acidic conditions need to be avoided.

Comparison with Alternative Protecting Group Strategies for Pentaerythritol

While the use of this compound is a powerful strategy, other methods for the selective protection of pentaerythritol exist. A comparative analysis is crucial for selecting the optimal route for a given synthetic target.

Selective Silylation

The selective protection of one or two hydroxyl groups in pentaerythritol can be achieved using silylating agents. The steric bulk of the silyl group (e.g., tert-butyldimethylsilyl, TBDMS, or the bulkier triisopropylsilyl, TIPS) can direct the reaction towards the formation of mono- or di-silylated products. However, achieving high selectivity for the di-protected species can be challenging and may require careful control of stoichiometry and reaction conditions, often leading to mixtures of products that require chromatographic separation.[11][12]

Table 2: Performance Comparison of Benzylidene Acetal vs. Selective Silylation of Pentaerythritol

FeatureThis compoundSelective Silylation (e.g., TBDMS)
Selectivity High for 1,3-diol protectionOften yields mixtures of mono-, di-, tri-, and tetra-silylated products
Purification Often crystalline and easily purified by recrystallizationTypically requires column chromatography to separate isomers and degrees of silylation
Stability Stable to base, nucleophiles, and many reducing agentsStable to a wide range of conditions, but labile to acid and fluoride ions
Deprotection Acidic hydrolysis or hydrogenolysisFluoride sources (e.g., TBAF) or acidic conditions
Orthogonality Orthogonal to many other protecting groupsOrthogonal to protecting groups stable to fluoride and acid
Stannylene Acetals

The use of stannylene acetals offers a powerful method for the regioselective functionalization of polyols. Dibutyltin oxide can react with pentaerythritol to form a bis(dibutylstannylene) acetal. This intermediate can then be selectively reacted with electrophiles, such as benzyl bromide, to yield di-protected derivatives.[7] While this method can provide high selectivity, it involves the use of organotin reagents, which are toxic and require careful handling and removal from the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure using aqueous media.[6]

Materials:

  • Pentaerythritol (1.8 g, 13 mmol)

  • Deionized water (26 ml)

  • Concentrated HCl (2 drops, 0.1 ml)

  • Benzaldehyde (1.4 ml, 14 mmol)

  • Toluene for recrystallization

  • 50 ml round-bottom flask or Erlenmeyer flask

  • Magnetic stir bar and stirrer/hotplate

  • Thermometer

  • Vacuum filtration apparatus

Procedure:

  • Combine pentaerythritol and water in the flask with a magnetic stir bar.

  • Gently heat the mixture to 35 °C in a water bath to dissolve the solid.

  • Once dissolved, add the concentrated HCl, followed by the dropwise addition of benzaldehyde.

  • Maintain the temperature at 35 °C and stir for 1 hour. A solid precipitate will form.

  • Cool the mixture and collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water (1 ml) and air-dry.

  • Recrystallize the crude product from toluene (approximately 12 ml) to yield pure this compound as a colorless solid.

Protocol 2: Deprotection of this compound via Acidic Hydrolysis

Materials:

  • This compound derivative

  • Tetrahydrofuran (THF)

  • Water

  • Concentrated HCl or p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the protected compound in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected product. Purify by column chromatography if necessary.

Logical Workflow and Decision Making

The choice of a protecting group strategy for a polyol like pentaerythritol is a critical decision in the design of a multi-step synthesis. The following diagram illustrates a logical workflow for this decision-making process.

G start Need for Selective Pentaerythritol Functionalization strategy Choice of Protecting Group Strategy start->strategy benzylidene This compound strategy->benzylidene silylation Selective Silylation strategy->silylation stannylene Stannylene Acetal Route strategy->stannylene benzylidene_adv Advantages: - High selectivity for 1,3-diol - Crystalline, easy to purify - Stable scaffold benzylidene->benzylidene_adv benzylidene_disadv Disadvantages: - Acid labile benzylidene->benzylidene_disadv decision Select Optimal Strategy Based on: - Desired final product - Planned subsequent reactions - Lab safety and equipment benzylidene->decision silylation_adv Advantages: - Tunable stability - Orthogonal to many groups silylation->silylation_adv silylation_disadv Disadvantages: - Often forms mixtures - Requires chromatography silylation->silylation_disadv silylation->decision stannylene_adv Advantages: - High regioselectivity stannylene->stannylene_adv stannylene_disadv Disadvantages: - Use of toxic organotin reagents stannylene->stannylene_disadv stannylene->decision

Caption: Decision workflow for selecting a protecting group strategy for pentaerythritol.

Conclusion

This compound represents a highly effective and practical solution for the selective protection of two hydroxyl groups in pentaerythritol. Its ease of formation in high yields, the stability of the benzylidene acetal under a variety of reaction conditions, and the straightforward deprotection protocols make it a superior choice in many synthetic contexts, particularly when compared to the often less selective direct silylation methods. While the stannylene acetal route offers high regioselectivity, the toxicity of the reagents makes the benzylidene acetal approach more favorable for many applications. Ultimately, the choice of protecting group strategy will depend on the specific requirements of the overall synthetic plan, but this compound stands out as a robust and reliable building block for the construction of complex molecules from a simple, symmetrical starting material.

References

A Researcher's Guide to Kinetic vs. Thermodynamic Control in the Formation of 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 1,3-dioxanes, a cornerstone reaction for protecting carbonyls and 1,3-diols in organic synthesis, presents a classic case study in the principles of kinetic and thermodynamic control.[1][2] The ability to selectively favor one product isomer over another is not merely an academic exercise; it is a critical tool for achieving stereochemical control in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an in-depth comparison of the factors governing the formation of kinetic versus thermodynamic 1,3-dioxanes, supported by mechanistic insights and actionable experimental protocols.

The Fundamental Dichotomy: Speed vs. Stability

At its core, the competition between kinetic and thermodynamic control is a choice between the fastest-formed product and the most stable product.[3][4] In a reversible reaction, such as the acid-catalyzed formation of 1,3-dioxanes, the product distribution is dictated by the reaction conditions.

  • Kinetic Control prevails under conditions that favor the product with the lowest activation energy, regardless of its ultimate stability. These conditions are typically low temperature and short reaction times, which effectively "freeze" the reaction at the first-formed product before it has enough energy to revert to the starting materials or isomerize.[3]

  • Thermodynamic Control dominates when the reaction is allowed to reach equilibrium. This is achieved with higher temperatures, longer reaction times, and a strong acid catalyst, providing the system with sufficient energy to overcome activation barriers reversibly.[5] The final product mixture will reflect the relative stabilities of the possible products, with the most stable (lowest energy) product predominating.[3][4]

The Reaction Mechanism: A Reversible Pathway

The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol is an acid-catalyzed process that proceeds via a hemiacetal intermediate.[6] The entire pathway is a series of equilibria. The removal of water, a byproduct of the reaction, is a critical experimental lever used to drive the reaction toward the desired acetal product, in accordance with Le Châtelier's principle.[1][2]

G reactants Carbonyl + 1,3-Diol protonated_carbonyl Protonated Carbonyl (Activated Electrophile) reactants->protonated_carbonyl + H⁺ protonated_carbonyl->reactants hemiacetal Hemiacetal Intermediate protonated_carbonyl->hemiacetal + Diol - H⁺ hemiacetal->protonated_carbonyl protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ protonated_hemiacetal->hemiacetal oxocarbenium Oxocarbenium Ion (Resonance Stabilized) protonated_hemiacetal->oxocarbenium - H₂O oxocarbenium->protonated_hemiacetal dioxane 1,3-Dioxane Product oxocarbenium->dioxane Ring Closure - H⁺ dioxane->oxocarbenium h2o H₂O h_plus H⁺

Caption: Acid-catalyzed mechanism for 1,3-dioxane formation.

Navigating the Energy Landscape

The choice between kinetic and thermodynamic products can be visualized with a reaction coordinate diagram. The kinetic product is reached via the transition state with the lower activation energy (ΔG‡), while the thermodynamic product is the one with the lower overall Gibbs free energy (G).

G Reaction Coordinate Diagram E0 E1 E2 E3 E4 E5 Y_axis Gibbs Free Energy (G) R Reactants 1,0! 1,0! TS_K TS_Kinetic TS_T TS_Thermo P_K Kinetic Product (Forms Faster) 3.5,0! 3.5,0! P_T Thermodynamic Product (More Stable) 5.5,-1! 5.5,-1! path1 path2 2,2 2,2 2,4 2,4 2.5,2 2.5,2 2.5,2->TS_K ΔG‡ (Kinetic) 4,2 4,2 4,5 4,5 4.5,2 4.5,2 4.5,2->TS_T ΔG‡ (Thermo)

Caption: Energy profile for kinetic vs. thermodynamic products.

The Deciding Factor: Substituent Stability

In the context of 1,3-dioxanes, the thermodynamic product is almost always the isomer that minimizes steric interactions. The 1,3-dioxane ring preferentially adopts a chair conformation, similar to cyclohexane.[1][7] Substituents at the C2 position (derived from the carbonyl) are significantly more stable in the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C4 and C6.[1] This steric preference is the driving force for thermodynamic control.

The kinetic product may arise from the faster reaction of a less-hindered face of the carbonyl or the initial formation of a less stable chair or twist-boat conformer, which can be trapped at low temperatures.

Comparative Experimental Guide

Let's consider the formation of 2-phenyl-5-methyl-1,3-dioxane from benzaldehyde and 2-methyl-1,3-propanediol. This reaction can yield both cis and trans diastereomers. The trans isomer, with both the phenyl and methyl groups in equatorial positions, is the thermodynamically more stable product. The cis isomer is less stable due to an axial substituent.

Control TypeTemperatureCatalystReaction TimeKey ConditionMajor ProductExpected Ratio (Major:Minor)
Kinetic -20°C to 0°CBF₃·OEt₂ (Lewis Acid)30 min - 2 hrRapid quenchcis-isomer>5:1
Thermodynamic 80°C - 110°C (Reflux)p-TsOH (Brønsted Acid)8 - 24 hrWater Removal (Dean-Stark)trans-isomer>10:1

Experimental Protocols

Protocol 1: Thermodynamic Synthesis of trans-2-phenyl-1,3-dioxane

This protocol is designed to allow the reaction to reach equilibrium, ensuring the formation of the most stable product.

Rationale: Refluxing toluene provides the high temperature necessary to overcome the activation barriers for both forward and reverse reactions. The strong Brønsted acid p-TsOH effectively catalyzes the equilibration. The Dean-Stark apparatus continuously removes water, irreversibly shifting the overall equilibrium toward the product side.[2]

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add toluene (100 mL).

  • Add 1,3-propanediol (10.0 mmol, 1.0 eq).

  • Add freshly distilled benzaldehyde (10.0 mmol, 1.0 eq).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 0.02 eq).

  • Heat the mixture to reflux (approx. 110°C) and stir vigorously. Monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 12 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 2: Kinetic Synthesis of a Stereoisomeric 1,3-dioxane

This protocol aims to form the product under non-equilibrating conditions, isolating the faster-forming isomer.

Rationale: The low temperature (-20°C) minimizes the thermal energy of the system, preventing the less stable kinetic product from reverting to the starting materials or isomerizing to the more stable thermodynamic product.[8] A short reaction time is crucial to quench the reaction before significant equilibration can occur.

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 40 mL) and cool to -20°C in a cooling bath.

  • Add the substituted 1,3-diol (e.g., 2-methyl-1,3-propanediol) (5.0 mmol, 1.0 eq).

  • Add the aldehyde (e.g., benzaldehyde) (5.0 mmol, 1.0 eq).

  • While stirring, slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (5.5 mmol, 1.1 eq), dropwise over 5 minutes.

  • Stir the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC).

  • After 1 hour (or upon consumption of starting material as per TLC), quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate (20 mL).

  • Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product ratio immediately by ¹H NMR spectroscopy.

G cluster_0 Kinetic Control Workflow cluster_1 Thermodynamic Control Workflow k1 Combine Reactants in Anhydrous Solvent k2 Cool to Low Temp (-20°C to 0°C) k1->k2 k3 Add Catalyst (e.g., Lewis Acid) k2->k3 k4 Short Reaction Time (30 min - 2 hr) k3->k4 k5 Quench Reaction k4->k5 k_out Isolate Kinetic Product k5->k_out t1 Combine Reactants in Solvent t2 Add Catalyst (e.g., Brønsted Acid) t1->t2 t3 Heat to Reflux (High Temp) t2->t3 t4 Continuously Remove H₂O (e.g., Dean-Stark) t3->t4 t5 Long Reaction Time (8 - 24 hr) t4->t5 t_out Isolate Thermodynamic Product t5->t_out

Caption: Comparative experimental workflows for product control.

Conclusion

The selective synthesis of 1,3-dioxanes is a powerful demonstration of chemical principles in action. By strategically manipulating reaction conditions—primarily temperature, time, and the method of catalysis—researchers can navigate the reaction's energy landscape to favor either the fastest-forming kinetic product or the most stable thermodynamic product. This control is essential for the stereoselective construction of complex organic molecules, where the precise orientation of functional groups can determine biological activity and material properties. A thorough understanding of these principles empowers scientists to move beyond simply making a molecule to making the right molecule, efficiently and selectively.

References

A Comparative Evaluation of the Insecticidal Properties of Novel 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel insecticidal agents to combat the growing threat of insecticide resistance and protect public health and agriculture, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive evaluation of a promising class of compounds: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation insecticides.

The following sections will delve into the synthesis of these derivatives, detail robust protocols for the evaluation of their insecticidal efficacy, and present a comparative analysis of their performance against established insecticides. We will explore the potential mode of action of these compounds, supported by structural activity relationships and in-silico predictions. All experimental protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Pressing Need for Novel Insecticides

The widespread use of conventional insecticides has led to the emergence of resistant insect populations, rendering many existing treatments ineffective. This necessitates a continuous pipeline of new insecticidal compounds with diverse modes of action. The 1,3-dioxane scaffold has been identified as a promising starting point for the development of novel bioactive molecules, with some reports suggesting potential insecticidal properties for this class of compounds[1][2]. This guide focuses on the synthesis and systematic evaluation of a series of this compound derivatives, aiming to elucidate their insecticidal potential and establish a framework for future development.

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be synthesized through the acid-catalyzed reaction of pentaerythritol and benzaldehyde[1][3]. Further derivatization can be achieved by targeting the two free hydroxyl groups, allowing for the introduction of various functional moieties to explore structure-activity relationships.

Synthesis of the Parent Compound

Protocol:

  • In a round-bottom flask, dissolve 13.6 g (0.1 mol) of pentaerythritol in 100 mL of water.

  • Add 0.5 mL of concentrated hydrochloric acid as a catalyst.

  • Slowly add 10.6 g (0.1 mol) of benzaldehyde to the mixture with continuous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The precipitated product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent like toluene to yield the pure this compound[3].

Synthesis of Derivatives

The two primary hydroxyl groups on the parent compound serve as handles for further chemical modification. For instance, ester or ether linkages can be introduced to modulate the lipophilicity and other physicochemical properties of the molecules, which can significantly impact their biological activity.

Example: Synthesis of a Dinitrobenzoyl Ester Derivative

  • Dissolve 2.24 g (0.01 mol) of this compound in 50 mL of anhydrous dichloromethane.

  • Add 2.2 g (0.022 mol) of triethylamine as a base.

  • Cool the mixture in an ice bath and slowly add 4.6 g (0.02 mol) of 3,5-dinitrobenzoyl chloride.

  • Allow the reaction to proceed at room temperature overnight.

  • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired dinitrobenzoyl ester derivative.

Evaluation of Insecticidal Activity

To ascertain the insecticidal efficacy of the synthesized dioxane derivatives, a series of standardized bioassays are conducted. For the purpose of this guide, we will focus on protocols for evaluating activity against the yellow fever mosquito, Aedes aegypti, a significant vector of human diseases.

Larval Bioassay

Objective: To determine the larvicidal activity of the test compounds.

Protocol:

  • Prepare stock solutions of the test compounds and standard insecticides (e.g., Permethrin, Malathion) in a suitable solvent (e.g., acetone).

  • Prepare a series of dilutions of the test compounds.

  • In a 24-well plate, add 1 mL of deionized water to each well.

  • Add the appropriate volume of the test compound dilution to achieve the desired final concentration. A solvent control (acetone only) and a negative control (water only) must be included.

  • Introduce 10-20 late 3rd or early 4th instar larvae of Aedes aegypti into each well.

  • Incubate the plates at 27 ± 2°C and 80 ± 10% relative humidity.

  • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing.

  • Calculate the lethal concentration 50 (LC50), the concentration that causes 50% mortality, using probit analysis.

Adult Topical Bioassay

Objective: To determine the contact toxicity of the test compounds to adult mosquitoes.

Protocol:

  • Prepare serial dilutions of the test compounds and standard insecticides in acetone.

  • Anesthetize 3-5 day old non-blood-fed female Aedes aegypti mosquitoes by brief exposure to CO2 or chilling.

  • Using a micro-applicator, apply 0.1 µL of the test solution to the dorsal thorax of each mosquito. Control groups should receive acetone only.

  • Transfer the treated mosquitoes to recovery cups with access to a 10% sucrose solution.

  • Maintain the mosquitoes at 27 ± 2°C and 80 ± 10% relative humidity.

  • Record mortality at 24 hours post-treatment.

  • Calculate the lethal dose 50 (LD50), the dose that causes 50% mortality, using probit analysis.

Comparative Performance and Discussion

To provide a clear comparison, the following tables present hypothetical efficacy data for the parent this compound and two of its derivatives against Aedes aegypti, alongside data for the commonly used insecticides Permethrin and Malathion. It is important to note that the data for the dioxane derivatives are illustrative and intended to guide further research.

Table 1: Larval Bioassay Results (LC50 in µg/mL)

Compound24h LC50 (µg/mL)48h LC50 (µg/mL)
This compound15.28.5
Dinitrobenzoyl Ester Derivative5.82.1
Di-p-chlorophenyl Ether Derivative7.33.4
Permethrin0.0030.001
Malathion0.10.05

Table 2: Adult Topical Bioassay Results (LD50 in ng/mosquito)

Compound24h LD50 (ng/mosquito)
This compound120
Dinitrobenzoyl Ester Derivative45
Di-p-chlorophenyl Ether Derivative62
Permethrin0.5
Malathion10

The hypothetical data suggests that while the parent dioxane compound exhibits modest insecticidal activity, its derivatives show enhanced potency. The introduction of electron-withdrawing groups (dinitrobenzoyl) and lipophilic moieties (p-chlorophenyl) appears to positively influence insecticidal efficacy. However, it is crucial to acknowledge that even with these improvements, the potency of these derivatives in this hypothetical scenario remains significantly lower than that of established insecticides like Permethrin. This highlights the need for further optimization of the dioxane scaffold.

Potential Mode of Action

The precise mode of action of 1,3-dioxane derivatives as insecticides is not yet fully elucidated. However, based on the presence of the heterocyclic ring and aromatic substituents, we can postulate several potential mechanisms. Many insecticides containing heterocyclic structures target the insect's nervous system[4][5].

Possible Targets:

  • GABA-gated chloride channels: The dioxane derivatives could potentially act as antagonists of the γ-aminobutyric acid (GABA) receptor, leading to hyperexcitation of the central nervous system and eventual death of the insect.

  • Octopamine receptors: These receptors are involved in various physiological processes in insects. Disruption of octopaminergic signaling can lead to a range of toxic effects.

  • Acetylcholinesterase (AChE) inhibition: While less likely for this specific scaffold, some heterocyclic compounds are known to inhibit AChE, leading to the accumulation of acetylcholine and subsequent paralysis[5].

Further research, including in-vitro enzyme inhibition assays and in-vivo electrophysiological studies, is required to definitively identify the molecular target of these compounds.

Experimental Workflow and Logic Diagrams

To visually represent the experimental process and the logical flow of this research, the following diagrams have been generated using Graphviz.

SynthesisWorkflow A Pentaerythritol + Benzaldehyde B Acid-catalyzed Condensation A->B Reaction C 5,5-Bis(hydroxymethyl) -2-phenyl-1,3-dioxane B->C Purification D Derivatization (e.g., Esterification) C->D Modification E Functionalized Dioxane Derivative D->E Purification

Caption: Synthetic workflow for this compound and its derivatives.

BioassayWorkflow cluster_larval Larval Bioassay cluster_adult Adult Bioassay L1 Prepare Compound Dilutions L2 Expose Larvae L1->L2 L3 Record Mortality L2->L3 L4 Calculate LC50 L3->L4 Compare Compare with Standards L4->Compare A1 Prepare Compound Dilutions A2 Topical Application A1->A2 A3 Record Mortality A2->A3 A4 Calculate LD50 A3->A4 A4->Compare Start Synthesized Compounds Start->L1 Start->A1

References

A Comparative Guide to the Anti-Foaming Applications of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Challenge of Foam in Scientific Applications

In the realms of research, pharmaceuticals, and industrial processes, the generation of foam can be a significant impediment, leading to decreased operational efficiency, product contamination, and inaccuracies in analytical measurements. The stability of foam is a complex physicochemical phenomenon governed by surface tension, viscosity, and the presence of surfactants. Consequently, the use of anti-foaming agents, also known as defoamers, is critical. These agents are surface-active compounds that, when introduced into a foaming system, disrupt the elasticity of the bubble film, leading to its rupture.

This guide provides a comparative overview of the potential anti-foaming applications of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane and its derivatives. While this class of compounds has been identified as possessing anti-foaming properties, detailed performance data in the public domain is limited.[1][2] Therefore, this document will serve as a technical guide for researchers and professionals, outlining the theoretical basis for their anti-foaming action, and providing robust experimental protocols for their evaluation against established anti-foaming agents.

The Compound of Interest: this compound

This compound is a heterocyclic organic compound. Its molecular structure, characterized by a dioxane ring with two hydroxyl groups and a phenyl substituent, suggests potential surface-active properties that are crucial for anti-foaming activity. The synthesis of this compound is well-documented and can be achieved through the acid-catalyzed reaction of benzaldehyde with pentaerythritol.

Caption: Molecular structure of this compound.

Mechanism of Anti-Foaming Action: A Theoretical Perspective

The anti-foaming efficacy of a compound is intrinsically linked to its ability to lower the surface tension of a liquid and to spread rapidly at the gas-liquid interface. For this compound, the proposed mechanism of action is based on the following principles:

  • Surface Activity: The presence of both hydrophilic (hydroxyl groups) and lipophilic (phenyl group and dioxane ring) moieties imparts an amphiphilic character to the molecule. This allows it to orient at the gas-liquid interface, reducing the surface tension that stabilizes foam bubbles.

  • Film Destabilization: By displacing the foam-stabilizing surfactants from the bubble surface, the anti-foaming agent creates a localized area of lower surface tension. This gradient in surface tension induces a flow of liquid away from the area (the Marangoni effect), thinning the bubble wall and causing it to rupture.

  • Insolubility: Effective anti-foaming agents typically have low solubility in the foaming medium. This ensures that they remain concentrated at the surface where they are active, rather than being dispersed throughout the bulk liquid.

Comparative Landscape: Dioxane Derivatives vs. Conventional Anti-Foaming Agents

A comprehensive evaluation of a novel anti-foaming agent necessitates a comparison with established alternatives. The most common classes of anti-foaming agents include silicone-based, oil-based (mineral or vegetable), and polymer-based formulations.

Anti-Foaming Agent Class Proposed Advantages of this compound Potential Disadvantages Common Applications
Silicone-Based Potentially better biodegradability. May avoid issues of silicone residue in certain applications.Likely lower efficiency, requiring higher concentrations.Wide range of industrial applications, including food processing, pharmaceuticals, and wastewater treatment.
Mineral Oil-Based Potentially more suitable for aqueous systems where mineral oil may cause contamination.May have lower thermal stability compared to some mineral oils.Paints, coatings, and paper manufacturing.
Vegetable Oil-Based Potentially higher stability and controlled synthesis compared to natural oils.May be less cost-effective than some vegetable oil-based products.Food and beverage industry.
Polymer-Based (e.g., Polyalkylene Glycols) The defined chemical structure allows for systematic modification to optimize performance.May have a narrower range of applications compared to versatile polymers.Fermentation, and chemical processing.

Experimental Protocols for Performance Evaluation

To empirically validate the anti-foaming efficacy of this compound, a series of standardized tests should be conducted. The following protocols provide a framework for a comprehensive evaluation.

Ross-Miles Foam Test (Static Foam Height Measurement)

This method is a classic and straightforward approach to quantify foam generation and stability.

Objective: To measure the initial foam height and the decay of foam over time.

Methodology:

  • Prepare a 1% (w/v) solution of a standard surfactant (e.g., sodium lauryl sulfate) in deionized water.

  • Add the desired concentration of the anti-foaming agent (e.g., 10, 50, 100 ppm of this compound) to the surfactant solution. A control sample with no anti-foaming agent should also be prepared.

  • Pour 200 mL of the test solution into the jacketed cylinder of the Ross-Miles apparatus, maintained at a constant temperature (e.g., 25°C).

  • Allow 50 mL of the same solution to fall from a specified height (90 cm) through the orifice of a pipette into the cylinder, generating foam.

  • Record the initial foam height immediately after the addition is complete.

  • Record the foam height at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

  • Compare the results with those obtained for the control and for other benchmark anti-foaming agents.

Ross_Miles_Workflow cluster_prep Preparation cluster_test Testing cluster_measurement Measurement & Analysis prep_surfactant Prepare 1% Surfactant Solution add_antifoam Add Anti-foaming Agent (e.g., Dioxane Compound) prep_surfactant->add_antifoam pour_solution Pour 200mL into Ross-Miles Cylinder add_antifoam->pour_solution prep_control Prepare Control (No Anti-foam) prep_control->pour_solution generate_foam Drop 50mL from 90cm to Generate Foam pour_solution->generate_foam record_initial Record Initial Foam Height (t=0) generate_foam->record_initial record_decay Record Foam Height at t=1, 5, 10 min record_initial->record_decay compare_data Compare with Control and Benchmarks record_decay->compare_data

Caption: Workflow for the Ross-Miles foam test.

Sparging Test (Dynamic Foam Generation)

This method simulates foam generation in processes involving gas bubbling, such as fermentation or aeration.

Objective: To evaluate the ability of an anti-foaming agent to suppress foam formation under continuous gas sparging.

Methodology:

  • Place 100 mL of the test solution (prepared as in the Ross-Miles test) into a graduated cylinder.

  • Insert a fritted glass gas dispersion tube into the bottom of the cylinder.

  • Sparge air or nitrogen through the solution at a constant flow rate (e.g., 200 mL/min).

  • Record the maximum foam volume generated over a specific period (e.g., 15 minutes).

  • The anti-foaming efficiency can be calculated as: Efficiency (%) = [(V_c - V_s) / V_c] x 100 where V_c is the maximum foam volume in the control and V_s is the maximum foam volume in the sample with the anti-foaming agent.

Shaking Test

A simple and rapid screening method to assess the "knock-down" efficiency of a defoamer.

Objective: To quickly evaluate the ability of an anti-foaming agent to break existing foam.

Methodology:

  • Add 50 mL of the foaming solution to a 100 mL graduated cylinder with a stopper.

  • Shake the cylinder vigorously for a set period (e.g., 30 seconds).

  • Record the initial foam volume.

  • Add a small, precise amount of the anti-foaming agent (e.g., 100 µL of a 1% solution).

  • Record the time it takes for the foam to collapse completely or to a predetermined level.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Ross-Miles Foam Test Results

Anti-Foaming Agent Concentration (ppm) Initial Foam Height (mm) Foam Height at 5 min (mm)
Control (None)0
This compound10
50
100
Silicone-Based Agent10
Mineral Oil-Based Agent10

Table 2: Sparging Test Results

Anti-Foaming Agent Concentration (ppm) Maximum Foam Volume (mL) Anti-foaming Efficiency (%)
Control (None)00
This compound10
50
100
Silicone-Based Agent10
Mineral Oil-Based Agent10

Conclusion and Future Directions

While the existing literature points to the potential of this compound and related compounds as anti-foaming agents, a thorough experimental evaluation is necessary to fully characterize their performance. The protocols and comparative framework provided in this guide offer a robust starting point for researchers and drug development professionals to investigate these compounds. Future studies should focus on structure-activity relationships, exploring how modifications to the phenyl group or the hydroxyl moieties impact anti-foaming efficacy. Additionally, toxicological and environmental impact assessments will be crucial for determining the viability of these compounds in commercial applications. The exploration of novel, effective, and environmentally benign anti-foaming agents is a continuous endeavor, and this compound represents a promising, yet underexplored, candidate in this field.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship extends through the entire lifecycle of the chemicals we handle. The proper disposal of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a compound instrumental in various synthetic pathways, is a critical final step that demands meticulous attention to detail. This guide provides a procedural framework grounded in established safety protocols and regulatory compliance to ensure that this compound is disposed of responsibly, safeguarding both personnel and the environment.

Understanding the Compound: Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Harmful if swallowed (H302) [1]

  • Causes serious eye irritation (H319) [1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) at all stages of handling and disposal.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of core principles designed to minimize risk and ensure regulatory compliance. The U.S. Environmental Protection Agency (EPA) has established regulations under the Resource Conservation and Recovery Act (RCRA) that provide a framework for hazardous waste management.[2] Key tenets include the proper identification, segregation, containment, and labeling of all chemical waste.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification

The initial and most critical step is the correct classification of the waste. Based on available Safety Data Sheets (SDS), this compound waste should be managed as a hazardous chemical. One SDS specifies the UN Proper Shipping Name as "CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S."[1]. This classification dictates the handling, storage, and final disposal route.

Step 2: Personal Protective Equipment (PPE)

Given the hazardous nature of the compound, the following PPE is mandatory when handling the waste:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A laboratory coat is required to protect against accidental splashes.[1]

Step 3: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]

  • Incompatible Materials: Store this compound waste separately from strong oxidizing agents.

  • Container Choice: The waste container must be chemically compatible with the acidic and organic nature of the compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[2][3]

Step 4: Labeling the Waste Container

Accurate and clear labeling of waste containers is a regulatory requirement and a cornerstone of laboratory safety. The label must include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

  • A clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[3]

  • The date when the first drop of waste was added to the container.[3]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Designate a specific, well-ventilated area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[3][5]

  • Location: The SAA should be at or near the point of generation. A designated section of a chemical fume hood is often an appropriate location.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential spills or leaks.[4]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3]

Step 6: Arranging for Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste contractor.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging waste pickup and disposal. They will provide specific guidance on your facility's procedures.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sanitary sewer.[2] This can lead to environmental contamination and may be a violation of local and federal regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of Waste B Step 1: Classify as Hazardous Waste (Corrosive, Acidic, Organic) A->B C Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Step 3: Select Compatible Container (HDPE or Glass) C->D E Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) D->E F Step 5: Store in Designated SAA (Secondary Containment, Closed Lid) E->F G Step 6: Contact EHS for Pickup (Licensed Hazardous Waste Contractor) F->G H Final Disposal (e.g., Incineration) G->H

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

Summary of Key Disposal Information

For quick reference, the following table summarizes the critical aspects of the disposal procedure.

ParameterGuidelineSource
Waste Classification Hazardous Waste (Corrosive, Acidic, Organic)
Required PPE Safety goggles, chemical-resistant gloves, lab coat[1]
Compatible Containers High-Density Polyethylene (HDPE), Glass[3]
Storage Location Designated Satellite Accumulation Area (SAA)[3][5]
Final Disposal Method Licensed Hazardous Waste Contractor[4]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific Chemical Hygiene Plan and your local EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.